Quininib
Description
has antiangiogenic activity; structure in first source
Structure
3D Structure
Propriétés
IUPAC Name |
2-[(E)-2-quinolin-2-ylethenyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO/c19-17-8-4-2-6-14(17)10-12-15-11-9-13-5-1-3-7-16(13)18-15/h1-12,19H/b12-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXNDEWNGCMCWMA-ZRDIBKRKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C=CC3=CC=CC=C3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=N2)/C=C/C3=CC=CC=C3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4838-66-8 | |
| Record name | 2-(2-QUINOLIN-2-YL-VINYL)-PHENOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Quininib's Mechanism of Action in Angiogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quininib (B610386), and its more potent analogue 1,4-dihydroxy this compound (Q8), have emerged as significant inhibitors of angiogenesis, operating through a mechanism of action distinct from conventional anti-VEGF therapies. This technical guide provides an in-depth exploration of the molecular pathways and cellular effects underlying this compound's anti-angiogenic properties. By primarily targeting the cysteinyl leukotriene receptor 1 (CysLT1), this compound initiates a signaling cascade that culminates in the suppression of endothelial cell proliferation, migration, and tube formation. This document details the core mechanism of action, presents quantitative data from key preclinical studies, outlines experimental protocols for assessing anti-angiogenic activity, and provides visual representations of the involved signaling pathways.
Core Mechanism of Action: CysLT1 Receptor Antagonism
This compound and its analogues function as antagonists of the cysteinyl leukotriene (CysLT) receptors, with a notable selectivity for CysLT1 over CysLT2.[1] Cysteinyl leukotrienes are inflammatory lipid mediators that, upon binding to their receptors on endothelial cells, trigger pro-angiogenic signaling.[2] By blocking the CysLT1 receptor, this compound effectively inhibits these downstream pathways, leading to a reduction in angiogenesis. This mechanism is critically VEGF-independent, offering a potential therapeutic avenue for cancers that have developed resistance to traditional anti-VEGF treatments.[3][4]
Downstream Signaling Pathways
The antagonism of the CysLT1 receptor by this compound instigates a cascade of intracellular events that collectively impair the angiogenic process. Key downstream effects include:
-
Inhibition of NF-κB and Calpain-2: this compound and its analogue Q8 have been shown to reduce cellular levels of the transcription factor NF-κB and the calcium-dependent protease Calpain-2. NF-κB is a known regulator of pro-angiogenic and pro-inflammatory gene expression, while Calpain-2 is involved in cell migration.
-
Reduction of Pro-Angiogenic Protein Secretion: Treatment with Q8 leads to a significant decrease in the secretion of several pro-angiogenic proteins by endothelial cells, including Vascular Endothelial Growth Factor (VEGF), Intercellular Adhesion Molecule-1 (ICAM-1), and Vascular Cell Adhesion Molecule-1 (VCAM-1).
-
Modulation of the TIE-2/Angiopoietin Pathway: Emerging evidence suggests that this compound's mechanism may also involve the TIE-2/Angiopoietin signaling pathway. The analogue Q8 has been observed to decrease the secretion of the TIE-2 receptor in human ex vivo colorectal cancer tumor explants. The Angiopoietin-TIE-2 axis is a critical regulator of vascular maturation and stability.
Off-Target Effects
While the primary mechanism of this compound is CysLT1 antagonism, its more potent analogue Q8 has demonstrated some off-target activity at higher concentrations. Specifically, at a concentration of 10 μM, Q8 was found to inhibit the kinase activity of VEGFR2 and VEGFR3 by 65% and 78%, respectively. This suggests a potential dual role for Q8 at elevated doses, which may contribute to its enhanced anti-angiogenic efficacy.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies on this compound and its analogue Q8.
Table 1: Receptor Antagonist Potency
| Compound | Target Receptor | IC50 Value |
| This compound | CysLT1 | 1.2 µM |
| This compound | CysLT2 | 52 µM |
| Q8 | CysLT1 | 4.9 µM |
Table 2: Comparative Anti-Angiogenic Activity in Zebrafish Intersegmental Vessel (ISV) Assay
| Compound | Concentration | % Inhibition of ISV Development (compared to control) |
| This compound | 10 µM | Statistically significant inhibition |
| Q8 | 10 µM | Significantly greater inhibition than this compound |
| Q8 | 1 µM | 75% |
| Q8 | 0.5 µM | 12.4% |
| Q18 | 10 µM | Significantly greater inhibition than this compound |
| Q18 | 1 µM | 30% |
Table 3: Effect on Human Microvascular Endothelial Cell (HMEC-1) Number
| Compound (10 µM) | 72 hours | 96 hours |
| This compound | No significant effect | Significant reduction |
| Q8 | Significant reduction | Significant reduction |
| Q18 | Significant reduction | Significant reduction |
Signaling Pathway and Experimental Workflow Diagrams
This compound's Anti-Angiogenic Signaling Pathway
Caption: this compound antagonizes the CysLT1 receptor, inhibiting downstream signaling and reducing angiogenesis.
Experimental Workflow for In Vitro Angiogenesis Assays
Caption: Workflow for assessing this compound's anti-angiogenic effects in vitro.
Detailed Experimental Protocols
Endothelial Cell Proliferation Assay
-
Cell Culture: Human Microvascular Endothelial Cells (HMEC-1) are cultured in appropriate endothelial cell growth medium supplemented with fetal bovine serum and growth factors.
-
Seeding: Cells are seeded into 96-well plates at a density of approximately 2 x 10³ to 5 x 10³ cells per well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound, Q8, a vehicle control (e.g., DMSO), and a positive control (e.g., a known anti-proliferative agent).
-
Incubation: Plates are incubated for 24, 48, 72, or 96 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Quantification: Cell proliferation is assessed using a colorimetric assay such as the MTS assay. The absorbance is measured at 490 nm, and the results are expressed as a percentage of the vehicle-treated control.
Endothelial Cell Migration Assay (Scratch Assay)
-
Cell Culture and Seeding: HMEC-1 cells are seeded in 6-well or 24-well plates and grown to confluence.
-
Wound Creation: A sterile pipette tip is used to create a linear "scratch" or wound in the confluent cell monolayer.
-
Treatment: The medium is removed, and the cells are washed with PBS to remove dislodged cells. Fresh medium containing the test compounds (this compound, Q8), vehicle control, and positive control is added.
-
Image Acquisition: Images of the scratch are captured at time 0 and at subsequent time points (e.g., 8, 12, 24 hours) using an inverted microscope.
-
Analysis: The width of the scratch is measured at different points, and the rate of cell migration is calculated by determining the percentage of wound closure over time compared to the control.
Endothelial Cell Tube Formation Assay
-
Plate Coating: A 96-well plate is coated with a basement membrane matrix (e.g., Matrigel) and allowed to solidify at 37°C.
-
Cell Seeding: HMEC-1 cells are suspended in medium containing the test compounds (this compound, Q8) or controls and seeded onto the solidified matrix at a density of 1 x 10⁴ to 1.5 x 10⁴ cells per well.
-
Incubation: The plate is incubated for 4 to 18 hours at 37°C to allow for the formation of capillary-like tube structures.
-
Visualization and Quantification: The formation of tube networks is visualized using an inverted microscope. For quantitative analysis, cells can be labeled with a fluorescent dye (e.g., Calcein AM) prior to imaging. The total tube length, number of junctions, and number of loops are quantified using image analysis software.
Zebrafish Angiogenesis Assay
-
Zebrafish Line: Transgenic zebrafish embryos expressing a fluorescent protein in their vasculature (e.g., Tg(fli1:EGFP) or Tg(kdrl:EGFP)) are used.
-
Embryo Collection and Staging: Fertilized embryos are collected and staged.
-
Compound Exposure: Embryos at a specific developmental stage (e.g., 24 hours post-fertilization) are placed in multi-well plates containing embryo medium with various concentrations of this compound, Q8, or a vehicle control.
-
Incubation: The embryos are incubated at 28.5°C for a defined period (e.g., 24-48 hours).
-
Imaging and Analysis: The development of intersegmental vessels (ISVs) is visualized using a fluorescence microscope. The number of complete ISVs is counted, or the total length of the vasculature is quantified using image analysis software to assess the extent of angiogenesis inhibition.
Conclusion
This compound and its analogues represent a novel class of anti-angiogenic agents with a distinct mechanism of action centered on the antagonism of the CysLT1 receptor. Their ability to inhibit angiogenesis independently of the VEGF pathway makes them promising candidates for further investigation, particularly in the context of overcoming resistance to current anti-angiogenic therapies. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further explore the therapeutic potential of this compound in oncology and other angiogenesis-dependent diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Cysteinyl Leukotriene Pathway and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A this compound Analogue and Cysteinyl Leukotriene Receptor Antagonist Inhibits Vascular Endothelial Growth Factor (VEGF)-independent Angiogenesis and Exerts an Additive Antiangiogenic Response with Bevacizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A this compound Analogue and Cysteinyl Leukotriene Receptor Antagonist Inhibits Vascular Endothelial Growth Factor (VEGF)-independent Angiogenesis and Exerts an Additive Antiangiogenic Response with Bevacizumab - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Quininib as a CysLT1/CysLT2 Receptor Antagonist
This technical guide provides a comprehensive overview of this compound, a small molecule identified as a dual antagonist of the cysteinyl leukotriene 1 (CysLT1) and cysteinyl leukotriene 2 (CysLT2) receptors. This document details its pharmacological profile, mechanism of action, relevant experimental protocols, and therapeutic potential, with a focus on its anti-angiogenic properties.
Introduction: Cysteinyl Leukotrienes and this compound
Cysteinyl leukotrienes (CysLTs), including LTC4, LTD4, and LTE4, are potent lipid mediators derived from arachidonic acid via the 5-lipoxygenase pathway.[1] They play a crucial role in inflammatory processes and are implicated in the pathophysiology of various diseases, including asthma, allergic rhinitis, cardiovascular diseases, and several types of cancer.[2][3][4] CysLTs exert their effects by activating G-protein coupled receptors (GPCRs), primarily the CysLT1 and CysLT2 receptors.[1]
This compound (chemical name: 2-[(E)-2-(quinolin-2-yl)vinyl]phenol) is a small quinoline (B57606) molecule originally discovered through phenotype-based chemical screening for its novel anti-angiogenic activity. Subsequent research has characterized it as a dual antagonist of CysLT1 and CysLT2 receptors, with a notable preference for CysLT1. Its ability to inhibit angiogenesis and inflammation has positioned it as a compound of interest for ocular neovascular pathologies and oncology.
Pharmacological Profile and Quantitative Data
This compound functions as an antagonist at both CysLT1 and CysLT2 receptors, though it demonstrates significantly higher potency for CysLT1. Structure-activity relationship (SAR) studies have led to the development of analogues with enhanced potency.
Data Presentation: Antagonist Activity
The inhibitory concentrations (IC50) of this compound and its more potent analogue, Q8, are summarized below.
| Compound | Target Receptor | IC50 (µM) | Cell Line | Notes |
| This compound | CysLT1 | 1.2 | - | Also reported as 1.4 µM. |
| CysLT2 | 52 | - | Shows ~43-fold selectivity for CysLT1 over CysLT2. | |
| Q8 | CysLT1 | 4.9 | CHO | A structural analogue of this compound with more potent in vivo anti-angiogenic activity. |
| CysLT2 | > 30 | HEK-293 | At 30 µM, Q8 produced only 22.9% antagonism, which is considered insignificant. |
Mechanism of Action and Signaling Pathways
CysLT receptors are GPCRs that, upon activation by their endogenous ligands (LTD4, LTC4), trigger downstream signaling cascades that mediate inflammation, cell proliferation, and angiogenesis.
-
CysLT1 Receptor Signaling: The CysLT1 receptor is a high-affinity receptor for LTD4. It primarily couples to Gq/11 proteins, activating the phospholipase C (PLC) pathway. This leads to the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), resulting in the mobilization of intracellular calcium and the activation of Protein Kinase C (PKC). A key downstream effector of CysLT1 signaling is the phosphorylation of extracellular signal-regulated kinase (ERK), which is involved in cell proliferation.
-
CysLT2 Receptor Signaling: The CysLT2 receptor binds LTC4 and LTD4 with roughly equal affinity. Similar to CysLT1, it can couple to Gq proteins and activate the PLC-calcium pathway. CysLT2 activation has also been linked to the Rho/Rho-kinase pathway, which can induce endothelial cell proliferation and inflammation.
This compound exerts its effects by competitively binding to these receptors, thereby blocking the downstream signaling initiated by CysLTs. This antagonism has been shown to inhibit LTD4-induced phosphorylation of ERK, a key event in the CysLT1 signaling cascade.
Mandatory Visualizations: Signaling Pathways
Caption: CysLT1 receptor signaling pathway and antagonism by this compound.
Caption: CysLT2 receptor signaling pathway and antagonism by this compound.
Experimental Protocols
The characterization of this compound and its analogues has involved several key experimental methodologies.
Protocol 1: Cell-Based CysLT Receptor Antagonism Assay
This assay is used to determine the IC50 of a compound by measuring its ability to inhibit receptor activation by an agonist.
Objective: To quantify the antagonistic activity of this compound at CysLT1 or CysLT2 receptors.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells overexpressing the human CysLT1 receptor or Human Embryonic Kidney (HEK-293) cells overexpressing the CysLT2 receptor are cultured in appropriate media.
-
Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent indicator, such as Fluo-3, which allows for the measurement of changes in intracellular calcium concentration.
-
Compound Incubation: The cells are pre-incubated with varying concentrations of the antagonist (e.g., this compound, Q8) or a vehicle control (e.g., DMSO).
-
Agonist Stimulation: The cells are then stimulated with a known CysLT receptor agonist, typically LTD4, at a concentration that elicits a submaximal response.
-
Signal Detection: The change in fluorescence, corresponding to calcium mobilization, is measured using a fluorometric imaging plate reader or a similar instrument.
-
Data Analysis: The percentage of inhibition of the agonist-induced response is calculated for each concentration of the antagonist. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Protocol 2: In Vivo Zebrafish Angiogenesis Assay
This phenotype-based assay provides a whole-organism model to assess the effect of compounds on blood vessel development.
Objective: To evaluate the anti-angiogenic activity of this compound in vivo.
Methodology:
-
Zebrafish Line: Transgenic zebrafish embryos, such as Tg(fli1:EGFP), which have fluorescently labeled endothelial cells, are used for easy visualization of the vasculature.
-
Compound Exposure: Embryos at a specific developmental stage (e.g., 24 hours post-fertilization) are placed in multi-well plates containing embryo medium with various concentrations of the test compound (e.g., 1-10 µM this compound) or a vehicle control.
-
Incubation: The embryos are incubated for a defined period (e.g., 24-48 hours) to allow for further development and for the compound to take effect.
-
Imaging: Following incubation, embryos are anesthetized and mounted for microscopic imaging. The development of intersegmental vessels (ISVs) is assessed.
-
Quantification and Analysis: The number of complete, properly formed ISVs is counted for each embryo. The percentage of inhibition of vessel formation compared to the control group is calculated to determine the compound's anti-angiogenic potency.
Mandatory Visualization: Experimental Workflow
Caption: A typical experimental workflow for a cell-based receptor antagonism assay.
Structure-Activity Relationship (SAR)
The development of this compound analogues has provided insight into the structural features that confer its biological activity. The parent molecule, this compound, is 2-[(E)-2-(quinolin-2-yl)vinyl]phenol. A key analogue, designated Q8, is (E)-2-(2-quinolin-2-yl-vinyl)-benzene-1,4-diol HCl. The enhanced potency of Q8 compared to this compound is likely attributable to the additional hydroxyl group on the phenyl ring. This modification may facilitate more effective binding to the CysLT1 receptor, analogous to how specific hydroxy group positioning is critical for the activity of other drugs like tamoxifen.
Therapeutic Potential and Applications
This compound's dual antagonism of CysLT receptors, particularly its potent inhibition of CysLT1, underpins its therapeutic potential in diseases driven by inflammation and pathological angiogenesis.
-
Ocular Neovascular Pathologies: this compound is a potent inhibitor of developmental angiogenesis in the zebrafish eye, suggesting it could be used for research into conditions like proliferative diabetic retinopathy and neovascular age-related macular degeneration. Its mechanism is distinct from anti-VEGF agents, indicating it may complement existing therapies.
-
Oncology: CysLT receptors are often aberrantly expressed in tumors, and their signaling can promote cancer progression. This compound and its analogues have demonstrated anti-cancer activity in preclinical models of colorectal cancer and uveal melanoma. In colorectal cancer xenografts, this compound reduced tumor growth and the expression of angiogenic genes. In uveal melanoma cell lines, this compound significantly inhibits survival, proliferation, and oxidative phosphorylation.
Conclusion
This compound is a novel dual CysLT1/CysLT2 receptor antagonist with a clear preference for CysLT1. Its mechanism of action, centered on the inhibition of pro-inflammatory and pro-angiogenic signaling pathways, has been validated in a range of in vitro and in vivo models. The development of more potent analogues like Q8 highlights the potential for chemical optimization of this scaffold. With demonstrated efficacy in preclinical models of ocular disease and cancer, this compound represents a promising therapeutic agent that warrants further investigation and development.
References
- 1. A this compound Analogue and Cysteinyl Leukotriene Receptor Antagonist Inhibits Vascular Endothelial Growth Factor (VEGF)-independent Angiogenesis and Exerts an Additive Antiangiogenic Response with Bevacizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cysteinyl Leukotrienes and Their Receptors; Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-based mechanism of cysteinyl leukotriene receptor inhibition by antiasthmatic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A dual role for cysteinyl leukotriene receptors in the pathogenesis of corneal infection - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and synthesis of Quininib
An In-depth Technical Guide to the Discovery and Synthesis of Quininib
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, chemically identified as 2-[(E)-2-(quinolin-2-yl)vinyl]phenol, is a novel small molecule inhibitor of angiogenesis.[1] It was discovered through phenotype-based chemical screening and has been characterized as an antagonist of the cysteinyl leukotriene receptors 1 and 2 (CysLT1 and CysLT2).[1][2][3] Its anti-angiogenic properties, independent of the VEGF receptor pathway, present a promising avenue for therapeutic intervention in pathologies characterized by excessive blood vessel growth, such as cancer and ocular neovascular diseases.[2] This document provides a comprehensive overview of the discovery, synthesis, biological activity, and mechanism of action of this compound.
Discovery of this compound
The discovery of this compound was the result of a phenotype-based chemical screen utilizing the ChemBridge DiversetTM library. The primary assay assessed the inhibition of hyaloid vessel angiogenesis in a transgenic zebrafish model, Tg(fli1:EGFP). This in vivo screening approach led to the identification of 2-[(E)-2-(quinolin-2-yl)vinyl]phenol as a potent inhibitor of developmental angiogenesis.
Chemical Synthesis of this compound
The synthesis of this compound can be achieved through a condensation reaction, such as the Claisen-Schmidt or Knoevenagel condensation. The logical precursors for this synthesis are 2-methylquinoline (B7769805) (quinaldine) and 2-hydroxybenzaldehyde (salicylaldehyde).
Synthetic Pathway
Caption: Synthetic route for this compound.
Experimental Protocol for Synthesis
-
Reaction Setup: In a round-bottom flask, dissolve 2-methylquinoline and 2-hydroxybenzaldehyde in a suitable solvent, such as acetic anhydride, which can also act as a catalyst.
-
Reaction Conditions: Heat the mixture under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into ice-water to precipitate the crude product.
-
Purification: Collect the precipitate by filtration and wash with cold water. The crude product can be purified by recrystallization from a suitable solvent like ethanol (B145695) to yield pure 2-[(E)-2-(quinolin-2-yl)vinyl]phenol (this compound).
Biological Activity of this compound and its Analogues
This compound and its analogues have been evaluated for their biological activity in various in vitro and in vivo models. The quantitative data from these studies are summarized below.
| Compound | Target | IC50 (µM) | Assay System |
| This compound | CysLT1R | 1.2 | Cell-based receptor antagonist assay |
| CysLT2R | 52 | Cell-based receptor antagonist assay | |
| Q8 | CysLT1R | 4.9 | Cell-based CysLT1 receptor antagonist assay in CHO cells |
| CysLT2R | >30 | Cell-based CysLT2 receptor activation assay in HEK-293 cells (22.9% antagonism at 30 µM) |
Caption: Table 1: In vitro activity of this compound and its analogue Q8 against CysLT receptors.
| Compound | Cell Line | Assay | Concentration (µM) | Effect |
| This compound | HMEC-1 | Tubule Formation | 3, 10 | Significant inhibition |
| Q8 | HMEC-1 | Tubule Formation | 1, 3, 10 | Significant inhibition (more potent than this compound) |
| Q18 | HMEC-1 | Tubule Formation | 1, 3, 10 | Significant inhibition (more potent than this compound) |
Caption: Table 2: Effect of this compound and its analogues on endothelial cell tubule formation.
Key Experimental Protocols
Zebrafish Intersegmental Vessel (ISV) Assay
This in vivo assay is used to assess the anti-angiogenic activity of compounds on the developing vasculature of zebrafish embryos.
Caption: Workflow for the Zebrafish ISV Assay.
Protocol:
-
Embryo Collection: Collect fertilized eggs from adult Tg(fli1:EGFP) zebrafish.
-
Dechorionation: At 4-6 hours post-fertilization (hpf), enzymatically remove the chorion using Pronase.
-
Compound Administration: Place dechorionated embryos in a 96-well plate and add the test compounds at desired concentrations. Include vehicle (DMSO) and positive controls.
-
Incubation: Incubate the embryos at 28.5°C for 24 to 48 hours.
-
Imaging: At 48 or 72 hpf, anesthetize the embryos with Tricaine and mount them on a microscope slide in low-melting-point agarose.
-
Analysis: Acquire images of the trunk vasculature using a fluorescence microscope. Quantify the number and length of the intersegmental vessels.
Endothelial Cell Tube Formation Assay
This in vitro assay models the differentiation of endothelial cells into capillary-like structures.
Caption: Workflow for the Endothelial Cell Tube Formation Assay.
Protocol:
-
Plate Coating: Coat the wells of a 96-well plate with a basement membrane extract, such as Matrigel, and allow it to solidify at 37°C.
-
Cell Seeding: Seed human microvascular endothelial cells (HMEC-1) onto the Matrigel-coated wells.
-
Treatment: Add this compound or other test compounds to the wells at various concentrations.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4 to 18 hours.
-
Visualization: Stain the cells with Calcein AM and visualize the tube network using a fluorescence microscope.
-
Quantification: Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops.
Signaling Pathways Modulated by this compound
This compound exerts its anti-angiogenic effects primarily through the antagonism of CysLT1 and CysLT2 receptors. The downstream signaling cascade of CysLT1 receptor activation is well-characterized and involves several pro-angiogenic mediators. By blocking this receptor, this compound inhibits these downstream pathways.
Caption: this compound's mechanism of action via CysLT1R antagonism.
Stimulation of the CysLT1 receptor by its endogenous ligand, leukotriene D4 (LTD4), activates downstream signaling through phospholipase C (PLC), phosphoinositide 3-kinase (PI3K), and protein kinase C (PKC). This cascade leads to the activation of the transcription factor NF-κB, which promotes the expression of pro-angiogenic genes, resulting in the secretion of factors like VEGF, ICAM-1, and VCAM-1. This compound, by antagonizing the CysLT1 receptor, inhibits this entire pathway, leading to a reduction in angiogenesis. Furthermore, the more potent analogue of this compound, Q8, has been suggested to also act on the TIE-2-Angiopoietin signaling pathway.
References
In-vitro Characterization of Quininib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in-vitro characterization of Quininib, a small molecule inhibitor with potent anti-angiogenic properties. This document details the core mechanism of action, summarizes key quantitative data from various cellular and biochemical assays, and provides detailed experimental protocols. Furthermore, it visualizes the associated signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's biological activity.
Core Mechanism of Action
This compound and its more potent analogue, Q8, function primarily as antagonists of the cysteinyl leukotriene receptors 1 and 2 (CysLT1 and CysLT2)[1][2]. The binding of this compound to these G protein-coupled receptors inhibits downstream signaling cascades that are crucial for pro-angiogenic and inflammatory processes. Notably, this compound's anti-angiogenic activity is independent of the Vascular Endothelial Growth Factor (VEGF) pathway, suggesting a distinct mechanism of action that could be advantageous in overcoming resistance to conventional anti-VEGF therapies[2][3].
The primary molecular targets and downstream effects are summarized below:
-
Cysteinyl Leukotriene Receptor Antagonism : this compound exhibits a higher affinity for CysLT1R over CysLT2R[1].
-
Inhibition of Downstream Signaling : By blocking CysLT receptors, this compound and its analogues inhibit the activation of several key signaling pathways, including:
-
ERK Pathway : Inhibition of phosphorylated ERK, a downstream effector of CysLT1.
-
NF-κB Pathway : Reduction in the cellular levels of NF-κB.
-
TIE-2 Pathway : Q8, a this compound analogue, has been shown to decrease the secretion of TIE-2.
-
Quantitative Data Summary
The following tables summarize the key quantitative data from various in-vitro assays characterizing the activity of this compound and its analogue Q8.
| Compound | Assay | Cell Line | Parameter | Value | Reference |
| This compound | Receptor Binding | IC50 (CysLT1R) | 1.2 µM | ||
| This compound | Receptor Binding | IC50 (CysLT2R) | 52 µM | ||
| Q8 | Receptor Binding | CHO | IC50 (CysLT1R) | 4.9 µM | |
| Q8 | Receptor Binding | HEK-293 | % Inhibition (CysLT2R at 50 µM) | 22.9% | |
| Q8 | Kinase Assay | % Inhibition (VEGFR2 at 10 µM) | 65% | ||
| Q8 | Kinase Assay | % Inhibition (VEGFR3 at 10 µM) | 78% | ||
| This compound | Cell Viability | CCRF-CEM (Leukemia) | GI50 | 0.22 µM | |
| This compound | Cell Viability | UO-31 (Renal Cancer) | GI50 | 0.62 µM | |
| This compound | Clonogenic Assay | HT-29 | % Survival (at 10 µM) | ~21% | |
| This compound | Clonogenic Assay | HT-29 | % Survival (at 20 µM) | Significantly reduced | |
| Q8 | Clonogenic Assay | HT-29 | % Survival (at 10 µM) | Reduced |
Experimental Protocols
This section provides detailed methodologies for the key in-vitro experiments used to characterize this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human Microvascular Endothelial Cells (HMEC-1) or other relevant cell lines
-
Complete cell culture medium
-
This compound or its analogues (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well plates
-
Multiskan plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control wells.
Endothelial Cell Migration Assay (Wound Healing Assay)
This assay assesses the effect of this compound on the migration of endothelial cells.
Materials:
-
Human Microvascular Endothelial Cells (HMEC-1)
-
Complete cell culture medium
-
This compound
-
6-well plates
-
200 µL pipette tips
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed HMEC-1 cells in 6-well plates and grow to confluence.
-
Wound Creation: Create a linear scratch (wound) in the cell monolayer using a sterile 200 µL pipette tip.
-
Washing: Wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh medium containing this compound at the desired concentration. Include a vehicle control.
-
Image Acquisition: Capture images of the wound at 0 hours and at subsequent time points (e.g., 8, 16, 24 hours).
-
Data Analysis: Measure the width of the wound at different points and calculate the percentage of wound closure over time.
Endothelial Cell Tubule Formation Assay
This assay evaluates the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.
Materials:
-
Human Microvascular Endothelial Cells (HMEC-1)
-
Basement Membrane Extract (BME), such as Matrigel
-
Complete cell culture medium
-
This compound
-
96-well plates
-
Microscope with a camera
Procedure:
-
Plate Coating: Thaw BME on ice and coat the wells of a 96-well plate with 50 µL of BME per well. Incubate at 37°C for 30-60 minutes to allow for polymerization.
-
Cell Seeding: Resuspend HMEC-1 cells in medium containing this compound at the desired concentration. Seed 1.5 x 10^4 cells per well onto the polymerized BME.
-
Incubation: Incubate the plate for 4-16 hours at 37°C in a 5% CO2 incubator.
-
Image Acquisition: Capture images of the tube-like structures using a microscope.
-
Data Analysis: Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length.
CysLT1 Receptor Binding Assay
This assay determines the binding affinity of this compound to the CysLT1 receptor.
Materials:
-
Cell membranes from a cell line overexpressing CysLT1 receptor (e.g., CHO cells)
-
Radiolabeled ligand for CysLT1 (e.g., [3H]LTD4)
-
This compound
-
Assay buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Reaction Mixture: In a microplate, combine the cell membranes, radiolabeled ligand, and varying concentrations of this compound in the assay buffer.
-
Incubation: Incubate the mixture to allow for binding to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) by non-linear regression analysis.
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound.
Caption: this compound's mechanism of action via CysLT1 receptor antagonism.
Caption: Workflow for the in-vitro characterization of this compound.
Caption: Q8's inhibitory effect on the TIE-2 signaling pathway.
This technical guide provides a foundational understanding of the in-vitro characteristics of this compound. For further detailed information, readers are encouraged to consult the cited literature.
References
Quininib's Impact on Vascular Endothelial Growth Factor: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vascular Endothelial Growth Factor (VEGF) is a pivotal regulator of angiogenesis, the formation of new blood vessels from pre-existing ones. Dysregulation of VEGF signaling is a hallmark of numerous pathologies, including cancer and retinopathies. While direct anti-VEGF therapies have shown clinical efficacy, challenges such as acquired resistance and off-target effects necessitate the exploration of novel therapeutic strategies. This whitepaper provides a comprehensive technical overview of Quininib and its analogues, a class of small molecules that exhibit potent anti-angiogenic properties through a mechanism distinct from direct VEGF receptor inhibition. By antagonizing the cysteinyl leukotriene (CysLT) receptors, this compound and its more potent analogue, Q8, indirectly modulate the expression of VEGF and other pro-angiogenic factors, offering a promising alternative and complementary approach to anti-angiogenic therapy. This document details the underlying signaling pathways, presents key quantitative data, and provides methodologies for the experimental validation of these effects.
Introduction to this compound and its Anti-Angiogenic Properties
This compound is a small molecule initially identified for its novel anti-angiogenic activity.[1] Subsequent research has revealed that it functions as an antagonist of cysteinyl leukotriene receptors 1 and 2 (CysLT1 and CysLT2).[1][2] Unlike many conventional anti-angiogenic agents, this compound does not directly target VEGF receptors.[1] Its mechanism of action is rooted in the modulation of inflammatory signaling pathways that are increasingly recognized for their role in promoting angiogenesis.
A series of structural analogues of this compound have been developed, with (E)-2-(2-quinolin-2-yl-vinyl)-benzene-1,4-diol HCl, designated as Q8, emerging as a significantly more potent anti-angiogenic compound.[1] Q8 has demonstrated superior efficacy in inhibiting endothelial cell proliferation, migration, and tube formation in vitro, as well as developmental angiogenesis in vivo. A key finding is that Q8 exerts an additive anti-angiogenic effect when used in combination with bevacizumab, a monoclonal antibody that directly targets VEGF. This suggests that Q8 operates through a complementary, VEGF-independent pathway, presenting a compelling case for its development as a therapeutic agent to overcome resistance to traditional anti-VEGF therapies.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the bioactivity of this compound and its analogue Q8.
Table 1: Receptor Binding Affinity and In Vitro Efficacy
| Compound | Target | Assay | IC50 Value | Efficacy/Inhibition | Citation |
| This compound | CysLT1R | Receptor Antagonism | 1.2 µM | - | |
| CysLT2R | Receptor Antagonism | 52 µM | - | ||
| Q8 | CysLT1R | Receptor Antagonism | 4.9 µM | 113% inhibition at 50 µM | |
| CysLT2R | Receptor Antagonism | - | 22.9% antagonism (not significant) | ||
| Q8 | VEGFR1 | Ligand Binding | - | ~27% inhibition at 10 µM (not significant) | |
| Q8 | VEGFR2 | Kinase Assay | - | Inhibition below threshold at 1 µM and 3 µM; above threshold at 10 µM | |
| Q8 | VEGFR3 | Kinase Assay | - | Inhibition below threshold at 1 µM and 3 µM; above threshold at 10 µM |
Table 2: Effects on Cellular Processes and Protein Secretion
| Compound | Cell Line | Assay | Concentration | Effect | Citation |
| Q8 | HMEC-1 | Cell Migration | 10 µM | Significant reduction in cell migration | |
| Q8 | HMEC-1 | Cell Number | 10 µM | Significant reduction at 72h and 96h | |
| Q8 | HMEC-1 | Tubule Formation | - | Significant reduction | |
| Q8 | Human Endothelial Cells | Protein Secretion | - | Significant reduction in secreted VEGF, ICAM-1, and VCAM-1 | |
| Q8 | HT29-Luc2 | Colony Formation | 10 µM | Reduced clone survival | |
| Q8 | Human CRC Explants | Protein Secretion | - | Significantly decreased secretion of TIE-2 and VCAM-1 |
Signaling Pathways and Mechanism of Action
This compound and its analogues exert their anti-angiogenic effects by antagonizing the CysLT1 receptor. Activation of the CysLT1 receptor by its ligands, the cysteinyl leukotrienes (LTC₄, LTD₄, LTE₄), triggers downstream signaling cascades that promote inflammation and angiogenesis. A key downstream effector of CysLT1 receptor activation is the transcription factor Nuclear Factor-kappa B (NF-κB). NF-κB is a master regulator of genes involved in inflammation and has been shown to directly upregulate the expression of VEGF.
By blocking the CysLT1 receptor, this compound and Q8 inhibit the activation of NF-κB. This leads to the downregulation of NF-κB target genes, including those encoding for pro-angiogenic and pro-inflammatory molecules such as VEGF, Intercellular Adhesion Molecule-1 (ICAM-1), and Vascular Cell Adhesion Molecule-1 (VCAM-1). The reduction in the secretion of these molecules from endothelial and tumor cells contributes to the observed anti-angiogenic effects. Additionally, Q8 has been shown to reduce cellular levels of calpain-2, another protein implicated in angiogenesis.
Caption: Signaling pathway of this compound's effect on VEGF.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound and its analogues on VEGF-related angiogenic processes.
In Vitro Assays
Caption: Workflow for in vitro experimental assays.
This assay assesses the effect of this compound/Q8 on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Seed human microvascular endothelial cells (HMEC-1) or other relevant cell lines in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound, Q8, or a vehicle control (e.g., 0.1% DMSO) for 24, 48, 72, or 96 hours.
-
MTT Incubation: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control.
This assay evaluates the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.
-
Plate Coating: Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C for 30-60 minutes.
-
Cell Seeding: Seed HMEC-1 cells (e.g., 1.5 x 10⁴ cells/well) onto the Matrigel-coated wells in the presence of various concentrations of this compound, Q8, or a vehicle control.
-
Incubation: Incubate the plate for 4-18 hours at 37°C to allow for tube formation.
-
Visualization and Quantification: Visualize the tube-like structures using a microscope. The extent of tube formation can be quantified by measuring parameters such as the number of junctions, total tube length, and number of loops using image analysis software.
This assay measures the directional migration of endothelial cells towards a chemoattractant, a crucial process in angiogenesis.
-
Plate Preparation: Use a CIM-Plate 16. Add chemoattractant (e.g., medium with 10% FBS) to the lower chamber wells.
-
Cell Seeding: Seed HMEC-1 cells in serum-free medium in the upper chamber in the presence of various concentrations of this compound, Q8, or a vehicle control.
-
Real-Time Monitoring: Place the plate in the xCELLigence RTCA DP instrument and monitor cell migration in real-time for a specified period (e.g., 24 hours) by measuring changes in electrical impedance as cells migrate through the microporous membrane.
-
Data Analysis: The cell index, which is proportional to the number of migrated cells, is plotted over time to generate migration curves.
In Vivo Assays
Caption: Workflow for in vivo experimental assays.
This in vivo model allows for the rapid assessment of a compound's effect on blood vessel development in a whole organism.
-
Zebrafish Line: Use a transgenic zebrafish line that expresses a fluorescent protein in the vasculature, such as Tg(fli1:EGFP).
-
Embryo Collection and Treatment: Collect fertilized embryos and place them in 96-well plates. At a specific developmental stage (e.g., 24 hours post-fertilization), add this compound, Q8, or a vehicle control to the embryo medium at various concentrations.
-
Incubation: Incubate the embryos at 28.5°C for a defined period (e.g., 24-48 hours).
-
Imaging and Analysis: Anesthetize the embryos and image the trunk vasculature using a fluorescence microscope. The anti-angiogenic effect is quantified by counting the number of complete intersegmental vessels (ISVs) or by measuring the total length of the vasculature.
This preclinical cancer model is used to evaluate the anti-tumor efficacy of this compound and its analogues in a mammalian system.
-
Cell Line and Animal Model: Use a human colorectal cancer cell line, such as HT29-Luc2, and immunocompromised mice (e.g., BALB/c nude mice).
-
Tumor Implantation: Subcutaneously inject a suspension of HT29-Luc2 cells into the flank of the mice.
-
Compound Administration: Once tumors reach a palpable size, randomize the mice into treatment groups. Administer this compound, Q8, a positive control (e.g., 5-fluorouracil), or a vehicle control via a suitable route (e.g., intraperitoneal injection) at a specified dose and schedule (e.g., 50 mg/kg daily).
-
Tumor Growth Monitoring: Measure tumor volume regularly (e.g., every 2-3 days) using calipers. If using a luciferase-expressing cell line, tumor burden can also be monitored by bioluminescence imaging.
-
Endpoint Analysis: At the end of the study, excise the tumors and perform immunohistochemical analysis for markers of angiogenesis (e.g., CD31), proliferation (e.g., Ki-67), and apoptosis (e.g., cleaved caspase-3).
Conclusion and Future Directions
This compound and its analogues, particularly Q8, represent a novel class of anti-angiogenic agents with a distinct mechanism of action centered on the antagonism of the CysLT1 receptor. Their ability to modulate VEGF expression indirectly, through the inhibition of the NF-κB signaling pathway, provides a compelling rationale for their further investigation. The VEGF-independent nature of their anti-angiogenic activity and the observed additive effects with direct VEGF inhibitors like bevacizumab highlight their potential to address the significant clinical challenge of resistance to current anti-angiogenic therapies.
Future research should focus on a more detailed elucidation of the downstream signaling events following CysLT1 receptor blockade and a comprehensive evaluation of the in vivo efficacy and safety profile of Q8 in a broader range of preclinical cancer models. Furthermore, clinical trials are warranted to assess the therapeutic potential of this promising class of compounds in patients with cancer and other angiogenesis-dependent diseases. The unique mechanism of action of this compound and its analogues positions them as a valuable addition to the armamentarium of anti-angiogenic therapies.
References
The Anti-Inflammatory Properties of Quininib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quininib (B610386), and its more potent analogue 1,4-dihydroxy this compound (Q8), represent a novel class of small molecules with significant anti-inflammatory and anti-angiogenic properties.[1] Initially identified for its role in developmental ocular angiogenesis, this compound has demonstrated therapeutic potential in various preclinical models of cancer and inflammation.[1] This technical guide provides an in-depth overview of the anti-inflammatory properties of this compound, focusing on its mechanism of action, effects on key signaling pathways, and detailed experimental protocols for its evaluation.
Mechanism of Action: Cysteinyl Leukotriene Receptor 1 (CysLT1) Antagonism
This compound and its analogues exert their anti-inflammatory effects primarily through the antagonism of the Cysteinyl Leukotriene Receptor 1 (CysLT1).[1][2] Cysteinyl leukotrienes (CysLTs) are potent lipid mediators that play a crucial role in inflammatory processes.[3] By binding to and blocking the CysLT1 receptor, this compound inhibits the downstream signaling cascades that promote inflammation. The analogue, 1,4-dihydroxy this compound (Q8), has been shown to be a potent CysLT1 antagonist with an IC50 of 4.9 μM.
Data Presentation: Quantitative Effects of this compound on Inflammatory Markers
The anti-inflammatory activity of this compound and its analogue Q8 has been quantified in various preclinical models. The following tables summarize the key findings, showcasing the reduction in the secretion of pro-inflammatory cytokines and other inflammatory mediators.
| Model System | Treatment | Cytokine/Marker | Reduction (%) | p-value | Reference |
| Colorectal Cancer Explants | 10 µM this compound | IL-6 | 37.8% | < 0.01 | |
| Colorectal Cancer Explants | 10 µM this compound | IL-8 | 13.2% | < 0.05 | |
| Colorectal Cancer Explants | 10 µM this compound | VEGF | 47.3% | < 0.01 | |
| Colorectal Cancer Explants | 10 µM this compound | ENA-78 | Significant | < 0.01 | |
| Colorectal Cancer Explants | 10 µM this compound | GROα | Significant | < 0.01 | |
| Colorectal Cancer Explants | 10 µM this compound | MCP-1 | Significant | < 0.01 | |
| Colorectal Cancer Explants | 10 µM this compound | TNF-α | Significant | < 0.01 | |
| Colorectal Cancer Explants | 10 µM this compound | IL-1β | Significant | < 0.01 | |
| Human Colorectal Cancer Tumour Explants | 10 µM 1,4-dihydroxy this compound (Q8) | TIE-2 | Significant | - | |
| Human Colorectal Cancer Tumour Explants | 10 µM 1,4-dihydroxy this compound (Q8) | VCAM-1 | Significant | - | |
| Mel285 (primary uveal melanoma) cells | This compound | IL-2 | Significant Downregulation | < 0.05 | |
| Mel285 (primary uveal melanoma) cells | This compound | IL-6 | Significant Downregulation | < 0.05 | |
| OMM2.5 (metastatic uveal melanoma) cells | This compound | IL-10, IL-1β, IL-2 | Significant Upregulation | < 0.0001 | |
| OMM2.5 (metastatic uveal melanoma) cells | This compound | IL-13, IL-8 | Significant Upregulation | < 0.001 | |
| OMM2.5 (metastatic uveal melanoma) cells | This compound | IL-12p70, IL-6 | Significant Upregulation | < 0.05 |
Table 1: Summary of the effects of this compound and its analogue Q8 on the secretion of inflammatory cytokines and markers.
Signaling Pathways Modulated by this compound
This compound's antagonism of the CysLT1 receptor leads to the modulation of several downstream signaling pathways critical to the inflammatory response.
Cysteinyl Leukotriene Receptor 1 (CysLT1) Signaling Pathway
Cysteinyl leukotrienes, upon binding to the CysLT1 receptor, activate G-proteins, leading to downstream signaling that promotes inflammation. This compound, by blocking this initial step, prevents the activation of these pro-inflammatory cascades.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes. This compound has been shown to inhibit the NF-κB pathway, likely as a downstream consequence of CysLT1 antagonism. This inhibition leads to a reduction in the production of pro-inflammatory cytokines.
References
Methodological & Application
Quininib Treatment Protocol for In-Vivo Cancer Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the in-vivo evaluation of Quininib (B610386) and its more potent analog, 1,4-dihydroxy this compound (Q8), in a colorectal cancer xenograft model. This compound and its derivatives are antagonists of the cysteinyl leukotriene receptor 1 (CysLT1), exhibiting anti-angiogenic and anti-tumor properties. The protocols outlined below cover animal model selection, tumor cell implantation, drug preparation and administration, and methods for assessing treatment efficacy, including tumor volume measurement and biomarker analysis. The provided data and methodologies are based on preclinical studies demonstrating the potential of these compounds in cancer therapy.
Introduction
This compound is a small molecule that has been identified as an antagonist of the cysteinyl leukotriene receptor 1 (CysLT1).[1][2][3] Its more potent analog, 1,4-dihydroxy this compound (Q8), has demonstrated significant anti-cancer properties in preclinical models of colorectal cancer.[1][2] The mechanism of action involves the inhibition of the TIE-2/Angiopoietin signaling pathway, which is crucial for tumor angiogenesis. By targeting CysLT1, this compound and Q8 can modulate the tumor microenvironment and inhibit the growth of new blood vessels that supply nutrients to the tumor. This application note provides detailed protocols for researchers to conduct in-vivo studies to evaluate the efficacy of this compound and Q8 in a xenograft model of human colorectal cancer.
Data Presentation
The following tables summarize the quantitative data from a representative in-vivo study comparing the efficacy of this compound (Q1) and 1,4-dihydroxy this compound (Q8) in a colorectal cancer xenograft model.
Table 1: In-Vivo Efficacy of this compound (Q1) and 1,4-dihydroxy this compound (Q8) on Tumor Growth
| Treatment Group | Dose (mg/kg) | Administration Route | Mean Final Tumor Volume (mm³) | Percent Tumor Growth Inhibition (%) | Statistical Significance (p-value vs. Vehicle) |
| Vehicle (10% DMSO) | - | Intraperitoneal | 814 | - | - |
| This compound (Q1) | 25 | Intraperitoneal | 633 | 22.2 | < 0.05 |
| 1,4-dihydroxy this compound (Q8) | 25 | Intraperitoneal | 553 | 32.1 | < 0.001 |
Table 2: Effect of this compound Analogs on Angiogenic Marker Expression in Tumor Xenografts
| Treatment Group | Biomarker | Method | Result |
| 1,4-dihydroxy this compound (Q8) | Calpain-2 | Immunohistochemistry | Significantly reduced expression compared to vehicle control |
Experimental Protocols
Cell Line and Culture
-
Cell Line: HT-29-Luc2 (human colorectal adenocarcinoma cell line expressing luciferase).
-
Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.
In-Vivo Xenograft Model
-
Animal Model: Female athymic nude mice (Balb/c nu/nu), 6-8 weeks old.
-
Acclimatization: Acclimatize animals for at least one week before the start of the experiment.
-
Tumor Cell Implantation:
-
Harvest HT-29-Luc2 cells during the exponential growth phase.
-
Wash the cells twice with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in PBS at a concentration of 5 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the length and width of the tumor with digital calipers every 3-4 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Begin treatment when tumors reach a volume of approximately 75-150 mm³.
-
Drug Preparation and Administration
-
Drug Preparation:
-
Prepare a stock solution of this compound (Q1) and 1,4-dihydroxy this compound (Q8) in 100% Dimethyl Sulfoxide (DMSO).
-
On the day of injection, dilute the stock solution with sterile PBS to achieve the final desired concentration in a vehicle of 10% DMSO. For a 25 mg/kg dose in a 20g mouse (0.5 mg/mouse), if the injection volume is 100 µL, the final drug concentration should be 5 mg/mL.
-
-
Administration:
-
Administer the prepared drug solutions or vehicle control via intraperitoneal (IP) injection.
-
The recommended dose is 25 mg/kg for both this compound and Q8.
-
Administer seven doses in total, with one injection every 3-4 days over a period of 3 weeks.
-
Efficacy Assessment
-
Tumor Volume Measurement: Continue to measure tumor volume every 3-4 days throughout the treatment period.
-
Bioluminescence Imaging:
-
At the end of the study, perform in-vivo bioluminescence imaging to assess tumor burden.
-
Inject mice intraperitoneally with D-luciferin (150 mg/kg).
-
After 10-15 minutes, anesthetize the mice and image them using an in-vivo imaging system.
-
Quantify the bioluminescent signal from the tumor region.
-
-
Tissue Collection and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Fix a portion of the tumor tissue in 10% neutral buffered formalin for immunohistochemical analysis.
-
Snap-freeze the remaining tumor tissue for other molecular analyses.
-
Immunohistochemistry for Calpain-2
-
Tissue Processing and Sectioning:
-
Dehydrate the formalin-fixed tumor tissue through a series of graded alcohols and embed in paraffin.
-
Cut 4-5 µm thick sections and mount them on positively charged slides.
-
-
Deparaffinization and Rehydration:
-
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) in a pressure cooker or water bath.
-
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking serum.
-
Incubate with a primary antibody against Calpain-2 at an optimized dilution overnight at 4°C.
-
Incubate with a biotinylated secondary antibody.
-
Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Develop the signal with a diaminobenzidine (DAB) substrate kit.
-
Counterstain with hematoxylin.
-
-
Imaging and Analysis:
-
Dehydrate the slides, clear in xylene, and mount with a coverslip.
-
Image the stained sections using a light microscope and quantify the staining intensity.
-
Visualizations
Caption: this compound's Mechanism of Action.
Caption: In-Vivo Experimental Workflow.
References
- 1. 1,4-dihydroxy this compound attenuates growth of colorectal cancer cells and xenografts and regulates the TIE-2 signaling pathway in patient tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,4-dihydroxy this compound attenuates growth of colorectal cancer cells and xenografts and regulates the TIE-2 signaling pathway in patient tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,4-dihydroxy this compound modulates the secretome of uveal melanoma tumour explants and a marker of oxidative phosphorylation in a metastatic xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Quininib in Colorectal Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quininib (B610386) and its more potent analogue, 1,4-dihydroxy this compound (Q8), have emerged as promising small molecules with anti-angiogenic and anti-tumorigenic properties in the context of colorectal cancer (CRC). These compounds operate through a mechanism distinct from conventional anti-VEGF therapies, suggesting their potential as alternative or complementary treatment strategies, particularly in cases of anti-VEGF resistance. This document provides a comprehensive overview of the application of this compound and its analogues in CRC cell lines, including detailed experimental protocols and a summary of key quantitative data.
Mechanism of Action
This compound and its analogues function primarily as antagonists of the cysteinyl leukotriene receptor 1 (CysLT1).[1][2] The downstream signaling cascade initiated by the inhibition of CysLT1 in colorectal cancer cells involves the modulation of several key pathways:
-
NF-κB Pathway: this compound has been shown to reduce the activation and DNA binding of the NF-κB p65 subunit.[1]
-
Calpain-2 Expression: Gene silencing of CysLT1, mimicked by this compound's action, leads to a significant reduction in the expression of calpain-2, a pro-angiogenic factor.[1][2]
-
TIE-2/Angiopoietin Pathway: The this compound analogue Q8 has been demonstrated to decrease the secretion of soluble TIE-2 and Vascular Cell Adhesion Molecule-1 (VCAM-1) from human CRC tumor explants, indicating an inhibitory effect on the TIE-2/Angiopoietin signaling pathway, which is crucial for tumor angiogenesis.
This multi-faceted mechanism of action, independent of the VEGF pathway, underscores the therapeutic potential of this compound in CRC.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound and its analogues on colorectal cancer cell lines and tumor explants.
Table 1: Effect of this compound and its Analogues on HT29-Luc2 Colony Formation
| Compound | Concentration (µM) | Treatment Duration (hours) | Average Clone Survival (%) | p-value |
| DMSO (Control) | 0.1% | 24, 48, 72, 96 | ~100 | - |
| This compound (Q1) | 10 | 24, 48, 72, 96 | ~21 | < 0.001 |
| 5-Fluorouracil | 10 | 24, 48, 72, 96 | ~56 | < 0.05 |
| Q22 | 10 | 24, 48, 72, 96 | ~57 | < 0.05 |
| Q18 | 10 | 24, 48, 72, 96 | ~27 | < 0.001 |
| This compound (Q1) | 20 | 96 | ~6 | < 0.001 |
| 5-Fluorouracil | 20 | 96 | ~21 | < 0.001 |
| Q22 | 20 | 96 | ~21 | < 0.001 |
| Q18 | 20 | 96 | ~2 | < 0.001 |
| Q8 | 20 | 96 | ~25 | < 0.001 |
Table 2: Effect of 1,4-dihydroxy this compound (Q8) on Secretion of Angiogenic Factors from Human Ex Vivo Colorectal Tumor Explants
| Analyte | Treatment | Concentration (µM) | Treatment Duration (hours) | Result |
| TIE-2 | Q8 | 10 | 72 | Significantly decreased secretion |
| VCAM-1 | Q8 | 10 | 72 | Significantly decreased secretion |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the effects of this compound on colorectal cancer cell lines.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on CRC cell lines.
Materials:
-
CRC cell lines (e.g., HT-29, HCT116, SW480)
-
Complete growth medium (e.g., McCoy's 5A for HT-29)
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed CRC cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or control medium (with 0.1% DMSO).
-
Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals completely.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Clonogenic Assay
This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.
Materials:
-
CRC cell lines
-
Complete growth medium
-
This compound stock solution
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Seed a low density of CRC cells (e.g., 500-1000 cells/well) into 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound or vehicle control (0.1% DMSO) for 24, 48, 72, or 96 hours.
-
After the treatment period, replace the medium with fresh, drug-free complete growth medium.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Wash the colonies twice with PBS.
-
Fix the colonies with methanol (B129727) for 15 minutes.
-
Stain the colonies with crystal violet solution for 20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (containing >50 cells) in each well.
-
Calculate the surviving fraction for each treatment group relative to the control.
Western Blot Analysis
This protocol is for detecting changes in protein expression in CRC cells following this compound treatment.
Materials:
-
CRC cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (see Table 3)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Table 3: Recommended Primary Antibodies for Western Blot
| Target Protein | Host Species | Recommended Dilution | Company (Example) | Catalog # (Example) |
| CysLT1 | Rabbit | 1:1000 - 1:2000 | Abcam | ab151484 |
| Calpain-2 | Rabbit | 1:1000 | Cell Signaling Technology | #2539 |
| NF-κB p65 | Rabbit | 1:1000 | Cell Signaling Technology | #8242 |
| TIE-2 | Rabbit | 1:1000 | Cell Signaling Technology | #7403 |
| β-actin | Mouse | 1:5000 | Sigma-Aldrich | A5441 |
Procedure:
-
Treat CRC cells with this compound at the desired concentrations and time points.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
References
Quininib and its Analogs in Uveal Melanoma Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of quininib (B610386) and its analog, 1,4-dihydroxy this compound, in uveal melanoma (UM) research. These compounds have emerged as promising investigational agents, targeting key signaling pathways implicated in UM pathogenesis.
Introduction
Uveal melanoma is the most common primary intraocular malignancy in adults, with a high propensity for metastasis, primarily to the liver. Once metastasized, the prognosis is poor. This compound and its more potent analog, 1,4-dihydroxy this compound, are antagonists of the Cysteinyl Leukotriene Receptor 1 (CysLT1). Elevated CysLT1 expression has been correlated with poor survival in uveal melanoma patients. These antagonists have demonstrated anti-cancer effects in preclinical models of UM by modulating cell viability, proliferation, and inducing a specific form of iron-dependent cell death known as ferroptosis.
Mechanism of Action
This compound and 1,4-dihydroxy this compound exert their anti-tumor effects in uveal melanoma through at least two primary mechanisms:
-
Antagonism of the CysLT1 Receptor Signaling Pathway: By blocking the CysLT1 receptor, these compounds are thought to interfere with downstream signaling cascades that promote cancer cell survival and proliferation, such as the MAPK/ERK pathway.
-
Induction of Ferroptosis: 1,4-dihydroxy this compound has been shown to induce ferroptosis in metastatic uveal melanoma cells. This is achieved by modulating the expression of key markers of this cell death pathway, leading to iron-dependent lipid peroxidation and cell death.
Figure 1: Simplified CysLT1 Receptor Signaling Pathway and Inhibition by this compound.
Figure 2: Mechanism of Ferroptosis Induction by 1,4-dihydroxy this compound.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound and 1,4-dihydroxy this compound on uveal melanoma cell lines.
| Table 1: Effect of this compound and 1,4-dihydroxy this compound on Uveal Melanoma Cell Viability | | :--- | :--- | :--- | :--- | :--- | | Cell Line | Compound | Concentration (µM) | Treatment Duration (hours) | Reduction in Cell Viability (%) | | Mel285 | this compound | 50 | 96 | 95.1 | | Mel285 | 1,4-dihydroxy this compound | 20 | 96 | 55.9 | | OMM2.5 | this compound | 50 | 24 | 73.5 | | OMM2.5 | 1,4-dihydroxy this compound | 50 | 24 | 77.1 | | Mel270 | this compound | 50 | 24 | 66.4 | | Mel270 | 1,4-dihydroxy this compound | 50 | 24 | 69.5 |
| Table 2: Effect of this compound and 1,4-dihydroxy this compound on Uveal Melanoma Clonogenic Survival | | :--- | :--- | :--- | :--- | :--- | | Cell Line | Compound | Concentration (µM) | Treatment Duration (hours) | Reduction in Clone Survival (%) | | Mel285 | this compound | 20 | 24 | 58.1 | | Mel285 | 1,4-dihydroxy this compound | 20 | 24 | 84.3 | | OMM2.5 | 1,4-dihydroxy this compound | 20 | 24 | 98.2 | | OMM2.5 | this compound | 20 | 96 | 78.2 | | OMM2.5 | 1,4-dihydroxy this compound | 20 | 96 | 91.0 |
| Table 3: In Vivo Efficacy of 1,4-dihydroxy this compound in an Orthotopic Uveal Melanoma Xenograft Model | | :--- | :--- | | Parameter | Result | | Animal Model | Athymic Nude-Foxn1nu mice with orthotopic OMM2.5 xenografts | | Treatment | 1,4-dihydroxy this compound (25 mg/kg, intraperitoneally) | | Outcome | Did not significantly decrease tumor weight | | Biomarker Modulation | Significantly decreased ATP5B expression (a marker of oxidative phosphorylation) |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Figure 3: General Experimental Workflow for Evaluating this compound in Uveal Melanoma Research.
Protocol 1: Cell Viability (MTT) Assay
Objective: To determine the effect of this compound and its analogs on the viability of uveal melanoma cells.
Materials:
-
Uveal melanoma cell lines (e.g., Mel285, OMM2.5, Mel270)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound and/or 1,4-dihydroxy this compound
-
DMSO (for drug dissolution)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound or 1,4-dihydroxy this compound in complete medium. A vehicle control (DMSO) should also be prepared.
-
Remove the overnight medium from the cells and add 100 µL of the drug dilutions or vehicle control to the respective wells.
-
Incubate the plates for the desired duration (e.g., 24, 48, 72, or 96 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Clonogenic Survival Assay
Objective: To assess the long-term proliferative capacity of uveal melanoma cells after treatment with this compound or its analogs.
Materials:
-
Uveal melanoma cell lines
-
Complete cell culture medium
-
This compound and/or 1,4-dihydroxy this compound
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in methanol/water)
Procedure:
-
Prepare a single-cell suspension of the uveal melanoma cells.
-
Seed a low density of cells (e.g., 500-1000 cells per well) in 6-well plates and allow them to adhere.
-
Treat the cells with various concentrations of this compound, 1,4-dihydroxy this compound, or vehicle control for a specified period (e.g., 24 or 96 hours).
-
Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Wash the colonies with PBS, fix them with methanol, and stain with crystal violet solution for 10-20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (a colony is typically defined as a cluster of at least 50 cells).
-
Calculate the surviving fraction for each treatment group relative to the vehicle control.
Protocol 3: Orthotopic Uveal Melanoma Xenograft Model in Mice
Objective: To evaluate the in vivo efficacy of this compound and its analogs on tumor growth in a clinically relevant animal model.
Materials:
-
Immunodeficient mice (e.g., Athymic Nude-Foxn1nu)
-
Metastatic uveal melanoma cell line (e.g., OMM2.5)
-
Matrigel
-
Surgical instruments for intraocular injection
-
1,4-dihydroxy this compound
-
Vehicle for in vivo administration (e.g., DMSO/saline solution)
Procedure:
-
Harvest OMM2.5 cells and resuspend them in a mixture of PBS and Matrigel.
-
Anesthetize the mice and perform a small incision in the conjunctiva to expose the sclera.
-
Using a fine-gauge needle, inject the cell suspension into the suprachoroidal space of the mouse eye.
-
Allow the tumors to establish and grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer 1,4-dihydroxy this compound (e.g., 25 mg/kg) or vehicle via intraperitoneal injection at a regular interval (e.g., every 3 days).
-
Monitor tumor growth by measuring tumor dimensions with calipers or using in vivo imaging if cells are labeled.
-
At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for biomarkers like ATP5B).
Protocol 4: Western Blotting for Ferroptosis Markers
Objective: To detect changes in the expression of key proteins involved in ferroptosis following treatment with 1,4-dihydroxy this compound.
Materials:
-
Treated and untreated uveal melanoma cell lysates
-
Protein lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against ferroptosis markers (e.g., GPX4, HO-1) and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Lyse the cells and quantify the protein concentration using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Application Notes and Protocols for Assessing Quininib's Anti-Angiogenic Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in tumor growth, proliferation, and metastasis. The vascular endothelial growth factor (VEGF) signaling pathway has been a primary focus for anti-angiogenic therapies. However, resistance to VEGF-targeted treatments has necessitated the exploration of alternative therapeutic strategies. Quininib (B610386) and its more potent analogue, 1,4-dihydroxy this compound (also known as Q8), have emerged as promising anti-angiogenic agents that function independently of the VEGF pathway.[1][2]
These small molecules act as antagonists of the cysteinyl leukotriene receptor 1 (CysLT1).[1][3] The CysLT1 signaling pathway is implicated in inflammation and has been shown to play a role in promoting angiogenesis.[4] By inhibiting this pathway, this compound and its analogues can effectively reduce tumor-associated angiogenesis, offering a novel approach to cancer therapy, potentially in combination with existing anti-VEGF treatments.
This document provides detailed protocols for assessing the anti-angiogenic effects of this compound and its analogues, both in vitro and in vivo. It also includes a summary of quantitative data from preclinical studies and visualizations of key signaling pathways involved in angiogenesis.
Mechanism of Action: CysLT1 Receptor Antagonism
This compound and its analogues exert their anti-angiogenic effects by targeting the CysLT1 receptor. The binding of cysteinyl leukotrienes (LTC4, LTD4, LTE4) to CysLT1R activates downstream signaling cascades that promote cell proliferation, migration, and survival, as well as vascular permeability. In the context of cancer, this signaling contributes to the pro-angiogenic tumor microenvironment.
By acting as a CysLT1R antagonist, this compound blocks these downstream effects. Notably, this mechanism is independent of VEGF signaling, which is a significant advantage in overcoming resistance to conventional anti-angiogenic therapies. Research has shown that this compound and its analogue Q8 can reduce the expression and secretion of several pro-angiogenic and inflammatory factors, including calpain-2, NF-κB, TIE-2, VCAM-1, and even VEGF to some extent, highlighting a broader mechanism of action.
Quantitative Data Summary
The following tables summarize the quantitative anti-angiogenic and anti-tumor effects of this compound and its analogue Q8 from various preclinical studies.
Table 1: In Vivo Anti-Tumor Efficacy of this compound Analogue (Q8)
| Compound | Dosage | Animal Model | Tumor Type | Effect | Reference |
| Q8 | 25 mg/kg | Mouse Xenograft | Colorectal Cancer (HT29-Luc2) | Significantly reduced tumor volume compared to vehicle control. |
Table 2: In Vitro and Ex Vivo Anti-Angiogenic Effects of this compound and Analogues
| Compound | Concentration | Assay | Cell/Tissue Type | Effect | Reference |
| Q8 | Not specified | Endothelial Cell Migration | HMEC-1 | ~79% inhibition of migration. | |
| Q8 | Not specified | Pro-Angiogenic Factor Secretion | HMEC-1 | ~40% reduction in VEGF secretion; ~75% reduction in Ang-1 secretion. | |
| This compound | 10 µM | Pro-Angiogenic Factor Secretion | Ex Vivo Colorectal Cancer Explants | Significant reduction in IL-6 (37.8%), VEGF (47.3%), and IL-8 (13.2%) secretion. | |
| This compound | 1 nM - 10 µM | Endothelial Tube Formation | HMVEC-D | Significant reduction in tubule formation. |
Experimental Protocols
In Vitro Assays
1. Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a key step in angiogenesis.
-
Materials:
-
Human Microvascular Endothelial Cells (HMEC-1) or Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Basement Membrane Extract (BME), such as Matrigel®
-
This compound or its analogues (dissolved in DMSO)
-
Vehicle control (DMSO)
-
96-well plates
-
-
Protocol:
-
Thaw BME on ice overnight at 4°C.
-
Coat the wells of a pre-chilled 96-well plate with 50 µL of BME and incubate at 37°C for 30-60 minutes to allow for polymerization.
-
Harvest endothelial cells and resuspend them in a low-serum medium at a concentration of 1.5 x 10^5 to 2 x 10^5 cells/mL.
-
Add this compound or its analogues at various concentrations to the cell suspension. Include a vehicle control.
-
Seed 100 µL of the cell suspension onto the polymerized BME in each well.
-
Incubate the plate at 37°C and 5% CO2 for 4-18 hours.
-
Visualize and photograph the tube formation using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as the number of branch points, total tube length, and number of loops.
-
2. Endothelial Cell Migration Assay (Wound Healing Assay)
This assay measures the migration of endothelial cells to close a "wound" created in a confluent monolayer, mimicking cell migration during angiogenesis.
-
Materials:
-
HMEC-1 or HUVECs
-
EGM-2
-
This compound or its analogues
-
Vehicle control (DMSO)
-
6-well or 12-well plates
-
Pipette tip or cell scraper
-
-
Protocol:
-
Seed endothelial cells in a 6-well or 12-well plate and grow to a confluent monolayer.
-
Create a linear scratch (wound) in the monolayer using a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with a low-serum medium containing various concentrations of this compound or vehicle control.
-
Incubate the plate at 37°C and 5% CO2.
-
Capture images of the wound at 0 hours and at subsequent time points (e.g., 6, 12, 24 hours).
-
Measure the width of the wound at different points and calculate the percentage of wound closure over time.
-
3. Endothelial Cell Proliferation Assay
This assay determines the effect of this compound on the proliferation of endothelial cells.
-
Materials:
-
HMEC-1 or HUVECs
-
EGM-2
-
This compound or its analogues
-
Vehicle control (DMSO)
-
96-well plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)
-
-
Protocol:
-
Seed endothelial cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Replace the medium with a low-serum medium containing various concentrations of this compound or vehicle control.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Normalize the results to the vehicle control to determine the percentage of cell proliferation.
-
In Vivo Assays
1. Zebrafish Intersegmental Vessel (ISV) Angiogenesis Assay
The zebrafish embryo is a powerful model for studying angiogenesis due to its rapid and external development and optical transparency.
-
Materials:
-
Transgenic zebrafish line with fluorescent blood vessels (e.g., Tg(fli1:EGFP) or Tg(kdrl:EGFP))
-
Embryo medium (E3)
-
This compound or its analogues
-
Vehicle control (DMSO)
-
96-well plates
-
Fluorescence microscope
-
-
Protocol:
-
Collect fertilized zebrafish embryos and maintain them in E3 medium at 28.5°C.
-
At 24 hours post-fertilization (hpf), dechorionate the embryos.
-
Place individual embryos into the wells of a 96-well plate containing E3 medium.
-
Add this compound or vehicle control to the desired final concentrations.
-
Incubate the embryos at 28.5°C for 24-48 hours.
-
Anesthetize the embryos and mount them for imaging.
-
Capture fluorescent images of the trunk vasculature.
-
Quantify angiogenesis by counting the number of complete ISVs or measuring the total length of the ISVs.
-
2. Mouse Xenograft Tumor Model
This model assesses the effect of this compound on tumor growth and angiogenesis in a mammalian system.
-
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or SCID)
-
Human cancer cell line (e.g., HT29-Luc2 for colorectal cancer)
-
Matrigel®
-
This compound or its analogues formulated for injection
-
Vehicle control
-
-
Protocol:
-
Subcutaneously inject a suspension of cancer cells mixed with Matrigel® into the flank of the mice.
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control systemically (e.g., intraperitoneal injection) at a predetermined dose and schedule (e.g., 25 mg/kg daily).
-
Measure tumor volume regularly using calipers.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Analyze the tumors for microvessel density by immunohistochemistry using endothelial cell markers (e.g., CD31).
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: CysLT1 Signaling Pathway in Angiogenesis.
Caption: VEGF Signaling Pathway in Angiogenesis.
Caption: FGF Signaling Pathway in Angiogenesis.
Caption: PDGF Signaling Pathway in Angiogenesis.
Caption: Experimental Workflow for Assessing this compound's Anti-Angiogenic Effects.
References
Application Notes and Protocols for Quininib in Mouse Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
Quininib (B610386) and its analogues are small molecule antagonists of the cysteinyl leukotriene receptor 1 (CysLT1). The more potent analogue, 1,4-dihydroxy this compound (also known as Q8), has demonstrated significant anti-tumor and anti-angiogenic properties in preclinical models of colorectal cancer.[1][2] These compounds represent a promising class of therapeutics that operate through a VEGF-independent mechanism, suggesting potential applications in tumors resistant to conventional anti-angiogenic therapies.[1]
This document provides detailed protocols for the use of this compound analogue Q8 in mouse xenograft models of colorectal cancer, focusing on the HT-29 cell line. It includes information on dosing, administration, and expected outcomes, as well as a detailed experimental workflow and a summary of the underlying signaling pathways.
II. Quantitative Data Summary
The following tables summarize key quantitative data for the use of this compound and its analogue Q8 in mouse xenograft studies.
Table 1: In Vivo Efficacy of this compound Analogue (Q8)
| Compound | Cell Line | Cancer Type | Mouse Strain | Dosage | Administration Route | Dosing Schedule | Outcome |
| Q8 | HT29-Luc2 | Colorectal | Balb/C | 25 mg/kg | Intraperitoneal | Every 3-4 days | Significantly reduced tumor volume and bioluminescence |
| Q8 | HT29-Luc2 | Colorectal | Balb/C | 50 mg/kg | Intraperitoneal | Every 3-4 days | Maximum Tolerated Dose (MTD); well-tolerated with no significant histological changes |
Table 2: Drug Formulation and Administration
| Compound | Formulation Vehicle | Administration Route | Injection Volume |
| Q8 | 10% DMSO, 30% Ethanol, 60% H₂O | Intraperitoneal | 100 - 200 µL |
III. Mechanism of Action: Signaling Pathways
This compound and its analogue Q8 exert their anti-tumor effects by antagonizing the CysLT1 receptor. This action disrupts downstream signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis. A key aspect of Q8's mechanism is its ability to modulate the TIE-2 signaling pathway, which is involved in vascular stability and angiogenesis. The proposed mechanism involves the inhibition of pro-angiogenic factors downstream of CysLT1, which in turn affects TIE-2 signaling.[1][2]
Figure 1: Proposed mechanism of action for this compound (Q8).
IV. Experimental Protocols
This section provides a detailed protocol for a mouse xenograft study using the HT-29 colorectal cancer cell line and the this compound analogue, Q8.
A. Cell Culture and Preparation
-
Cell Line: Human colorectal adenocarcinoma cell line HT-29 (ATCC HTB-38).
-
Culture Medium: McCoy's 5a Medium Modified supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Cell Harvesting:
-
When cells reach 80-90% confluency, wash with sterile Phosphate-Buffered Saline (PBS).
-
Detach cells using Trypsin-EDTA.
-
Neutralize trypsin with complete culture medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in sterile, serum-free medium or PBS for injection.
-
Determine cell viability using a trypan blue exclusion assay (should be >95%).
-
Adjust the cell concentration to 5 x 10⁷ cells/mL in a 1:1 mixture of serum-free medium and Matrigel.
-
B. Animal Model and Xenograft Implantation
-
Animal Strain: Female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.
-
Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.
-
Implantation:
-
Anesthetize the mouse using isoflurane.
-
Shave and disinfect the right flank.
-
Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ HT-29 cells) into the flank.
-
Monitor the mice for recovery from anesthesia.
-
C. Drug Preparation and Administration
-
Drug Substance: this compound analogue Q8 (1,4-dihydroxy this compound).
-
Vehicle Preparation: Prepare a sterile vehicle solution of 10% DMSO, 30% Ethanol, and 60% sterile water for injection.
-
Q8 Formulation:
-
Dissolve Q8 in the vehicle to the desired final concentration (e.g., 2.5 mg/mL for a 25 mg/kg dose in a 25g mouse receiving a 250 µL injection).
-
Vortex thoroughly to ensure complete dissolution. Prepare fresh on each day of dosing.
-
-
Administration:
-
Once tumors are palpable and have reached a mean volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.
-
Administer Q8 or vehicle via intraperitoneal (IP) injection every 3-4 days.
-
The injection volume should be between 100-200 µL.
-
D. Tumor Monitoring and Data Collection
-
Tumor Measurement:
-
Measure tumor dimensions (length and width) with digital calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width²)/2 .
-
-
Body Weight: Monitor and record the body weight of each mouse twice a week as an indicator of toxicity.
-
Bioluminescence Imaging (for HT29-Luc2 cells):
-
If using a luciferase-expressing cell line, perform bioluminescence imaging weekly.
-
Inject mice with D-luciferin (e.g., 150 mg/kg, IP).
-
After 10-15 minutes, image the mice using an in vivo imaging system (IVIS).
-
Quantify the bioluminescent signal from the tumor region.
-
-
Endpoint:
-
The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a specified duration of treatment.
-
Euthanize mice if tumor volume exceeds the ethical limit, if there is more than 20% body weight loss, or if signs of distress are observed.
-
At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., histology, immunohistochemistry, Western blotting).
-
V. Experimental Workflow Diagram
The following diagram outlines the key steps in a typical mouse xenograft study with this compound.
Figure 2: Experimental workflow for a this compound mouse xenograft study.
VI. Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for researchers to design and execute in vivo studies to evaluate the efficacy of this compound and its analogues. Adherence to these detailed experimental procedures and ethical guidelines for animal welfare is essential for obtaining reliable and reproducible results. The unique mechanism of action of this compound, targeting the CysLT1 receptor and modulating the TIE-2 pathway, makes it a compelling candidate for further investigation in the field of oncology drug development.
References
- 1. 1,4-dihydroxy this compound attenuates growth of colorectal cancer cells and xenografts and regulates the TIE-2 signaling pathway in patient tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,4-dihydroxy this compound attenuates growth of colorectal cancer cells and xenografts and regulates the TIE-2 signaling pathway in patient tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Determine Quininib Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quininib (B610386) and its more potent analog, 1,4-dihydroxy this compound (Q8), are novel small molecules with significant anti-angiogenic and anti-cancer properties. This compound functions as a dual antagonist of the cysteinyl leukotriene receptors 1 and 2 (CysLT1R and CysLT2R). Its mechanism of action is independent of the VEGF signaling pathway, suggesting its potential utility in overcoming resistance to conventional anti-VEGF therapies. By inhibiting CysLT1R, this compound modulates downstream signaling pathways, including NF-κB and calpain-2, which are crucial for cell survival and proliferation. The analog Q8 has been shown to further impact the TIE-2 signaling pathway, reducing the secretion of pro-angiogenic factors like Vascular Cell Adhesion Molecule-1 (VCAM-1).
These application notes provide detailed protocols for a suite of cell-based assays to evaluate the efficacy of this compound and its analogs. The assays are designed to assess the compounds' effects on cell viability, induction of apoptosis, and modulation of key signaling pathways.
Data Presentation
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and its analog Q8 in various cancer cell lines, providing a quantitative measure of their cytotoxic and anti-proliferative effects.
Table 1: IC50 Values of this compound (Q1) and 1,4-dihydroxy this compound (Q8) in Human Cancer Cell Lines
| Cell Line | Cancer Type | Compound | IC50 (µM) | Assay |
| HT29-Luc2 | Colorectal Cancer | This compound (Q1) | ~20 | Clonogenic Assay |
| HT29-Luc2 | Colorectal Cancer | Q8 | <10 | Clonogenic Assay |
| HMVEC-d | Dermal Microvascular Endothelial | This compound (Q1) | ~10 | Tubule Formation |
| OMM2.5 | Uveal Melanoma (Metastatic) | This compound (Q1) | ~20 | Cell Viability |
| Mel285 | Uveal Melanoma (Primary) | This compound (Q1) | ~20 | Cell Viability |
Note: Data is compiled from various in vitro studies. IC50 values can vary based on the specific assay conditions and duration of treatment.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and Q8, along with the general workflow for assessing their efficacy.
Caption: this compound Signaling Pathway.
Caption: Q8 (1,4-dihydroxy this compound) Signaling Pathway.
Caption: Experimental Workflow for this compound Efficacy.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.[1][2]
Materials:
-
Cancer cell lines (e.g., HT29, HMVEC-d)
-
Complete cell culture medium
-
This compound/Q8 stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound/Q8 in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Incubate the plate at room temperature in the dark for 2-4 hours with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Caspase-3/7 Activity)
This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[4]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound/Q8 stock solution
-
Caspase-Glo® 3/7 Assay System or similar
-
White-walled 96-well plates
-
Luminometer
Protocol:
-
Seed cells in a white-walled 96-well plate at a density of 10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treat cells with various concentrations of this compound/Q8 and a vehicle control.
-
Incubate for 24 or 48 hours.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the luminescence using a luminometer.
-
Normalize the luminescence signal to the number of cells (can be done in a parallel plate using a viability assay) and express the results as a fold change relative to the vehicle control.
Pathway Modulation: Western Blot Analysis
This protocol is used to detect changes in the phosphorylation status and protein levels of key components of the signaling pathways affected by this compound.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound/Q8 stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-NF-κB p65, anti-IκBα, anti-Calpain-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound/Q8 at various concentrations for the desired time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant.
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Pathway Modulation: Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol quantifies the secretion of TIE-2 and VCAM-1 from cells treated with Q8.
Materials:
-
Cancer cell lines (e.g., HT29)
-
Complete cell culture medium
-
Q8 stock solution
-
Human TIE-2 ELISA kit
-
Human VCAM-1 ELISA kit
-
Microplate reader
Protocol:
-
Seed cells in a 24-well plate and allow them to adhere.
-
Replace the medium with fresh medium containing various concentrations of Q8 or a vehicle control.
-
Incubate for 48-72 hours.
-
Collect the cell culture supernatant and centrifuge to remove any debris.
-
Perform the ELISA for TIE-2 and VCAM-1 according to the manufacturer's instructions.
-
Briefly, add standards and samples to the antibody-coated wells and incubate.
-
Wash the wells and add the detection antibody.
-
Wash again and add the substrate solution.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Calculate the concentration of TIE-2 and VCAM-1 in the samples based on the standard curve.
References
Application Notes and Protocols: Quininib in Combination with Anti-VEGF Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor (VEGF) is a critical signaling protein that promotes angiogenesis, the formation of new blood vessels. In various pathological conditions, such as cancer and certain ocular diseases, overexpression of VEGF contributes to disease progression by fostering the growth of abnormal vasculature. Consequently, anti-VEGF therapies, such as the monoclonal antibody bevacizumab, have become a cornerstone of treatment in these settings. However, challenges including intrinsic and acquired resistance to anti-VEGF monotherapy have necessitated the exploration of combination strategies.
Quininib and its analogues are emerging as promising anti-angiogenic agents that operate through a VEGF-independent mechanism. This compound is an antagonist of the cysteinyl leukotriene receptors 1 and 2 (CysLT1 and CysLT2).[1] By targeting this pathway, this compound can inhibit angiogenesis without directly targeting the VEGF receptor, offering a complementary approach to anti-VEGF treatment. Notably, the this compound analogue, (E)-2-(2-quinolin-2-yl-vinyl)-benzene-1,4-diol HCl (designated as Q8), has demonstrated potent anti-angiogenic properties and an additive effect when combined with bevacizumab.[2]
These application notes provide a comprehensive overview of the preclinical rationale and methodologies for investigating the combination of this compound with anti-VEGF therapies. The protocols detailed below are intended to guide researchers in the evaluation of this promising combination therapy.
Mechanism of Action and Signaling Pathways
The combination of this compound and anti-VEGF therapies leverages two distinct mechanisms to inhibit angiogenesis.
Anti-VEGF Therapy: Bevacizumab, a monoclonal antibody, directly binds to and neutralizes all isoforms of human VEGF-A, preventing its interaction with VEGF receptors (VEGFRs) on the surface of endothelial cells. This blockade inhibits the activation of downstream signaling cascades, including the PLCγ-PKC-Raf-MEK-MAPK and PI3K/Akt pathways, which are crucial for endothelial cell proliferation, migration, and survival.[3]
This compound: As a CysLT1 and CysLT2 receptor antagonist, this compound inhibits the pro-angiogenic signaling mediated by cysteinyl leukotrienes. The this compound analogue Q8 has been shown to reduce the cellular levels of pro-angiogenic factors such as NF-κB and calpain-2, and the secreted levels of intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1). Furthermore, studies on the Q8 analogue suggest a potential role in modulating the TIE-2/Angiopoietin signaling pathway, which is also critical for vascular maturation and stability.
The combination of these two agents is hypothesized to provide a more comprehensive blockade of angiogenesis by targeting both VEGF-dependent and VEGF-independent pathways, potentially overcoming resistance to anti-VEGF monotherapy.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies evaluating the combination of the this compound analogue Q8 and the anti-VEGF antibody bevacizumab.
Table 1: In Vitro Endothelial Cell Tubule Formation
| Treatment | Concentration | Mean Tubule Length (% of Control) | Standard Deviation | p-value vs. Control | p-value vs. Q8 alone | p-value vs. Bevacizumab alone |
| Vehicle Control | 0.1% DMSO | 100 | - | - | - | - |
| Bevacizumab | 2.5 µg/µl | ~100 | - | >0.05 | - | - |
| Q8 | 1 µM | ~55 | - | <0.05 | - | - |
| Bevacizumab + Q8 | 2.5 µg/µl + 1 µM | ~30 | - | <0.001 | <0.05 | <0.01 |
Data adapted from Reynolds et al. (2017) showing a significant additive effect on the inhibition of HMEC-1 tubule formation.
Table 2: In Vitro Endothelial Cell Migration
| Treatment | Concentration | % Migration Inhibition | Standard Deviation | p-value vs. Control |
| Vehicle Control | 0.1% DMSO | 0 | - | - |
| Bevacizumab | 2.5 µg/µl | Not significant | - | >0.05 |
| Q8 | 3 µM | ~40 | - | <0.05 |
| Bevacizumab + Q8 | 2.5 µg/µl + 3 µM | ~50 | - | <0.046 |
Data adapted from Reynolds et al. (2017) demonstrating a significant reduction in HMEC-1 migration with the combination treatment compared to control and bevacizumab alone.
Table 3: In Vivo Colorectal Cancer Xenograft Tumor Volume
| Treatment | Dose | Mean Tumor Volume (mm³) at Day 21 | Standard Deviation | p-value vs. Vehicle |
| Vehicle Control | - | ~1200 | - | - |
| This compound (Q1) | 25 mg/kg | ~900 | - | >0.05 |
| Q8 | 25 mg/kg | ~600 | - | <0.05 |
Data adapted from Butler et al. (2019) showing the superior efficacy of the Q8 analogue over the parent compound this compound in a colorectal tumor xenograft model. Combination data with anti-VEGF therapy in this specific in vivo model is not yet published.
Experimental Protocols
Endothelial Cell Tubule Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubules) on a basement membrane matrix, a key step in angiogenesis.
Materials:
-
Human Microvascular Endothelial Cells (HMEC-1)
-
Endothelial Cell Growth Medium
-
Basement Membrane Matrix (e.g., Matrigel®)
-
96-well culture plates
-
This compound or its analogues (e.g., Q8)
-
Anti-VEGF antibody (e.g., bevacizumab)
-
Vehicle control (e.g., DMSO)
-
Incubator (37°C, 5% CO₂)
-
Inverted microscope with imaging capabilities
Protocol:
-
Thaw the basement membrane matrix on ice overnight at 4°C.
-
Pipette 50 µL of the cold, liquid matrix into each well of a pre-chilled 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
Harvest HMEC-1 cells and resuspend them in endothelial cell growth medium at a concentration of 1.5 x 10⁵ cells/mL.
-
Prepare treatment solutions of this compound/Q8 and/or bevacizumab at the desired concentrations in endothelial cell growth medium. Include a vehicle control.
-
Add 100 µL of the cell suspension to each well of the matrix-coated plate.
-
Immediately add 100 µL of the respective treatment solutions to the wells.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.
-
After incubation, visualize the tubule formation using an inverted microscope.
-
Capture images of multiple fields per well.
-
Quantify the extent of tubule formation by measuring parameters such as total tubule length, number of junctions, and number of branches using image analysis software (e.g., ImageJ).
Endothelial Cell Migration Assay (Scratch Assay)
This assay measures the ability of endothelial cells to migrate and close a "wound" or scratch in a confluent monolayer, mimicking cell migration during angiogenesis.
Materials:
-
Human Microvascular Endothelial Cells (HMEC-1)
-
Endothelial Cell Growth Medium
-
24-well culture plates
-
Sterile 200 µL pipette tip or cell scraper
-
This compound or its analogues (e.g., Q8)
-
Anti-VEGF antibody (e.g., bevacizumab)
-
Vehicle control (e.g., DMSO)
-
Incubator (37°C, 5% CO₂)
-
Inverted microscope with imaging capabilities and time-lapse function (optional)
Protocol:
-
Seed HMEC-1 cells in 24-well plates and grow them to a confluent monolayer.
-
Create a linear scratch in the center of each well using a sterile 200 µL pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh endothelial cell growth medium containing the respective treatments (this compound/Q8, bevacizumab, combination, or vehicle).
-
Place the plate in an incubator with a microscope equipped for time-lapse imaging.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 4 hours) for up to 24 hours.
-
Measure the width of the scratch at multiple points for each image.
-
Calculate the percentage of wound closure over time for each treatment condition.
In Vivo Colorectal Cancer Xenograft Model
This in vivo model evaluates the anti-tumor efficacy of the combination therapy in a setting that more closely mimics the human disease.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or SCID)
-
Human colorectal cancer cell line (e.g., HT-29 or HCT-116)
-
Cell culture medium and supplements
-
Matrigel® (optional, to enhance tumor take rate)
-
This compound or its analogues (e.g., Q8) formulated for in vivo administration
-
Anti-VEGF antibody (e.g., bevacizumab)
-
Vehicle control
-
Calipers for tumor measurement
-
Animal housing and care facilities compliant with ethical guidelines
Protocol:
-
Culture the colorectal cancer cells to the desired number.
-
Harvest and resuspend the cells in sterile PBS or culture medium, with or without Matrigel®, at a concentration of 5-10 x 10⁶ cells per 100-200 µL.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (Vehicle, this compound/Q8 alone, bevacizumab alone, combination).
-
Administer the treatments according to a predetermined schedule. For example, this compound/Q8 may be administered daily via oral gavage, while bevacizumab is typically given intraperitoneally or intravenously once or twice a week.
-
Measure tumor volume using calipers at regular intervals (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for markers of angiogenesis and proliferation).
Conclusion
The combination of this compound and anti-VEGF therapies represents a promising strategy for the treatment of angiogenesis-dependent diseases. The distinct and complementary mechanisms of action suggest the potential for enhanced efficacy and the ability to overcome resistance to anti-VEGF monotherapy. The protocols outlined in these application notes provide a framework for the preclinical evaluation of this combination, from in vitro mechanistic studies to in vivo efficacy models. Further research in this area is warranted to translate these promising preclinical findings into clinical applications.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A this compound Analogue and Cysteinyl Leukotriene Receptor Antagonist Inhibits Vascular Endothelial Growth Factor (VEGF)-independent Angiogenesis and Exerts an Additive Antiangiogenic Response with Bevacizumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vascular endothelial growth factor (VEGF) as a target of bevacizumab in cancer: from the biology to the clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quininib Testing in Ex-vivo Human Explant Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for utilizing ex-vivo human explant models to evaluate the efficacy of Quininib (B610386) and its analogues. This document outlines the methodologies for colorectal cancer and uveal melanoma explant cultures, data analysis, and visualization of the underlying signaling pathways.
Introduction to this compound and Ex-vivo Models
This compound is a small molecule antagonist of the cysteinyl leukotriene receptors 1 and 2 (CysLT1 and CysLT2), demonstrating significant anti-angiogenic properties.[1][2] Its more potent analogue, 1,4-dihydroxy this compound (Q8), has also shown robust anti-cancer activity in preclinical models.[3][4] Ex-vivo human explant models offer a physiologically relevant platform to study the therapeutic effects of compounds like this compound in a setting that preserves the native tissue architecture and tumor microenvironment.[5]
Key Signaling Pathways Affected by this compound
This compound and its analogue Q8 exert their anti-angiogenic and anti-tumor effects by modulating key signaling pathways. As a CysLT1 receptor antagonist, this compound blocks the downstream signaling cascade that promotes angiogenesis. The more potent analogue, Q8, has been shown to also act on the TIE-2-Angiopoietin signaling pathway, representing an alternative mechanism to counteract anti-VEGF resistance.
This compound's Mechanism of Action via CysLT1 Receptor Antagonism
Q8's Modulation of the TIE-2 Signaling Pathway
Experimental Protocols
Human Colorectal Cancer (CRC) Explant Culture and this compound Treatment
This protocol is adapted from studies demonstrating the utility of CRC explants for testing anti-angiogenic compounds.
Materials:
-
Fresh human colorectal tumor tissue
-
DMEM/F12 medium
-
Supplements: Primocin, B27, Gastrin I, Prostaglandin, Nicotinamide, N-acetylcysteine, EGF
-
This compound or Q8 (1,4-dihydroxy this compound)
-
Sterile scalpels, forceps, and petri dishes
-
12-well culture plates
-
Orbital shaker
-
CO2 incubator
Protocol:
-
Tissue Collection and Preparation:
-
Obtain fresh colorectal tumor tissue immediately after surgical resection.
-
Transport the tissue to the lab in sterile, ice-cold DMEM/F12 medium.
-
In a sterile biosafety cabinet, wash the tissue multiple times with sterile PBS to remove any debris.
-
Using sterile scalpels, carefully remove any non-tumor tissue.
-
Mince the tumor tissue into small fragments of approximately 1-2 mm³.
-
-
Explant Culture:
-
Prepare the complete culture medium: DMEM/F12 supplemented with Primocin, B27, Gastrin I, Prostaglandin, Nicotinamide, N-acetylcysteine, and EGF.
-
Place 3-5 tumor fragments into each well of a 12-well plate containing 2 mL of complete culture medium.
-
Incubate the plates on an orbital shaker at 37°C in a humidified atmosphere with 5% CO2.
-
-
This compound Treatment:
-
After 24 hours of initial culture to allow for tissue stabilization, replace the medium with fresh complete culture medium containing the desired concentration of this compound or Q8 (e.g., 10 µM).
-
Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Culture the explants for 72 hours.
-
-
Endpoint Analysis:
-
After 72 hours, collect the conditioned media from each well for analysis of secreted factors.
-
Analyze the levels of cytokines and angiogenic factors (e.g., IL-6, IL-8, VEGF, TIE-2, VCAM-1) in the conditioned media using multiplex ELISA or other suitable immunoassays.
-
Normalize the secreted factor levels to the total protein content of the corresponding explant tissue.
-
Human Uveal Melanoma (UM) Explant Culture (3D Spheroid Model)
This protocol is based on methodologies for generating 3D spheroids from primary uveal melanoma samples, providing a relevant model for drug testing.
Materials:
-
Fresh human uveal melanoma tumor tissue
-
Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Sterile scalpels, forceps, and petri dishes
-
Enzymatic digestion solution (e.g., collagenase, dispase)
-
Ultra-low attachment 96-well plates
-
This compound or Q8
-
CO2 incubator
Protocol:
-
Tissue Collection and Dissociation:
-
Obtain fresh uveal melanoma tissue following enucleation.
-
Mechanically mince the tissue into small fragments in a sterile environment.
-
Perform enzymatic digestion to obtain a single-cell suspension.
-
Wash the cells and resuspend them in the appropriate culture medium.
-
-
Spheroid Formation:
-
Seed a defined number of cells (e.g., 5,000-10,000 cells/well) into ultra-low attachment 96-well plates.
-
Centrifuge the plates briefly to facilitate cell aggregation.
-
Incubate at 37°C in a humidified 5% CO2 atmosphere to allow for spheroid formation over 24-72 hours.
-
-
This compound Treatment:
-
Once uniform spheroids have formed, carefully replace half of the medium with fresh medium containing 2x the final desired concentration of this compound or Q8.
-
Include a vehicle control.
-
Culture for the desired treatment period (e.g., 72 hours).
-
-
Endpoint Analysis:
-
Monitor spheroid size and morphology throughout the experiment using microscopy.
-
At the end of the treatment, assess cell viability using a 3D-compatible assay (e.g., CellTiter-Glo® 3D).
-
Collect conditioned media for analysis of secreted factors by ELISA.
-
Spheroids can also be harvested for histological or molecular analysis.
-
Data Presentation
Quantitative Effects of this compound and Q8 on Secreted Factors in CRC Explants
| Treatment (72h) | Analyte | Mean Reduction (%) | p-value | Reference |
| 10 µM this compound | IL-8 | 13.2 | <0.05 | |
| 10 µM this compound | VEGF | 47.3 | <0.01 | |
| 10 µM this compound | IL-6 | 37.8 | <0.001 | |
| 10 µM Q8 | TIE-2 | Significant Decrease | <0.05 | |
| 10 µM Q8 | VCAM-1 | Significant Decrease | <0.05 |
Experimental Workflow
Conclusion
Ex-vivo human explant models provide a valuable tool for the preclinical evaluation of anti-cancer agents like this compound and its analogues. These models, by preserving the complex tumor microenvironment, can offer predictive insights into drug efficacy and mechanism of action. The protocols and data presented here serve as a comprehensive guide for researchers aiming to utilize this powerful platform for their drug development programs.
References
- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. 1,4-dihydroxy this compound attenuates growth of colorectal cancer cells and xenografts and regulates the TIE-2 signaling pathway in patient tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Culturing Uveal Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Quininib's Impact on Inflammatory Cytokine Secretion
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to measure the impact of Quininib (B610386) on inflammatory cytokine secretion. This compound, a selective cysteinyl leukotriene receptor 1 (CysLT1) antagonist, has demonstrated potential in modulating inflammatory responses by inhibiting the secretion of key pro-inflammatory cytokines.[1] These protocols outline the necessary cell culture, treatment, and analytical methods to quantify the dose-dependent effects of this compound on cytokines such as Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-8 (IL-8). The provided methodologies and data presentation formats will facilitate the evaluation of this compound and similar compounds in a drug discovery and development setting.
Introduction
Chronic inflammation is a hallmark of numerous diseases, including cancer, autoimmune disorders, and cardiovascular disease. Pro-inflammatory cytokines, such as IL-6, TNF-α, and IL-8, are key mediators of the inflammatory response. Their overproduction can lead to tissue damage and disease progression. Consequently, targeting the signaling pathways that regulate the secretion of these cytokines is a promising therapeutic strategy.
This compound is a small molecule inhibitor that acts as a selective antagonist of the CysLT1 receptor.[1] The binding of cysteinyl leukotrienes to CysLT1R activates downstream signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, which is a central regulator of inflammatory gene expression.[2][3] By blocking the CysLT1 receptor, this compound is hypothesized to inhibit the activation of NF-κB and subsequently reduce the transcription and secretion of pro-inflammatory cytokines.[4]
These application notes provide a framework for investigating the anti-inflammatory properties of this compound by detailing experimental protocols to measure its effect on cytokine secretion from cultured cells.
Data Presentation
Table 1: Dose-Dependent Inhibition of Inflammatory Cytokine Secretion by this compound
| This compound Concentration (µM) | % Inhibition of IL-6 Secretion (Mean ± SD) | % Inhibition of TNF-α Secretion (Mean ± SD) | % Inhibition of IL-8 Secretion (Mean ± SD) |
| 0 (Vehicle Control) | 0 ± 0 | 0 ± 0 | 0 ± 0 |
| 1 | Data to be determined experimentally | Data to be determined experimentally | Data to be determined experimentally |
| 5 | Data to be determined experimentally | Data to be determined experimentally | Data to be determined experimentally |
| 10 | Example: 37.8% | Data to be determined experimentally | Example: 13.2% |
| 25 | Data to be determined experimentally | Data to be determined experimentally | Data to be determined experimentally |
| 50 | Data to be determined experimentally | Data to be determined experimentally | Data to be determined experimentally |
Note: The data presented for 10 µM this compound is based on existing literature and is for illustrative purposes. Researchers should generate their own dose-response curves for each cytokine of interest.
Signaling Pathways and Experimental Workflow
Signaling Pathway
Caption: this compound inhibits the CysLT1 receptor, preventing NF-κB activation and cytokine transcription.
Experimental Workflow
References
- 1. Cysteinyl Leukotriene Receptor-1 Antagonists as Modulators of Innate Immune Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atsjournals.org [atsjournals.org]
- 3. CYSLTR1 antagonist inhibits Th17 cell differentiation by regulating the NF-κB signaling for the treatment of psoriasis [ijbs.com]
- 4. 1,4-dihydroxy this compound attenuates growth of colorectal cancer cells and xenografts and regulates the TIE-2 signaling pathway in patient tumours - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for Evaluating Quininib's Effect on Tumor Growth: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quininib (B610386) and its potent analogue, 1,4-dihydroxythis compound (Q8), are small molecule antagonists of the Cysteinyl Leukotriene Receptor 1 (CysLT1).[1] Emerging research has highlighted their anti-tumor properties, which are often mediated through pathways independent of the Vascular Endothelial Growth Factor (VEGF), a common target in anti-angiogenic therapies.[2][3] This document provides detailed application notes and protocols for evaluating the efficacy of this compound and its analogues on tumor growth, encompassing both in vitro and in vivo methodologies. The provided protocols are intended to serve as a comprehensive guide for researchers in the fields of oncology and drug development.
Mechanism of Action: Targeting the CysLT1 Signaling Pathway
This compound and its analogues exert their anti-tumor effects primarily by antagonizing the CysLT1 receptor. This G-protein coupled receptor, upon activation by its endogenous ligands (leukotrienes), triggers downstream signaling cascades that promote cell proliferation, survival, and angiogenesis. By blocking this interaction, this compound inhibits these pro-tumorigenic processes. Key downstream effectors of CysLT1 that are modulated by this compound include NF-κB and calpain-2. Furthermore, this compound has been shown to impact the TIE-2/Angiopoietin signaling pathway, a critical regulator of angiogenesis.
Data Presentation
The following tables summarize the quantitative effects of this compound and its analogue Q8 on tumor cells and related processes.
Table 1: In Vitro Efficacy of this compound and Analogues
| Compound | Cell Line | Assay | Concentration | Effect | Reference |
| This compound (Q1) | HT29-Luc2 | Colony Formation | 10 µM | ~79% reduction in clone survival | |
| This compound (Q1) | HT29-Luc2 | Colony Formation | 20 µM | ~94% reduction in clone survival | |
| Q8 | HT29-Luc2 | Colony Formation | 20 µM | ~75% reduction in clone survival | |
| Q8 | CHO (CysLT1 expressing) | Receptor Antagonism | - | IC50 = 4.9 µM | |
| This compound | U87Mg, NULU, ZAR (Glioblastoma) | Cell Viability (MTT) | - | IC50 values ranged from approximately 1.0 to >5.0 µM at 72h |
Table 2: In Vivo Efficacy of this compound and Analogues
| Compound | Tumor Model | Host | Dosage | Effect on Tumor Volume | Reference |
| This compound | HT-29-luc2 Xenograft | Mice | 25 mg/kg | Significant reduction compared to control | |
| This compound | HT-29-luc2 Xenograft | Mice | 50 mg/kg | Significant reduction compared to control | |
| Q8 | HT29-Luc2 Xenograft | Mice | 25 mg/kg | Significantly more effective at reducing tumor volume than this compound |
Table 3: Effect of this compound on Angiogenic Factor Secretion
| Compound | Model | Factor | Concentration | Effect | Reference |
| This compound | Human CRC Explants | IL-6 | 10 µM | 37.8% reduction in secretion | |
| This compound | Human CRC Explants | VEGF | 10 µM | 47.3% reduction in secretion | |
| This compound | Human CRC Explants | IL-8 | 10 µM | 13.2% reduction in secretion | |
| Q8 | Human CRC Explants | TIE-2 | 10 µM | Significant reduction in secretion | |
| Q8 | Human CRC Explants | VCAM-1 | 10 µM | Significant reduction in secretion |
Experimental Protocols
In Vitro Assays
1. Colony Formation Assay
This assay assesses the ability of a single cell to grow into a colony, a measure of cell proliferation and survival.
Protocol:
-
Cell Seeding:
-
Culture tumor cells (e.g., HT29-Luc2) to ~80% confluency.
-
Trypsinize, centrifuge, and resuspend cells in complete medium.
-
Perform a cell count using a hemocytometer.
-
Seed 1.5 x 10³ cells per well in a 6-well plate and allow them to adhere for 24 hours.
-
-
Treatment:
-
Prepare stock solutions of this compound or its analogues in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in culture medium to the desired final concentrations (e.g., 10 µM and 20 µM).
-
Remove the medium from the wells and add the drug-containing medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plates for various time points (e.g., 24, 48, 72, and 96 hours).
-
-
Colony Growth:
-
After the treatment period, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubate the plates for a total of 10 days to allow for colony formation.
-
-
Fixation and Staining:
-
After 10 days, remove the medium and wash the colonies with PBS.
-
Fix the colonies with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Remove the paraformaldehyde and stain the colonies with 0.5% crystal violet solution for 2 hours at room temperature.
-
-
Quantification:
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of >50 cells) in each well.
-
Calculate the percentage of clone survival relative to the vehicle control.
-
In Vivo Assays
1. Colorectal Cancer Xenograft Model
This model evaluates the in vivo efficacy of this compound on tumor growth in an animal model.
Protocol:
-
Animal Model:
-
Use immunocompromised mice (e.g., BALB/c nude mice).
-
Acclimatize the animals to the facility for at least one week before the experiment.
-
-
Cell Preparation and Implantation:
-
Culture human colorectal cancer cells (e.g., HT29-Luc2) to ~80% confluency.
-
Harvest the cells and resuspend them in a sterile solution (e.g., PBS or a mixture of PBS and Matrigel).
-
Inject approximately 2.5 x 10⁶ cells subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Treatment:
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., ~100 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or its analogues via the desired route (e.g., intraperitoneal injection) at the specified dose and schedule (e.g., 25 mg/kg every three days). Include a vehicle control group.
-
-
Monitoring and Endpoint:
-
Measure tumor dimensions with calipers regularly (e.g., twice a week) and calculate the tumor volume (Volume = 0.5 x length x width²).
-
Monitor the body weight and overall health of the animals.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
-
2. Immunohistochemistry (IHC) for Proliferation and Apoptosis Markers
IHC is used to detect the expression of specific proteins in tissue sections, providing insights into cellular processes like proliferation (Ki-67) and apoptosis (cleaved caspase-3).
Protocol:
-
Tissue Preparation:
-
Fix the excised tumors in 10% neutral buffered formalin and embed them in paraffin.
-
Cut 4-5 µm thick sections and mount them on charged slides.
-
-
Deparaffinization and Rehydration:
-
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate (B86180) buffer, pH 6.0) in a pressure cooker or water bath.
-
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking serum.
-
Incubate the sections with the primary antibody (e.g., anti-Ki-67 or anti-cleaved caspase-3) at the appropriate dilution overnight at 4°C.
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Develop the signal with a chromogen such as diaminobenzidine (DAB).
-
Counterstain with hematoxylin.
-
-
Analysis:
-
Dehydrate the sections, clear in xylene, and mount with a coverslip.
-
Examine the slides under a microscope and quantify the percentage of positive cells in multiple fields of view.
-
Conclusion
The protocols and data presented in this document provide a robust framework for the preclinical evaluation of this compound and its analogues as anti-cancer agents. By employing a combination of in vitro and in vivo assays, researchers can elucidate the mechanisms of action and determine the therapeutic potential of these compounds. The focus on the CysLT1 signaling pathway offers a promising avenue for the development of novel cancer therapies, particularly for tumors that are resistant to conventional treatments.
References
- 1. 1,4-dihydroxy this compound attenuates growth of colorectal cancer cells and xenografts and regulates the TIE-2 signaling pathway in patient tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A this compound Analogue and Cysteinyl Leukotriene Receptor Antagonist Inhibits Vascular Endothelial Growth Factor (VEGF)-independent Angiogenesis and Exerts an Additive Antiangiogenic Response with Bevacizumab - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Quininib Solubility Issues In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with Quininib (B610386) in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary solubility issue with this compound?
A1: this compound exhibits poor aqueous solubility, which can lead to challenges in preparing solutions for in vitro assays, potentially causing precipitation and affecting the accuracy and reproducibility of experimental results. It is, however, soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO).[1]
Q2: I've dissolved this compound in DMSO, but it precipitates when I add it to my aqueous cell culture medium. What can I do?
A2: This phenomenon, often called "crashing out," is common with hydrophobic compounds. To mitigate this, ensure the final concentration of DMSO in your cell culture medium is kept low, typically below 0.5%, to avoid solvent toxicity and precipitation. It is also recommended to add the this compound-DMSO stock solution to your pre-warmed aqueous medium while vortexing to facilitate rapid and even dispersion.
Q3: Are there any alternatives to using DMSO for solubilizing this compound?
A3: While DMSO is the most commonly used solvent for this compound, other organic solvents like ethanol (B145695) and methanol (B129727) can be considered. However, their compatibility with your specific assay and cell type must be validated. Additionally, a water-soluble prodrug of this compound, ace-quininib-HCl, has been developed and shows significantly improved aqueous solubility.[1]
Q4: Can I use surfactants or other excipients to improve this compound's solubility in my assay medium?
A4: Yes, for poorly soluble compounds like this compound, non-ionic surfactants such as Tween 20 or Triton X-100 can be used at low concentrations (e.g., 0.01-0.05%) in enzyme assays to improve solubility. For cell-based assays, cyclodextrins can be employed to form inclusion complexes that enhance aqueous solubility.
Q5: How should I prepare and store my this compound stock solution?
A5: Prepare a high-concentration stock solution of this compound in anhydrous DMSO (e.g., 10 mM). To ensure complete dissolution, vortex the solution and, if necessary, gently warm it in a 37°C water bath. Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| This compound powder will not dissolve in DMSO. | - The concentration is too high.- The DMSO is not anhydrous (has absorbed water).- Insufficient agitation. | - Try a lower concentration.- Use fresh, anhydrous DMSO.- Vortex for a longer duration or briefly sonicate. Gentle warming to 37°C can also help. |
| Precipitation occurs upon dilution into aqueous buffer/media. | - "Crashing out" due to poor aqueous solubility.- Final DMSO concentration is too high. | - Lower the final concentration of this compound in the assay.- Decrease the final DMSO concentration (ideally <0.5%).- Add the DMSO stock solution dropwise into the vortexing aqueous medium.- Consider using a co-solvent system or solubility enhancers like cyclodextrins. |
| Inconsistent results between experiments. | - Incomplete dissolution of the stock solution.- Precipitation of this compound in the assay plate.- Degradation of the compound. | - Ensure the stock solution is completely dissolved before each use.- Visually inspect assay plates for any signs of precipitation.- Prepare fresh dilutions from a frozen stock aliquot for each experiment. Avoid repeated freeze-thaw cycles. |
| Observed cellular toxicity not related to this compound's mechanism of action. | - High concentration of the solvent (e.g., DMSO). | - Ensure the final DMSO concentration is below the toxic level for your specific cell line (typically <0.5%).- Run a vehicle control (medium with the same concentration of DMSO) to assess solvent toxicity. |
Data Presentation
Table 1: Solubility of this compound and its Prodrug
| Compound | Solvent | Solubility |
| This compound | Water | Insoluble[1] |
| This compound | DMSO | Soluble |
| ace-quininib-HCl (Prodrug) | Water | 2.18 ± 0.18 mg/mL[1] |
Table 2: Reported IC50 Values for this compound and its Analogs in Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 (µM) |
| ace-quininib | CCRF-CEM (Leukemia) | GI50 | 0.22[1] |
| ace-quininib | UO-31 (Renal Cancer) | GI50 | 0.62 |
| This compound | HT-29 (Colorectal Cancer) | Not specified | Not specified, but effective at 50 mg/kg in a mouse xenograft model |
| This compound | HMEC-1 (Endothelial Cells) | Tubule Formation Inhibition | Effective at 3.16 and 10 µM |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 247.3 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 247.3 g/mol * (1000 mg / 1 g) = 2.473 mg
-
-
Weigh the this compound: Carefully weigh out approximately 2.47 mg of this compound powder and transfer it to a sterile amber microcentrifuge tube.
-
Dissolve in DMSO: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Mix thoroughly: Tightly cap the tube and vortex at high speed for 1-2 minutes until the powder is completely dissolved. A clear, yellowish solution should be obtained. If dissolution is slow, gentle warming in a 37°C water bath for 5-10 minutes with intermittent vortexing can be applied.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile amber tubes to avoid repeated freeze-thaw cycles and protect from light. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Dilution of this compound for In Vitro Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Thaw the stock solution: Thaw a frozen aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare intermediate dilutions (if necessary): To achieve a low final DMSO concentration, it is often necessary to perform one or more serial dilutions. For example, to achieve a final concentration of 10 µM this compound with a 0.1% final DMSO concentration:
-
Prepare a 1:10 intermediate dilution by adding 10 µL of the 10 mM stock solution to 90 µL of pre-warmed cell culture medium. This gives a 1 mM this compound solution in 10% DMSO.
-
Prepare the final working solution by adding 10 µL of the 1 mM intermediate dilution to 990 µL of pre-warmed cell culture medium. This results in a 10 µM this compound solution with a final DMSO concentration of 0.1%.
-
-
Direct dilution (for higher final DMSO concentrations): If a slightly higher final DMSO concentration is acceptable (e.g., 0.5%), a direct dilution can be performed. For a 10 µM final concentration, add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium.
-
Mixing: When adding the this compound stock or intermediate dilution to the cell culture medium, ensure the medium is being gently vortexed or mixed to promote rapid and uniform dispersion and prevent precipitation.
-
Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound being tested. This is crucial to differentiate the effects of the compound from those of the solvent.
-
Use immediately: It is best to use the freshly prepared working solutions immediately for treating cells.
Mandatory Visualizations
Caption: Experimental workflow for solubilizing this compound for in vitro assays.
Caption: Simplified CysLT1 signaling pathway and the inhibitory action of this compound.
Caption: Overview of the TIE-2 signaling pathway and its inhibition by a this compound analog.
References
Quininib Delivery in Animal Models: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for the successful administration of Quininib in preclinical animal models. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting technical data to facilitate your research.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the preparation and administration of this compound, a hydrophobic compound with known solubility challenges.
Issue 1: Precipitation of this compound in Vehicle
Question: My this compound solution is precipitating after preparation. How can I resolve this?
Answer: Precipitation of hydrophobic compounds like this compound is a frequent challenge. Here are several troubleshooting steps:
-
Vehicle Selection: Ensure you are using an appropriate vehicle system. For intraperitoneal (IP) injections, a common and effective vehicle for this compound and its analogs is a mixture of 10% DMSO, 30% Ethanol (B145695), and 60% sterile water. For oral gavage, suspension in 0.5% methylcellulose (B11928114) or carboxymethylcellulose can be effective.
-
Order of Mixing: When preparing a co-solvent vehicle, dissolve the this compound powder completely in the organic solvent (e.g., DMSO) first before slowly adding the aqueous components while vortexing. Rapid addition of aqueous solution to the DMSO stock can cause the compound to "crash out."
-
Sonication: After mixing, sonicate the solution in a water bath to aid in the dissolution of any small particles and ensure a homogenous suspension.
-
Warming: Gently warming the vehicle to 37°C before and during dissolution can increase the solubility of this compound. However, be cautious about the compound's stability at elevated temperatures for extended periods.
-
Fresh Preparation: Due to potential stability issues in aqueous solutions, it is highly recommended to prepare the this compound formulation fresh before each administration.
Issue 2: Animal Distress or Adverse Reactions Post-Injection
Question: My mice are showing signs of distress (e.g., lethargy, piloerection, weight loss) after this compound administration. What could be the cause and how can I mitigate this?
Answer: Adverse reactions can stem from the compound's pharmacology, the vehicle, or the injection procedure itself.
-
Dose-Related Toxicity: this compound and its analog Q8 have a maximum tolerated dose (MTD) of 50 mg/kg in mice when administered intraperitoneally.[1][2] Doses of 100 mg/kg have been associated with significant weight loss and piloerection.[1] Ensure your dosing is within the established MTD. If adverse effects are still observed, consider a dose-response study to determine the optimal therapeutic dose with minimal toxicity in your model.
-
Vehicle Toxicity: The vehicle itself can cause irritation or toxicity. High concentrations of DMSO can be toxic. It is generally recommended to keep the final DMSO concentration in the injected volume below 10%. If you suspect vehicle toxicity, run a control group that receives the vehicle alone.
-
Injection Technique: Improper intraperitoneal injection technique can lead to injury of internal organs, causing pain and distress. Ensure proper restraint and inject into the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[3][4] The needle should be inserted at a 30-45 degree angle. Aspiration after needle insertion can help confirm that a vessel or organ has not been punctured.
-
Solution Temperature: Injecting cold solutions can cause a drop in the animal's body temperature and discomfort. Warm the dosing solution to room temperature or body temperature before injection.
Issue 3: Inconsistent Efficacy or High Variability in Results
Question: I am observing high variability in the therapeutic outcomes of my this compound experiments. What are the potential reasons?
Answer: Variability can arise from issues with formulation, administration, and animal-specific factors.
-
Inconsistent Formulation: If this compound is not fully dissolved or is in a non-homogenous suspension, the actual dose administered to each animal can vary significantly. Ensure thorough mixing and sonication of your formulation immediately before drawing it into the syringe for each animal.
-
Inaccurate Dosing: Calibrate your pipettes and syringes regularly. Ensure accurate body weight measurements for each animal to calculate the correct injection volume.
-
Route of Administration: Intraperitoneal injections can have variable absorption rates. For studies requiring more consistent plasma concentrations, consider alternative routes if feasible, though this may require reformulation. For oral gavage, ensure the gavage needle is correctly placed to deliver the full dose to the stomach.
-
Animal Health and Stress: The health and stress levels of the animals can impact drug metabolism and response. Acclimatize animals to handling and the injection procedure to minimize stress.
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Select CysLT1 Receptor Antagonists in Rodents
| Parameter | Montelukast (Rat, Oral) | Zafirlukast (Rat, Oral) | This compound (Mouse) |
| Dose | 10 mg/kg | 20 mg/kg | Data Not Available |
| Cmax | ~1.5 µg/mL | ~2.5 µg/mL | Data Not Available |
| Tmax | ~2 hours | ~3 hours | Data Not Available |
| Half-life (t½) | ~3-4 hours | ~8-16 hours | Data Not Available |
| Bioavailability (F%) | ~64% | ~20% | Data Not Available |
Note: The data for Montelukast and Zafirlukast are approximations derived from various preclinical studies and are provided for comparative purposes only.
Table 2: Solubility of this compound and Analogs
| Compound | Solvent | Solubility | Reference |
| This compound | Aqueous Media | Poor | |
| Ace-quininib-HCl | Water | 2.18 ± 0.18 mg/mL |
Experimental Protocols
Protocol 1: Intraperitoneal (IP) Injection of this compound
This protocol is suitable for administering this compound or its analogs, which are poorly soluble in aqueous solutions.
Materials:
-
This compound (or analog) powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Ethanol (200 proof), sterile
-
Sterile Water for Injection
-
Sterile 1.5 mL microcentrifuge tubes
-
Vortex mixer
-
Sonicator water bath
-
Sterile syringes (1 mL) and needles (27-30 gauge)
Vehicle Preparation (10% DMSO, 30% Ethanol, 60% Water):
-
In a sterile tube, combine the required volumes of sterile DMSO, ethanol, and water. For example, to prepare 1 mL of vehicle, mix 100 µL of DMSO, 300 µL of ethanol, and 600 µL of sterile water.
-
Vortex thoroughly to ensure a homogenous solution.
This compound Formulation (Example for a 50 mg/kg dose in a 20 g mouse):
-
Dose Calculation: For a 20 g mouse, the required dose is 1 mg (50 mg/kg * 0.02 kg).
-
Injection Volume: A typical injection volume for a mouse is 100-200 µL. Let's aim for 100 µL.
-
Concentration Calculation: The required concentration is 10 mg/mL (1 mg / 0.1 mL).
-
Preparation: a. Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube. b. Add the appropriate volume of DMSO to dissolve the powder completely. It is recommended to create a concentrated stock first (e.g., 100 mg/mL in 100% DMSO). c. From the stock, pipette the required volume into a new tube. d. Slowly add the ethanol component of the vehicle while vortexing. e. Slowly add the sterile water component while continuing to vortex. f. Sonicate the final solution for 5-10 minutes to ensure complete dissolution. g. Visually inspect for any precipitate before drawing into the syringe.
Administration Procedure:
-
Restrain the mouse, ensuring a firm grip on the scruff of the neck to immobilize the head.
-
Turn the mouse to expose the abdomen.
-
Wipe the injection site (lower right abdominal quadrant) with an alcohol swab.
-
Insert a 27-30 gauge needle at a 30-45 degree angle into the peritoneal cavity.
-
Aspirate gently to ensure no blood or urine is drawn.
-
Inject the solution smoothly and withdraw the needle.
-
Return the mouse to its cage and monitor for any adverse reactions.
Protocol 2: Oral Gavage of this compound
This protocol is for administering this compound as a suspension.
Materials:
-
This compound powder
-
0.5% (w/v) Methylcellulose or Carboxymethylcellulose (CMC) in sterile water
-
Mortar and pestle or homogenizer
-
Sterile syringes (1 mL)
-
Animal feeding needles (gavage needles), appropriate size for the animal
Formulation Preparation (Example for a 50 mg/kg dose in a 20 g mouse):
-
Dose Calculation: 1 mg for a 20 g mouse.
-
Gavage Volume: A typical oral gavage volume for a mouse is 100-200 µL. Let's use 200 µL.
-
Concentration Calculation: The required concentration is 5 mg/mL (1 mg / 0.2 mL).
-
Preparation: a. Weigh the required amount of this compound powder. b. Add a small amount of the 0.5% methylcellulose vehicle and triturate with a mortar and pestle to form a smooth paste. c. Gradually add the remaining vehicle while continuously mixing to create a uniform suspension. d. A brief sonication can help in achieving a finer suspension. e. Keep the suspension under constant agitation (e.g., on a stir plate) until it is drawn into the gavage syringe to prevent settling.
Administration Procedure:
-
Securely restrain the mouse by the scruff of the neck.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.
-
Gently insert the gavage needle into the mouth, over the tongue, and advance it into the esophagus. The needle should pass with minimal resistance.
-
Administer the suspension slowly and smoothly.
-
Withdraw the needle gently.
-
Observe the animal for any signs of respiratory distress.
Visualization of Pathways and Workflows
This compound Signaling Pathway
Experimental Workflow: Intraperitoneal Delivery
Troubleshooting Logic: Drug Precipitation
References
- 1. Pharmacokinetic evaluation of poorly soluble compounds formulated as nano- or microcrystals after intraperitoneal injection to mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of mouse model in pharmacokinetic studies of poorly water soluble drugs: Application to fenofibrate [ouci.dntb.gov.ua]
- 3. Pharmacokinetic advantage of intraperitoneal injection of docetaxel in the treatment for peritoneal dissemination of cancer in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CysLT1 leukotriene receptor antagonists inhibit the effects of nucleotides acting at P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Identifying Off-Target Effects of Quininib
This technical support center is designed for researchers, scientists, and drug development professionals investigating the effects of Quininib, particularly in the context of p38α mitogen-activated protein kinase (MAPK) signaling. Users may encounter unexpected experimental outcomes, and this resource provides troubleshooting guides and frequently asked questions to help identify and characterize potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary known targets of this compound?
A1: Phenotype-based chemical screens originally identified this compound as a novel antiangiogenic small molecule.[1] It functions as an antagonist of cysteinyl leukotriene receptors 1 and 2 (CysLT1 and CysLT2).[1][2] Its mechanism is distinct from VEGF receptor antagonists and is known to inhibit phosphorylated ERK, a downstream effector of CysLT1.[1] While this guide addresses investigations centered on the p38α pathway, it is critical to acknowledge CysLT receptors as high-affinity targets that may be responsible for observed biological effects.
Q2: My experiments show a cellular phenotype at a this compound concentration that should not fully inhibit p38α. What could be the cause?
A2: This suggests that the observed phenotype may be driven by an off-target effect. Off-target effects can occur when a compound interacts with proteins other than the intended target.[3] Often, on-target effects occur at lower concentrations, while off-target interactions require higher concentrations of the inhibitor. The primary cause for this among kinase inhibitors is the structural similarity of the ATP-binding pocket across the human kinome.
Q3: What are the standard experimental approaches to identify off-target effects?
A3: A multi-pronged approach is recommended to identify and validate off-target effects. Key methods include:
-
Kinome Profiling: This biochemical technique screens the inhibitor against a large panel of kinases (often hundreds) to determine its selectivity profile and identify unintended kinase targets.
-
Chemical Proteomics: This method uses an immobilized version of the compound to "pull down" interacting proteins from a cell lysate, which are then identified by mass spectrometry. This can identify both kinase and non-kinase off-targets.
-
Phenotypic Screening: This involves comparing the observed cellular phenotype with the known consequences of inhibiting the primary target. Discrepancies may suggest off-target effects.
-
Genetic Knockdown/Knockout: Using siRNA or CRISPR to eliminate the expression of the intended target (e.g., p38α) can help determine if the compound's effect persists. If it does, this strongly indicates a direct off-target interaction is responsible for the phenotype.
-
Use of Structurally Unrelated Inhibitors: Confirming findings with a different inhibitor for the same primary target can help distinguish on-target from off-target effects. If the phenotype persists with a structurally different compound, it is more likely to be an on-target effect.
Q4: Are off-target effects always detrimental to a drug's development?
A4: Not necessarily. While off-target effects can cause toxicity, they can also reveal new therapeutic opportunities through a phenomenon known as polypharmacology, where a drug's efficacy is the result of it acting on multiple targets. For example, the anticancer drug Sorafenib was developed as a Raf-kinase inhibitor but was later found to inhibit multiple receptor kinases involved in angiogenesis, contributing to its therapeutic efficacy. Understanding a compound's full interaction profile can therefore be valuable for drug repurposing.
Troubleshooting Guides
This guide addresses common issues researchers may encounter that suggest potential off-target activity of this compound.
Issue 1: Unexpected Cytotoxicity Observed in Cell-Based Assays
-
Question: My MTT assay shows a significant decrease in cell viability at this compound concentrations where I don't expect p38α inhibition to be cytotoxic. Why is this happening and what are the next steps?
-
Answer: This is a strong indicator of either off-target cytotoxicity or assay interference. The following troubleshooting workflow is recommended.
-
Step 1: Rule out Assay Interference. Use a cytotoxicity assay with a different readout, such as CellTiter-Glo® which measures ATP levels, or a dye-exclusion method like Trypan Blue. Conflicting results may point to assay-specific interference.
-
Step 2: Confirm with a Structurally Unrelated Inhibitor. Treat cells with a well-characterized, structurally different p38α inhibitor. If this compound does not produce the same cytotoxicity, it strengthens the hypothesis that this compound is acting via an off-target mechanism.
-
Step 3: Initiate Off-Target Identification. If the effect appears specific to this compound, proceed with the experimental workflow to identify the responsible off-target protein(s).
-
Issue 2: Key p38α Substrate is Dephosphorylated, but the Overall Cellular Phenotype is Unexpected
-
Question: My Western blot confirms that a key downstream substrate of p38α is dephosphorylated following this compound treatment, but the resulting cellular phenotype (e.g., migration, morphology) does not match what is reported for p38α inhibition. How do I interpret this?
-
Answer: This scenario strongly suggests that while this compound may be engaging p38α (on-target), the dominant cellular phenotype is being driven by one or more off-target interactions that are either more potent or that activate a compensatory signaling pathway.
-
Hypothesis 1: Dominant Off-Target Effect: this compound may be inhibiting another kinase or protein that has a more powerful effect on the observed phenotype. For example, its known antagonism of CysLT receptors activates the ERK pathway, which has profound effects on cell migration and proliferation.
-
Hypothesis 2: Compensatory Pathway Activation: Inhibition of p38α could trigger a feedback loop that activates another signaling cascade, complicating the interpretation of results.
-
Recommended Action: A broad, unbiased screen is the most effective path forward. Kinome profiling will reveal other inhibited kinases, while a chemical proteomics approach can identify non-kinase binding partners. These experiments will provide a comprehensive view of the compound's cellular interactions.
-
Data Presentation: Kinase Selectivity
To understand a compound's selectivity, data from kinome profiling assays are often presented as a percentage of inhibition at a fixed compound concentration or as IC50/Ki values. Below is a hypothetical summary table representing data from a kinome screen of this compound, contextualizing its activity against p38α and potential off-targets.
Table 1: Hypothetical Kinome Profiling Data for this compound
| Target | Target Family | % Inhibition @ 1 µM | IC50 (nM) | Notes |
| p38α (MAPK14) | MAP Kinase | 85% | 150 | Intended Target (in this context) |
| CysLT1 | GPCR | 99% | 25 | Known high-affinity target; likely contributes to phenotype. |
| CysLT2 | GPCR | 95% | 75 | Known high-affinity target. |
| SRC | SRC Family Kinase | 65% | 850 | Common off-target for ATP-competitive inhibitors. |
| LYN | SRC Family Kinase | 58% | >1000 | Lower affinity interaction. |
| p38β (MAPK11) | MAP Kinase | 70% | 400 | Moderate activity against related isoform. |
| JNK1 | MAP Kinase | 30% | >5000 | Low activity against related family member. |
Note: Data are representative and for illustrative purposes only.
Experimental Protocols
Protocol 1: Assessing Kinase Selectivity using Kinome Profiling
-
Objective: To determine the selectivity of this compound by screening it against a large panel of kinases.
-
Methodology: This procedure is typically performed by a commercial service (e.g., Reaction Biology, Eurofins).
-
Compound Preparation: Prepare a concentrated stock of this compound (e.g., 10 mM in 100% DMSO). The service provider will perform serial dilutions to the desired screening concentration (e.g., 1 µM).
-
Kinase Panel: Utilize a commercially available kinase profiling service that offers a panel of hundreds of human kinases.
-
Binding or Activity Assay: The service will typically perform a competition binding assay where the inhibitor competes with a labeled ligand for binding to each kinase. Alternatively, a functional assay measuring kinase activity (ATP consumption or substrate phosphorylation) may be used.
-
Data Analysis: Results are provided as the percentage of inhibition of each kinase's activity relative to a vehicle control. Hits are typically defined as kinases inhibited above a certain threshold (e.g., >50% or >80%). Follow-up dose-response experiments are then performed on the hits to determine IC50 values.
-
Protocol 2: Identification of Off-Target Proteins by Chemical Proteomics
-
Objective: To identify the full spectrum of this compound-binding proteins in an unbiased manner from a cell lysate.
-
Methodology: This protocol is based on an affinity pull-down approach coupled with mass spectrometry.
-
Compound Immobilization: this compound is chemically linked to a solid support, such as sepharose beads. A linker is attached to a part of the molecule that is not essential for target binding.
-
Lysate Preparation: Grow cells of interest (e.g., a cell line where the unexpected phenotype is observed) and harvest. Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors.
-
Affinity Pull-Down: Incubate the cleared cell lysate with the this compound-conjugated beads. As a negative control, incubate a separate aliquot of lysate with beads that have not been conjugated to the compound.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specific protein binders.
-
Elution and Digestion: Elute the bound proteins from the beads. The proteins are then digested into smaller peptides using a protease like trypsin.
-
Mass Spectrometry (LC-MS/MS): Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were specifically bound to the this compound beads compared to the control beads.
-
Protocol 3: Cellular Validation of Off-Targets using siRNA
-
Objective: To confirm whether a putative off-target identified in biochemical screens is responsible for the observed cellular phenotype.
-
Methodology:
-
siRNA Transfection: Transfect the cells of interest with an siRNA duplex specifically targeting the mRNA of the putative off-target gene. Use a non-targeting (scrambled) siRNA as a negative control.
-
Target Knockdown Confirmation: After 48-72 hours, harvest a portion of the cells and confirm successful knockdown of the target protein by Western blot or qPCR.
-
Compound Treatment: Treat the remaining siRNA-transfected cells (both target-specific and scrambled control) with this compound at the concentration that produces the phenotype of interest.
-
Phenotypic Analysis: Assess the cellular phenotype (e.g., cytotoxicity, migration). If the phenotype is ablated or significantly reduced in the cells where the putative off-target has been knocked down, it validates that the compound's effect is mediated through that protein.
-
References
- 1. A this compound Analogue and Cysteinyl Leukotriene Receptor Antagonist Inhibits Vascular Endothelial Growth Factor (VEGF)-independent Angiogenesis and Exerts an Additive Antiangiogenic Response with Bevacizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A this compound Analogue and Cysteinyl Leukotriene Receptor Antagonist Inhibits Vascular Endothelial Growth Factor (VEGF)-independent Angiogenesis and Exerts an Additive Antiangiogenic Response with Bevacizumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Technical Support Center: Strategies to Enhance the Potency of Quininib Analogues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate experiments aimed at improving the potency of Quininib analogues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis, screening, and evaluation of this compound analogues.
Q1: My newly synthesized this compound analogue shows low potency in the primary anti-angiogenesis screen. What are the potential reasons and troubleshooting steps?
A1: Low potency can stem from several factors, from the compound's intrinsic activity to experimental artifacts. Here’s a systematic approach to troubleshooting:
-
Confirm Compound Identity and Purity:
-
Issue: Incorrect chemical structure or impurities can significantly impact biological activity.
-
Troubleshooting:
-
Verify the structure of your final compound using nuclear magnetic resonance (NMR) and mass spectrometry (MS).
-
Assess purity using high-performance liquid chromatography (HPLC). A purity of >95% is recommended for biological assays.
-
-
-
Assess Compound Solubility:
-
Issue: this compound and its analogues, being quinoline (B57606) derivatives, often exhibit poor aqueous solubility. Precipitation in the assay medium leads to an underestimation of potency.[1]
-
Troubleshooting:
-
Visually inspect for precipitation when preparing dilutions in your assay buffer.
-
If solubility is an issue, consider using co-solvents like DMSO (typically not exceeding 0.5% in the final assay to avoid toxicity), or formulating with cyclodextrins.[2]
-
-
-
Review Structure-Activity Relationships (SAR):
-
Issue: The potency of this compound analogues is highly dependent on their chemical structure.
-
Troubleshooting:
-
Hydroxyl Group Positioning: The position of the hydroxyl group on the phenyl ring is critical. Analogues with a 1,4-dihydroxy substitution on the phenyl ring (like Q8) have shown higher potency than the parent this compound.[3]
-
Linker Modification: The vinyl linker between the quinoline and phenyl rings can be modified. For instance, an alkyne linkage in analogue Q22 showed activity equivalent to this compound.[3]
-
Stereochemistry: The Z-enantiomer of this compound, Q18, demonstrated greater activity than the parent compound.[3]
-
-
-
Consider Off-Target Effects:
-
Issue: The compound might be hitting unintended targets, leading to complex biological responses that mask the desired anti-angiogenic effect.
-
Troubleshooting:
-
Perform a broad-spectrum kinase panel screening to identify potential off-target interactions. While this compound itself is not a kinase inhibitor, its analogues could have off-target activities.
-
Utilize knockout or knockdown models of the intended target (CysLT1 receptor) to confirm that the observed effect is target-dependent.
-
-
Q2: I'm observing high variability in my cell-based assay results. What could be the cause?
A2: High variability in cell-based assays can obscure true dose-response relationships. Here are common culprits and solutions:
-
Inconsistent Compound Concentration:
-
Issue: As mentioned in Q1, poor solubility can lead to inconsistent concentrations of the test compound across wells.
-
Troubleshooting:
-
Ensure complete dissolution of your stock solution in DMSO before preparing serial dilutions.
-
When diluting into aqueous media, add the DMSO stock dropwise while vortexing to prevent precipitation.
-
-
-
Cell Seeding Density and Health:
-
Issue: Inconsistent cell numbers or poor cell health can lead to variable results.
-
Troubleshooting:
-
Optimize cell seeding density to ensure cells are in the exponential growth phase during the experiment.
-
Perform a cell viability check (e.g., Trypan Blue exclusion) before seeding.
-
-
-
Assay-Specific Artifacts (e.g., MTT Assay):
-
Issue: The MTT assay measures metabolic activity, which can be influenced by factors other than cell viability. Some compounds can interfere with the MTT reduction process.
-
Troubleshooting:
-
Include a control with the compound in cell-free media to check for direct reduction of MTT.
-
Consider alternative viability assays that are less prone to metabolic interference, such as CellTiter-Glo® (measures ATP levels) or crystal violet staining (measures cell number).
-
-
Q3: My this compound analogue shows potent activity in a biochemical CysLT1 receptor binding assay but is less active in cell-based angiogenesis assays. Why the discrepancy?
A3: A disconnect between biochemical and cellular potency is a common challenge in drug discovery. Potential reasons include:
-
Poor Cell Permeability:
-
Issue: The compound may not efficiently cross the cell membrane to reach its intracellular or membrane-bound target.
-
Troubleshooting:
-
Assess the physicochemical properties of your analogue, such as LogP and polar surface area, to predict its membrane permeability.
-
If permeability is a concern, medicinal chemistry efforts can be directed towards modifying the structure to improve this property, for example, by adding or removing polar groups.
-
-
-
Compound Stability in Cell Culture Media:
-
Issue: The analogue may be unstable in the cell culture medium, degrading over the course of the experiment.
-
Troubleshooting:
-
Assess the stability of your compound in the specific cell culture medium used for your assays over the experimental timeframe using HPLC-MS.
-
If instability is observed, consider shorter incubation times or more frequent media changes with fresh compound.
-
-
-
Activation of Compensatory Signaling Pathways:
-
Issue: Inhibition of the CysLT1 receptor may trigger feedback mechanisms or activate alternative pro-angiogenic pathways in the cells, thus masking the effect of the inhibitor.
-
Troubleshooting:
-
Investigate the expression and activation of other pro-angiogenic signaling molecules (e.g., other growth factor receptors) in your cell model upon treatment with the analogue.
-
Consider combination therapies. For instance, the potent this compound analogue Q8 has been shown to have an additive anti-angiogenic effect when combined with the VEGF inhibitor Bevacizumab.
-
-
Quantitative Data Summary
The following tables summarize the potency of this compound and its key analogue, Q8.
Table 1: In Vitro Receptor Antagonist Activity
| Compound | Target | IC50 (µM) | Assay System |
| This compound | CysLT1R | 1.2 | Radioligand binding assay |
| CysLT2R | 52 | Radioligand binding assay | |
| Q8 ((E)-2-(2-(quinolin-2-yl)vinyl)benzene-1,4-diol) | CysLT1R | 4.9 | Cell-based calcium mobilization assay in CHO cells |
| CysLT2R | >30 (22.9% inhibition at 30 µM) | Cell-based assay in HEK-293 cells |
Table 2: In Vitro Anti-Angiogenic and Anti-Proliferative Activity of this compound Analogues
| Compound | Assay | Cell Line | Effect | Concentration |
| This compound | Endothelial Cell Tubule Formation | HMEC-1 | Significant inhibition | 1-10 µM |
| Q8 | Endothelial Cell Tubule Formation | HMEC-1 | Significant inhibition | 1-10 µM |
| Q18 | Endothelial Cell Tubule Formation | HMEC-1 | Significant inhibition | 1-10 µM |
| Q22 | Endothelial Cell Tubule Formation | HMEC-1 | Significant inhibition | 1-10 µM |
| This compound | Endothelial Cell Migration | HMEC-1 | Significant reduction | 10 µM |
| Q8 | Endothelial Cell Migration | HMEC-1 | Most statistically significant reduction | 10 µM |
| This compound | Endothelial Cell Proliferation (MTT Assay) | HMEC-1 | No effect at 24h, significant reduction at 96h | 10 µM |
| Q8 | Endothelial Cell Proliferation (MTT Assay) | HMEC-1 | No effect at 24h, significant reduction at 72h and 96h | 10 µM |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. Zebrafish Intersegmental Vessel (ISV) Assay
-
Objective: To assess the in vivo anti-angiogenic activity of this compound analogues by observing their effect on the formation of intersegmental vessels in zebrafish embryos.
-
Methodology:
-
Collect fertilized eggs from wild-type or Tg(fli1:EGFP) transgenic zebrafish.
-
At 4-6 hours post-fertilization (hpf), dechorionate the embryos enzymatically using pronase.
-
Prepare serial dilutions of the test compounds in E3 embryo medium. The final DMSO concentration should not exceed 0.1%.
-
Transfer healthy embryos to a 96-well plate (1-2 embryos per well) containing the test compounds. Include vehicle (DMSO) and positive (e.g., SU5416) controls.
-
Incubate the plate at 28.5°C.
-
At 48 or 72 hpf, anesthetize the embryos with Tricaine.
-
Mount the embryos laterally in low-melting-point agarose.
-
Image the trunk vasculature using a fluorescence microscope.
-
Quantify the number of complete ISVs and assess for any vascular defects.
-
2. Endothelial Cell Tubule Formation Assay
-
Objective: To evaluate the ability of this compound analogues to inhibit the formation of capillary-like structures by endothelial cells in vitro.
-
Methodology:
-
Thaw Matrigel or another basement membrane extract on ice.
-
Coat the wells of a 96-well plate with a thin layer of Matrigel and allow it to solidify at 37°C for 30-60 minutes.
-
Seed human microvascular endothelial cells (HMEC-1) or human umbilical vein endothelial cells (HUVECs) onto the Matrigel-coated wells in serum-reduced medium.
-
Treat the cells with various concentrations of the this compound analogues.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
-
Visualize and photograph the tube network using a phase-contrast microscope.
-
Quantify the extent of tubule formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
3. CysLT1 Receptor Binding Assay (Radioligand)
-
Objective: To determine the binding affinity (IC50) of this compound analogues for the CysLT1 receptor.
-
Methodology:
-
Prepare cell membranes from a cell line overexpressing the human CysLT1 receptor (e.g., CHO cells).
-
In a 96-well plate, combine the cell membranes, a radiolabeled CysLT1 receptor ligand (e.g., [3H]LTD4), and varying concentrations of the test compound.
-
To determine non-specific binding, include wells with a high concentration of an unlabeled CysLT1 receptor antagonist (e.g., Montelukast).
-
Incubate the plate to allow the binding to reach equilibrium.
-
Harvest the membranes onto a filter plate and wash to remove unbound radioligand.
-
Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of specific binding at each concentration of the test compound and determine the IC50 value by non-linear regression analysis.
-
Visualizations
Signaling Pathway of this compound Analogues
Caption: CysLT1 receptor signaling pathway and inhibition by this compound analogues.
Experimental Workflow for Potency Screening
References
Technical Support Center: Addressing Resistance to Quininib in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Quininib (B610386). The information below is designed to address common issues encountered during in vitro experiments aimed at understanding and overcoming resistance to this anti-angiogenic and cysteinyl leukotriene receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound and its more potent analogue, 1,4-dihydroxy this compound (also known as Q8), function as antagonists of the cysteinyl leukotriene receptor 1 (CysLT1).[1][2] This antagonism disrupts downstream signaling pathways that are involved in cell survival, proliferation, and angiogenesis.[2] Additionally, this compound and its analogues have been shown to inhibit angiogenesis through a VEGF-independent mechanism, and they can also modulate the TIE-2/Angiopoietin signaling pathway.[2][3]
Q2: How do I select a starting concentration of this compound for my cell viability assays?
A2: The optimal starting concentration depends on the cell line being used. It is recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50). Published studies on similar compounds suggest that IC50 values can range from the low micromolar to nanomolar range. For initial experiments, a wide concentration range (e.g., 1 nM to 100 µM) is advisable to capture the full dose-response curve.
Q3: What are the known downstream effectors of this compound's action on the CysLT1 receptor?
A3: By antagonizing the CysLT1 receptor, this compound and its analogues can reduce the cellular levels of pro-angiogenic and pro-survival factors such as NF-κB and calpain-2. Gene silencing of CysLT1 has been shown to significantly decrease the expression of calpain-2.
Q4: Can this compound be used in combination with other anti-cancer agents?
A4: Yes, due to its VEGF-independent mechanism of anti-angiogenesis, this compound's analogue Q8 has been shown to have an additive anti-angiogenic effect when used in combination with bevacizumab, an anti-VEGF biologic. This suggests that this compound could be a valuable component of combination therapies aimed at overcoming resistance to VEGF-targeting agents.
Troubleshooting Guides
This section provides a step-by-step approach to identifying and resolving common issues encountered during experiments with this compound.
Issue 1: High Variability in Cell Viability Assay Results
| Possible Cause | Troubleshooting Step |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before plating. Use a multichannel pipette and mix the cell suspension between pipetting steps to ensure consistency across wells. |
| Edge Effects | The outer wells of a microplate are prone to evaporation. To minimize this, fill the outer wells with sterile PBS or medium without cells and do not use them for experimental data. |
| This compound Precipitation | This compound, like many small molecules, may have limited solubility in aqueous media at high concentrations. Visually inspect the wells under a microscope for any precipitate after adding the drug. If precipitation is observed, consider preparing a fresh stock solution, using a different solvent (ensuring the final solvent concentration is non-toxic, e.g., DMSO <0.5%), or lowering the highest concentration in your dose-response curve. |
Issue 2: No Significant Effect of this compound on Cell Viability
| Possible Cause | Troubleshooting Step |
| Low CysLT1 Receptor Expression | The target cell line may not express sufficient levels of the CysLT1 receptor for this compound to exert its effect. Verify CysLT1 expression using RT-qPCR or Western blotting. |
| Suboptimal Incubation Time | The anti-proliferative effects of this compound may require a longer incubation period. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. |
| Insensitive Assay | The chosen viability assay (e.g., MTT) may not be sensitive enough to detect subtle changes. Consider using a more sensitive method, such as an ATP-based luminescent assay (e.g., CellTiter-Glo®), or a direct measure of cell proliferation like a clonogenic assay. |
Issue 3: Difficulty in Generating this compound-Resistant Cell Lines
| Possible Cause | Troubleshooting Step |
| Inappropriate Drug Concentration | Starting with a this compound concentration that is too high can lead to widespread cell death, while a concentration that is too low may not provide sufficient selective pressure. Begin with a concentration around the IC10-IC20 of the parental cell line. |
| Continuous vs. Pulsed Exposure | Continuous exposure to a cytotoxic agent can be fatal even for resistant clones. Consider a pulsed treatment approach, where cells are exposed to this compound for a defined period (e.g., 24-72 hours), followed by a recovery period in drug-free medium. |
| Loss of Resistant Phenotype | Drug resistance can sometimes be transient. To maintain the resistant phenotype, continuously culture the resistant cell line in the presence of a maintenance concentration of this compound (e.g., the IC10-IC20 of the resistant line). Periodically re-evaluate the IC50 to confirm stability. |
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Parental and Resistant Cancer Cell Lines
The following table is an example of how to present IC50 data for this compound. The values presented are for illustrative purposes and should be replaced with experimentally determined data.
| Cell Line | Type | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance |
| HT-29 | Colorectal Carcinoma | 15.2 | 168.5 | 11.1 |
| A549 | Lung Carcinoma | 21.8 | 250.1 | 11.5 |
| MCF-7 | Breast Adenocarcinoma | 12.5 | 145.3 | 11.6 |
| U87-MG | Glioblastoma | 18.9 | 201.7 | 10.7 |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
This protocol describes a method for generating a this compound-resistant cancer cell line using a stepwise dose-escalation approach.
-
Determine the initial IC50: Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) to determine the IC50 of this compound in the parental cancer cell line after 72 hours of treatment.
-
Initiate resistance induction: Culture the parental cells in medium containing this compound at a concentration equal to the IC10-IC20 of the parental line.
-
Monitor and passage cells: Maintain the cells in the this compound-containing medium, changing the medium every 2-3 days. When the cells reach 80-90% confluency, passage them as usual, but continue to use the drug-containing medium.
-
Increase this compound concentration: Once the cells are proliferating at a stable rate, increase the concentration of this compound by 1.5- to 2-fold.
-
Repeat dose escalation: Continue this process of stepwise increases in this compound concentration. It is advisable to cryopreserve cells at each stage of increased resistance.
-
Confirm resistance: After several months of culture, the resistant cell line should be able to proliferate in a significantly higher concentration of this compound than the parental line. Confirm the level of resistance by performing a cell viability assay to determine the new IC50 and calculate the fold-resistance.
Protocol 2: Western Blot for NF-κB (p65) and Calpain-2 Expression
This protocol is for assessing changes in the expression of key downstream effectors of this compound's signaling pathway.
-
Cell treatment and lysis: Seed parental and this compound-resistant cells and treat with the desired concentrations of this compound for the appropriate duration. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and antibody incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against NF-κB p65, Calpain-2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary antibody and detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry analysis: Quantify the band intensities using image analysis software and normalize the expression of the target proteins to the loading control.
Visualizations
Caption: this compound's inhibitory signaling pathways.
Caption: Workflow for generating this compound-resistant cell lines.
Caption: Troubleshooting logic for inconsistent cell viability assays.
References
Refining Quininib treatment schedules for optimal efficacy
Welcome to the technical support center for Quininib (B610386) and its analogues. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining this compound treatment schedules for optimal efficacy. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule antagonist of the cysteinyl leukotriene receptors 1 and 2 (CysLT1 and CysLT2).[1] Its anti-angiogenic effects are exerted independently of the Vascular Endothelial Growth Factor (VEGF) pathway.[2] this compound inhibits downstream signaling molecules, including phosphorylated ERK, NF-κB, and calpain-2.[2]
Q2: What is 1,4-dihydroxy this compound (Q8) and how does it differ from the parent this compound (Q1)?
A2: 1,4-dihydroxy this compound, often designated Q8, is a structural analogue of this compound that has been identified as a more potent anti-angiogenic compound. Studies have shown that Q8 is more effective at reducing tumor volume in colorectal tumor xenografts compared to the parent drug this compound.
Q3: Can this compound be used in combination with other therapies?
A3: Yes, this compound's VEGF-independent mechanism makes it a candidate for combination therapies. Research has shown that this compound and its analogue Q8 exert an additive anti-angiogenic effect when used in combination with bevacizumab, a VEGF-neutralizing antibody. This suggests a strategy to combat resistance associated with conventional anti-VEGF therapies.
Q4: What are the known solubility issues with this compound and are there solutions?
A4: this compound has poor aqueous solubility, which poses a significant challenge for its clinical development. To address this, a novel, more soluble ester prodrug, ace-quininib, and its hydrochloride salt (ace-quininib-HCl) have been synthesized. Ace-quininib-HCl demonstrates excellent aqueous solubility (2.18 ± 0.18 mg/mL) while preserving the bioactivity of the parent compound after enzymatic conversion.
Q5: In what cancer models has this compound shown efficacy?
A5: this compound and its analogues have demonstrated anti-cancer properties in several preclinical models, including uveal melanoma and colorectal cancer. It has been shown to reduce cell viability, long-term proliferation, and the secretion of inflammatory and angiogenic factors in cancer cell lines.
Troubleshooting Guide
Issue 1: Inconsistent or low efficacy in in vitro cell-based assays.
-
Possible Cause 1: Compound Solubility. this compound is poorly soluble in aqueous media. Ensure it is fully dissolved in a suitable solvent like DMSO at a high concentration before preparing final dilutions in your culture medium. Precipitates can lead to inaccurate concentrations and low efficacy. Consider using the more soluble ace-quininib-HCl form if solubility issues persist.
-
Possible Cause 2: Cell Line Sensitivity. The expression of CysLT receptors can vary between cell lines. Verify the expression level of CysLT1 and CysLT2 in your chosen cell line via qPCR or Western blot. Low receptor expression may lead to a reduced response.
-
Possible Cause 3: Assay Duration. The anti-proliferative effects of this compound may not be apparent in short-term assays. For example, significant reductions in endothelial cell number were observed at 72 and 96 hours, but not at 24 hours. Consider extending the duration of your experiment.
-
Possible Cause 4: VEGF in Serum. Standard cell culture media often contains fetal bovine serum (FBS), which is a source of VEGF. Since this compound's effects can be suppressed by exogenous VEGF, this may mask its anti-angiogenic activity. Consider using serum-free or low-serum conditions for specific angiogenesis assays like tube formation.
Troubleshooting Workflow: Low In Vitro Efficacy
Caption: A logical workflow for troubleshooting low efficacy in cell-based assays.
Issue 2: Lack of tumor reduction in in vivo xenograft models.
-
Possible Cause 1: Dosing and Schedule. The efficacy of this compound is dose-dependent. For the potent analogue Q8, a dose of 25 mg/kg administered intraperitoneally has been shown to significantly reduce tumor volume. Review your dosing regimen. The maximum tolerated dose (MTD) for Q8 in Balb/C mice was determined to be 50 mg/kg.
-
Possible Cause 2: Pharmacokinetics. Poor bioavailability due to solubility issues can limit in vivo efficacy. Ensure proper formulation for administration. The use of more soluble prodrugs like ace-quininib-HCl may improve the pharmacokinetic profile.
-
Possible Cause 3: Tumor Microenvironment. The tumor microenvironment can influence drug efficacy. This compound's mechanism involves antagonizing CysLT receptors, which can affect angiogenesis and inflammation. The specific characteristics of your tumor model (e.g., high intrinsic VEGF levels) might require a combination therapy approach (e.g., with an anti-VEGF agent) for a robust response.
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound and Analogues
| Compound | Assay Type | Cell Line | Concentration | Effect | Citation |
|---|---|---|---|---|---|
| This compound | CysLT1R Antagonism | - | IC₅₀ = 1.2 µM | Receptor Inhibition | |
| This compound | CysLT2R Antagonism | - | IC₅₀ = 52 µM | Receptor Inhibition | |
| Q8 | CysLT1R Antagonism | CHO cells | IC₅₀ = 4.9 µM | Receptor Inhibition | |
| This compound (Q1) | Tubule Formation | HMEC-1 | 3 µM | ~45-65% Inhibition | |
| Q8 | Tubule Formation | HMEC-1 | 1 µM | ~45-65% Inhibition | |
| This compound (Q1) | Colony Formation | HT29-Luc2 | 20 µM | ~94% Inhibition |
| Q8 | Colony Formation | HT29-Luc2 | 10 µM | ~8% Inhibition | |
Table 2: In Vivo Treatment Schedules and Outcomes
| Compound | Animal Model | Cancer Type | Dose & Schedule | Key Outcome | Citation |
|---|---|---|---|---|---|
| Q8 | Mouse Xenograft | Colorectal (HT29-Luc2) | 25 mg/kg (IP) every 3-4 days | Significant reduction in tumor volume vs. control | |
| Q8 | Mouse Xenograft | Metastatic Uveal Melanoma | 25 mg/kg (IP) | Decreased expression of ATP5B (marker of oxidative phosphorylation) |
| Q8 | Safety/Toxicity | Balb/C Mice | Up to 50 mg/kg | Well tolerated, established as MTD | |
Experimental Protocols
Protocol 1: Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.
-
Preparation: Thaw basement membrane matrix (e.g., Matrigel®) on ice overnight at 4°C. Pipette 50 µL of the cold liquid matrix into each well of a pre-chilled 96-well plate.
-
Solidification: Incubate the plate at 37°C for at least 30-60 minutes to allow the matrix to solidify.
-
Cell Seeding: Harvest human microvascular endothelial cells (HMEC-1) and resuspend them in low-serum medium. Seed 1.5 x 10⁴ cells in 100 µL of medium into each well on top of the solidified matrix.
-
Treatment: Add this compound, its analogues, or vehicle control (e.g., 0.1% DMSO) to the wells at desired final concentrations (e.g., 1-10 µM).
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 6-18 hours.
-
Imaging: Capture images of the tube networks using an inverted microscope.
-
Quantification: Analyze the images using software (e.g., ImageJ with an angiogenesis plugin) to quantify parameters such as total tube length, number of junctions, and number of loops.
Protocol 2: Clonogenic Survival Assay
This assay measures the ability of a single cell to grow into a colony, assessing long-term proliferative potential after treatment.
-
Cell Seeding: Plate a low density of cancer cells (e.g., 500-1000 cells/well for HT29-Luc2) in 6-well plates. Allow cells to attach overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 1-20 µM) or vehicle control for 24-96 hours.
-
Recovery: After the treatment period, remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free medium.
-
Incubation: Culture the cells for 10-14 days, allowing colonies to form. Replace the medium every 3-4 days.
-
Staining: Once colonies are visible, wash the wells with PBS, fix the cells with 10% methanol (B129727) for 15 minutes, and then stain with 0.5% crystal violet solution for 20 minutes.
-
Analysis: Gently wash away excess stain with water and allow the plates to dry. Count the number of colonies (typically defined as >50 cells). Calculate the surviving fraction for each treatment condition relative to the vehicle control.
Signaling Pathways and Workflows
This compound's Anti-Angiogenic Mechanism of Action
Caption: this compound antagonizes the CysLT1 receptor, inhibiting downstream pathways.
General Workflow for In Vitro this compound Screening
Caption: A typical experimental workflow for screening this compound's effects in vitro.
References
Technical Support Center: Quininib Pre-clinical Toxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the toxicity of Quininib (B610386) during pre-clinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the known toxicity profile of this compound in pre-clinical models?
A1: Based on available pre-clinical data, this compound has been shown to be well-tolerated in both mice and zebrafish models. In a colorectal cancer xenograft study, this compound was administered at doses up to 50 mg/kg intraperitoneally every three days without significant adverse effects.[1][2] Similarly, a more potent analog, 1,4-dihydroxy this compound (Q8), was also well-tolerated in mice at doses up to 50 mg/kg.[3] In zebrafish larvae, this compound did not show behavioral or morphological deficits, apart from pericardial edema which is a recognized anti-angiogenic effect.
Q2: What are the potential off-target toxicities to consider for this compound?
A2: this compound is a cysteinyl leukotriene receptor 1 (CysLT1) antagonist.[4][5] While its primary toxicity profile appears favorable in initial studies, researchers should remain vigilant for potential off-target effects common to kinase inhibitors, as they can sometimes lead to unexpected toxicities. Potential areas of concern include hepatotoxicity and cardiotoxicity, which are known side effects of some tyrosine kinase inhibitors.
Q3: How can I proactively monitor for potential hepatotoxicity of this compound?
A3: Regular monitoring of liver function is crucial. In in vivo studies, this includes periodic measurement of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) in the serum. For in vitro studies using hepatocytes, cell viability assays and measurement of lactate (B86563) dehydrogenase (LDH) release can indicate cytotoxicity. Histopathological analysis of liver tissue from animal studies is also essential to identify any cellular damage.
Q4: What are the recommended strategies to mitigate potential cardiotoxicity?
A4: For in vivo studies, it is advisable to include cardiovascular monitoring, such as electrocardiograms (ECGs) to detect any arrhythmias or changes in QT interval, and echocardiograms to assess cardiac function. In vitro assays using cardiomyocytes can be employed to evaluate direct effects on cardiac cell viability and function. If any cardiotoxic effects are observed, dose reduction or modification of the treatment schedule should be considered.
Q5: Are there any formulation strategies that can help minimize this compound's toxicity?
A5: Yes, formulation strategies can significantly impact a drug's safety profile. For poorly soluble compounds like this compound, developing formulations that enhance solubility and bioavailability can lead to more consistent plasma concentrations and potentially reduce toxicity associated with high, variable exposures. Exploring different administration routes and utilizing advanced drug delivery systems, such as nanoparticles or liposomes, can also help target the drug to the desired site and minimize systemic exposure.
Troubleshooting Guides
Issue 1: Unexpected Cell Death in In Vitro Cytotoxicity Assays
| Possible Cause | Troubleshooting Steps |
| High concentration of this compound | - Perform a dose-response study to determine the IC50 value for cytotoxicity in your specific cell line. - Start with a lower concentration range based on the known anti-angiogenic and anti-cancer effective concentrations (e.g., 1-10 µM). |
| Solvent toxicity | - Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to the cells (typically <0.1%). - Run a vehicle control (cells treated with the solvent alone) to assess solvent-induced toxicity. |
| Off-target effects | - Use a panel of different cell lines, including non-cancerous cell lines, to assess for selective toxicity. - Investigate potential off-target kinase inhibition through profiling assays. |
| Assay interference | - Confirm that this compound does not interfere with the assay components (e.g., fluorescent dyes, enzymes). - Run appropriate assay controls, including a no-cell control and a positive control for cytotoxicity. |
Issue 2: Elevated Liver Enzymes in In Vivo Studies
| Possible Cause | Troubleshooting Steps |
| Hepatotoxicity of this compound | - Reduce the dose of this compound and monitor liver enzyme levels. - Modify the dosing schedule (e.g., less frequent administration). - Perform histopathological analysis of the liver to assess the extent of injury. |
| Vehicle-related toxicity | - Conduct a toxicity study with the vehicle alone to rule out its contribution to hepatotoxicity. |
| Underlying health status of animals | - Ensure that the animals are healthy and free from any pre-existing liver conditions before starting the study. |
| Drug-drug interactions | - If co-administering other compounds, investigate potential drug interactions that could enhance hepatotoxicity. |
Quantitative Data Summary
| Parameter | Value | Model System | Reference |
| Maximum Tolerated Dose (MTD) | 50 mg/kg (intraperitoneal, every 3 days) | Mice (colorectal cancer xenograft) | |
| Maximum Tolerated Dose (MTD) of Q8 | 50 mg/kg | Mice | |
| CysLT1 Receptor Antagonism IC50 | 1.4 µM | ||
| Q8 CysLT1 Receptor Antagonism IC50 | 4.9 µM | CHO cells |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: In Vivo Hepatotoxicity Assessment
-
Animal Model: Use a relevant rodent model (e.g., mice or rats).
-
Dosing: Administer this compound at various doses (including the intended therapeutic dose and higher doses) and a vehicle control group. The route of administration should be relevant to the intended clinical use.
-
Monitoring: Monitor the animals for clinical signs of toxicity daily. Collect blood samples at regular intervals (e.g., weekly) for serum biochemistry analysis, including ALT and AST levels.
-
Necropsy and Histopathology: At the end of the study, perform a complete necropsy. Collect the liver and other major organs, weigh them, and fix them in 10% neutral buffered formalin. Process the tissues for histopathological examination by a qualified pathologist.
Visualizations
References
- 1. Preclinical validation of the small molecule drug this compound as a novel therapeutic for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1,4-dihydroxy this compound attenuates growth of colorectal cancer cells and xenografts and regulates the TIE-2 signaling pathway in patient tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Quininib Anti-Angiogenic Activity: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Quininib and its analogues. The focus is on strategies to enhance the compound's anti-angiogenic activity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound's anti-angiogenic activity?
This compound is a small molecule that functions as an antagonist of cysteinyl leukotriene receptors 1 and 2 (CysLT1 and CysLT2).[1][2] Its anti-angiogenic effect is not dependent on targeting VEGF receptors directly.[1] Instead, it inhibits downstream effectors of CysLT1 signaling, such as phosphorylated ERK.[1] This leads to a reduction in endothelial cell proliferation, migration, and tubule formation.[1]
Q2: How can the anti-angiogenic activity of this compound be enhanced?
There are three primary strategies to enhance the anti-angiogenic effects of this compound:
-
Structural Analogues: Screening structural analogues of this compound has identified more potent compounds. Notably, the analogue designated Q8 ((E)-2-(2-quinolin-2-yl-vinyl)-benzene-1,4-diol HCl) has demonstrated significantly greater anti-angiogenic activity than the parent compound, this compound (Q1).
-
Combination Therapy: this compound and its analogues operate through a VEGF-independent pathway. This allows for an additive or synergistic anti-angiogenic response when combined with anti-VEGF biologics like bevacizumab. Combining therapies that target different angiogenic pathways can help overcome treatment resistance.
-
Formulation Improvement: The poor aqueous solubility of this compound can limit its bioavailability and efficacy in vivo. Developing prodrugs or novel formulations, such as the hydrochloride salt of an esterified analogue (ace-quininib-HCl), can significantly improve solubility and the compound's pharmacokinetic profile.
Q3: What is the Q8 analogue and why is it more effective than this compound?
Q8, also known as 1,4-dihydroxy this compound, is a structural analogue of this compound. It is a more potent CysLT1 antagonist with an IC50 of 4.9 μM. Q8 is more effective at inhibiting developmental angiogenesis in vivo and also shows superior inhibition of human microvascular endothelial cell (HMEC-1) proliferation, migration, and tubule formation in vitro compared to this compound. Its enhanced potency is attributed to its ability to more effectively reduce cellular levels of pro-angiogenic signals like NF-κB and calpain-2, and decrease the secretion of pro-angiogenic proteins such as ICAM-1, VCAM-1, and VEGF.
Q4: Does this compound or its analogue Q8 affect cell viability?
The anti-angiogenic effects of Q8 are not associated with significant changes in endothelial cell viability. The reduction in tubule formation and cell number observed after treatment is primarily due to the inhibition of cell migration and proliferation, not apoptosis.
Troubleshooting Guide
Issue 1: Weak or inconsistent inhibition of angiogenesis in vitro.
-
Possible Cause: Suboptimal compound concentration.
-
Solution: Perform a dose-response experiment to determine the optimal concentration. For the more potent analogue Q8, concentrations around 10 μM have been shown to be effective in reducing endothelial cell number and inhibiting migration and tubule formation.
-
-
Possible Cause: Poor solubility of this compound in aqueous culture media.
-
Solution: Ensure this compound is fully dissolved in a suitable solvent like DMSO before adding it to the culture medium. The final DMSO concentration should be kept low (e.g., 0.1%) to avoid solvent-induced toxicity. For in vivo studies, consider using a more soluble prodrug like ace-quininib-HCl.
-
-
Possible Cause: Assay conditions are heavily dependent on exogenous VEGF.
-
Solution: this compound's mechanism is largely VEGF-independent. If the assay medium is supplemented with high levels of exogenous VEGF, the inhibitory effects of this compound may be partially suppressed. Validate the experiment in a model that does not rely on high concentrations of external VEGF or test in combination with an anti-VEGF agent.
-
Issue 2: In vivo experiments show lower efficacy than expected from in vitro results.
-
Possible Cause: Poor bioavailability of the compound.
-
Solution: The parent this compound molecule has low aqueous solubility. This can lead to poor absorption and lower-than-expected plasma concentrations. Utilize a formulation designed to enhance bioavailability, such as lipid-based delivery systems or a highly soluble prodrug. The maximum tolerated dose for this compound and Q8 via intraperitoneal injection in mice was found to be 50 mg/kg.
-
-
Possible Cause: Rapid metabolism or clearance of the compound.
-
Solution: Conduct pharmacokinetic studies to determine the half-life and clearance rate of the compound in the selected animal model. The dosing schedule may need to be adjusted to maintain a therapeutic concentration.
-
Issue 3: Difficulty replicating the additive effect in combination therapy with anti-VEGF agents.
-
Possible Cause: Incorrect timing or ratio of drug administration.
-
Solution: Optimize the treatment schedule. The additive effect is based on targeting two distinct pathways. Ensure that both agents are present at effective concentrations simultaneously. Review literature for established protocols on combination studies with anti-VEGF agents like bevacizumab.
-
-
Possible Cause: The chosen in vitro model is not suitable.
-
Solution: The additive effect of Q8 and bevacizumab has been demonstrated in HMEC-1 tubule formation assays. Ensure the chosen cell line and assay conditions are appropriate for observing effects on both VEGF-dependent and VEGF-independent pathways.
-
Quantitative Data Summary
Table 1: Comparative In Vitro Anti-Angiogenic Activity
| Compound | Target | IC50 | Effect on Endothelial Cell Number (72h, 10µM) | Effect on Tubule Formation |
|---|---|---|---|---|
| This compound (Q1) | CysLT1/2 Antagonist | - | No significant effect | Inhibition |
| Q8 Analogue | CysLT1 Antagonist | 4.9 µM | Significant reduction | Potent Inhibition |
| Q18 Analogue | (Z)-enantiomer of this compound | - | Significant reduction | - |
Data compiled from multiple studies.
Table 2: Effect of Q8 on Pro-Angiogenic Factor Secretion
| Factor | Effect of Q8 Treatment | Pathway |
|---|---|---|
| NF-κB | Significant Reduction | CysLT1 Downstream |
| Calpain-2 | Significant Reduction | CysLT1 Downstream |
| ICAM-1 | Significant Reduction | Secreted Protein |
| VCAM-1 | Significant Reduction | Secreted Protein |
| VEGF | Significant Reduction | Secreted Protein |
Data shows Q8 significantly reduces cellular levels and secreted levels of these pro-angiogenic factors.
Key Signaling Pathways and Workflows
This compound/Q8 Mechanism of Action
Caption: this compound and its analogue Q8 antagonize the CysLT1 receptor.
Combination Therapy Rationale
Caption: Dual blockade of VEGF-dependent and -independent pathways.
Experimental Workflow for Analogue Screening
Caption: A tiered screening process to identify potent this compound analogues.
Detailed Experimental Protocols
1. Endothelial Cell Tubule Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubules) in vitro, a key step in angiogenesis.
-
Materials:
-
Human Microvascular Endothelial Cells (HMEC-1)
-
Matrigel Basement Membrane Matrix
-
96-well culture plate (pre-chilled)
-
Endothelial cell growth medium
-
This compound, Q8, or other test compounds dissolved in DMSO
-
Vehicle control (e.g., 0.1% DMSO)
-
-
Procedure:
-
Thaw Matrigel on ice overnight at 4°C.
-
Pipette 50 µL of cold Matrigel into each well of a pre-chilled 96-well plate. Ensure the pipette tips are also cold.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Harvest HMEC-1 cells and resuspend them in endothelial cell growth medium at a concentration of 1.5 x 10^5 cells/mL.
-
Add the test compounds (e.g., this compound, Q8) or vehicle control to the cell suspension at the desired final concentration.
-
Gently add 100 µL of the cell suspension (containing 1.5 x 10^4 cells) on top of the solidified Matrigel.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
-
Visualize the formation of tubules using a light microscope.
-
Quantify the results by measuring parameters such as the number of branch points, total tube length, or number of loops using imaging software (e.g., ImageJ with an angiogenesis plugin).
-
2. Zebrafish Intersegmental Vessel (ISV) Assay
This in vivo assay is used to assess the effect of compounds on developmental angiogenesis in a living organism.
-
Materials:
-
Transgenic Tg(fli1:EGFP) zebrafish embryos, which have fluorescent blood vessels.
-
Embryo water (E3 medium).
-
Test compounds (this compound, Q8) dissolved in DMSO.
-
96-well plate for embryo incubation.
-
Fluorescence stereomicroscope.
-
-
Procedure:
-
Collect zebrafish embryos post-fertilization and maintain them in E3 medium at 28.5°C.
-
At 24 hours post-fertilization (hpf), dechorionate the embryos manually using fine forceps.
-
Place individual embryos into the wells of a 96-well plate containing E3 medium.
-
Add the test compounds or vehicle control (DMSO) to the wells to achieve the desired final concentrations (e.g., 0.1 to 10 µM).
-
Incubate the embryos at 28.5°C for an additional 24 hours.
-
At 48 hpf, anesthetize the embryos using tricaine.
-
Mount the embryos on a slide in a drop of 3% methylcellulose (B11928114) for imaging.
-
Using a fluorescence microscope, visualize the intersegmental vessels (ISVs).
-
Score the embryos for angiogenic defects. A common method is to count the number of complete ISVs or note any truncations, missing vessels, or abnormal branching patterns. A significant reduction in the number of complete ISVs compared to the vehicle control indicates anti-angiogenic activity.
-
References
- 1. A this compound Analogue and Cysteinyl Leukotriene Receptor Antagonist Inhibits Vascular Endothelial Growth Factor (VEGF)-independent Angiogenesis and Exerts an Additive Antiangiogenic Response with Bevacizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A this compound Analogue and Cysteinyl Leukotriene Receptor Antagonist Inhibits Vascular Endothelial Growth Factor (VEGF)-independent Angiogenesis and Exerts an Additive Antiangiogenic Response with Bevacizumab - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Experimental Design for Quininib Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize experimental designs involving Quininib (B610386).
Frequently Asked questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, with the chemical name 2-[(E)-2-(Quinolin-2-yl)vinyl]phenol, is a small molecule inhibitor of angiogenesis.[1][2][3] Its primary mechanism of action is the antagonism of cysteinyl leukotriene receptors 1 and 2 (CysLT1 and CysLT2).[1] It has a higher potency for CysLT1, which is involved in various cellular processes including inflammation and angiogenesis.[1] this compound's anti-angiogenic effects are, at least in part, independent of the Vascular Endothelial Growth Factor (VEGF) pathway.
Q2: What are the main research applications of this compound?
This compound and its more potent analogue, 1,4-dihydroxy this compound (also known as Q8), are primarily investigated for their anti-cancer and anti-angiogenic properties. They have shown efficacy in preclinical models of colorectal cancer, uveal melanoma, and in inhibiting ocular neovascularization.
Q3: Is this compound soluble in aqueous solutions?
No, this compound has poor aqueous solubility, which can present challenges for its clinical development and in vitro/in vivo studies. To address this, a more soluble ester analogue and its hydrochloride salt (ace-quininib-HCl) have been developed as a prodrug strategy. For research purposes, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO).
Q4: How should I prepare and store this compound stock solutions?
It is recommended to prepare a high-concentration stock solution of this compound in 100% DMSO. This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. When preparing working solutions for cell culture experiments, the DMSO stock should be diluted in the culture medium to a final DMSO concentration of less than 0.5% to minimize solvent toxicity to the cells. It is advisable to perform serial dilutions to prevent precipitation of the compound.
Q5: Are there known off-target effects for this compound?
While the primary targets are CysLT1 and CysLT2 receptors, like many small molecule inhibitors, this compound may have off-target effects. It has been shown to reduce the secretion of various inflammatory and angiogenic factors, such as IL-6, IL-8, and VEGF, in ex vivo models. Researchers should validate the on-target effects in their specific experimental system. This can be achieved through techniques like genetic knockdown or knockout of the CysLT1 receptor to see if it phenocopies the effect of this compound.
Troubleshooting Guides
Issue 1: Inconsistent results in cell viability assays (e.g., MTT, XTT).
Question: My IC50 value for this compound varies significantly between experiments. What could be the cause?
Answer: Inconsistent IC50 values in metabolic-based cell viability assays like MTT can arise from several factors when using kinase inhibitors.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Step |
| Compound Precipitation | This compound's poor aqueous solubility can lead to precipitation in the culture medium. Visually inspect the wells for any precipitate. Prepare fresh dilutions for each experiment and consider using a brief sonication to aid dissolution. |
| DMSO Concentration | High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in all wells (including controls) is consistent and ideally below 0.1%. |
| Cell Seeding Density | Inconsistent cell numbers at the start of the experiment will lead to variable results. Ensure a uniform single-cell suspension and consistent seeding density across all wells. |
| Incubation Time | The effect of this compound may be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for your cell line. |
| Assay Interference | The MTT assay relies on metabolic activity. This compound could potentially alter cellular metabolism in a way that doesn't directly correlate with cell death. Consider using an alternative endpoint assay, such as a crystal violet assay (stains total protein) or a trypan blue exclusion assay (measures membrane integrity). |
Issue 2: Difficulty in detecting downstream signaling changes by Western Blot.
Question: I am not seeing a consistent decrease in the phosphorylation of downstream targets of CysLT1 signaling after this compound treatment. What should I do?
Answer: Detecting changes in signaling pathways by Western Blot can be challenging. Here are some common issues and solutions:
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Step |
| Suboptimal Treatment Time | The signaling cascade may be transient. Perform a time-course experiment with shorter time points (e.g., 15 min, 30 min, 1h, 2h, 6h) to capture the peak of signaling inhibition. |
| Low Target Abundance | The target protein or its phosphorylated form may be expressed at low levels in your cell line. Increase the amount of protein loaded onto the gel or consider enriching your protein of interest via immunoprecipitation. |
| Poor Antibody Quality | The primary antibody may not be specific or sensitive enough. Validate your antibody using positive and negative controls (e.g., cells with known activation of the pathway, or cells with the target knocked down). |
| Lysate Preparation | Ensure that your lysis buffer contains protease and phosphatase inhibitors to preserve the phosphorylation status of your proteins. |
| Experimental Workflow | Review your entire Western Blot protocol for potential issues in transfer, blocking, antibody incubation, and washing steps. |
Issue 3: High variability or toxicity in animal studies.
Question: I am observing high variability in tumor growth and some signs of toxicity in my mouse xenograft study with this compound. How can I improve my experimental design?
Answer: In vivo studies with poorly soluble compounds require careful planning and execution.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Step |
| Poor Bioavailability | Due to its low solubility, the oral bioavailability of this compound is likely poor and variable. Intraperitoneal (IP) injection is a common administration route in preclinical studies. |
| Dosing Vehicle | A common vehicle for IP injection of poorly soluble compounds is a mixture of DMSO, ethanol, and water, or a solution containing Cremophor EL. However, these vehicles can have their own toxicities. It is crucial to include a vehicle-only control group to assess any vehicle-related effects. |
| Compound Precipitation at Injection Site | The compound may precipitate upon injection into the aqueous environment of the peritoneum, leading to inconsistent absorption. Ensure the formulation is well-suspended before each injection. |
| Toxicity | The observed toxicity could be due to the compound itself or the vehicle. Perform a maximum tolerated dose (MTD) study to determine the highest dose that can be administered without causing significant adverse effects. |
| Animal Handling and Technique | Inconsistent injection technique can lead to variability. Ensure all personnel are properly trained in the administration route. |
Experimental Protocols
Protocol 1: In Vitro Cell Viability (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X stock of this compound and its serial dilutions in cell culture medium. Also, prepare a vehicle control (medium with the same final DMSO concentration).
-
Treatment: Remove the old medium from the cells and add 100 µL of the 2X this compound dilutions or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for CysLT1 Downstream Signaling
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with this compound or vehicle control for the desired time points.
-
Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix the desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and run the electrophoresis to separate the proteins by size.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the target protein (e.g., phospho-ERK) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Protocol 3: In Vivo Colorectal Cancer Xenograft Model
-
Cell Preparation: Culture HT-29 or other suitable colorectal cancer cells and harvest them during the exponential growth phase. Resuspend the cells in a sterile matrix gel/PBS mixture.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers regularly.
-
Treatment: Once the tumors reach a certain size (e.g., 100-150 mm³), randomize the mice into treatment groups (vehicle control, this compound).
-
Dosing: Administer this compound or the vehicle control via the chosen route (e.g., intraperitoneal injection) at a predetermined dose and schedule.
-
Monitoring: Monitor tumor volume and the general health and body weight of the mice throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, Western blotting, or gene expression analysis).
Visualizations
References
Validation & Comparative
Quininib vs. Q8 (1,4-dihydroxy quininib): A Comparative Efficacy Analysis
A detailed examination of two cysteinyl leukotriene receptor antagonists, Quininib (B610386) and its analogue Q8, reveals significant differences in their anti-cancer and anti-angiogenic efficacy. Experimental data from multiple preclinical studies consistently demonstrate the superior potency of Q8 (1,4-dihydroxy this compound) in inhibiting key tumorigenic processes.
This compound, a small molecule antagonist of cysteinyl leukotriene receptors 1 and 2 (CysLT1 and CysLT2), has been identified as a compound with notable anti-angiogenic, anti-inflammatory, and anti-proliferative properties.[1] Further drug development led to the synthesis of a more potent analogue, 1,4-dihydroxy this compound, referred to as Q8.[2] This guide provides a comprehensive comparison of the efficacy of this compound (Q1) and Q8, supported by experimental data from in vitro and in vivo studies.
Enhanced Anti-Angiogenic and Anti-Tumorigenic Activity of Q8
Q8 has consistently demonstrated enhanced anti-angiogenic and anti-tumorigenic effects compared to its parent compound, this compound. Studies have shown that Q8 is more effective at inhibiting endothelial cell proliferation, migration, and tubule formation, which are critical processes in angiogenesis.[3] Furthermore, in preclinical cancer models, Q8 has exhibited superior performance in reducing tumor growth.
Key Efficacy Data:
| Parameter | This compound (Q1) | Q8 (1,4-dihydroxy this compound) | Cell Line/Model | Source |
| IC50 (CysLT1 Antagonism) | Not explicitly stated | 4.9 μM | --- | [3] |
| Inhibition of Endothelial Cell Number (96h) | Significant Reduction | Significant Reduction (greater than Q1) | HMEC-1 | [3] |
| Inhibition of Endothelial Cell Migration | Significant Reduction | More potent reduction than Q1 | HMEC-1 | |
| Inhibition of Endothelial Cell Tubule Formation | Significant Reduction | More potent reduction than Q1 | HMEC-1 | |
| Reduction of Tumor Volume in Xenograft Model | Significant Reduction | Significantly more effective than Q1 | HT29-Luc2 (Colorectal Cancer) | |
| Reduction of Tumor Bioluminescence in Xenograft Model | Not statistically significant | Significant Reduction | HT29-Luc2 (Colorectal Cancer) | |
| Inhibition of Colony Formation | Not explicitly stated | Significant Reduction | HT29-Luc2 (Colorectal Cancer) | |
| Effect on Secreted Angiogenic Factors | Reduced Ang-1 | Reduced Ang-1 and VEGF | HMEC-1 |
Mechanism of Action and Signaling Pathways
Both this compound and Q8 exert their effects primarily through the antagonism of the CysLT1 receptor. This action disrupts downstream signaling pathways involved in angiogenesis and cancer cell survival. Q8 has been shown to modulate several key signaling molecules, often with greater efficacy than this compound.
The proposed signaling pathway initiated by CysLT1 antagonism by this compound and Q8 involves the downregulation of downstream effectors such as calpain-2 and NF-κB. This ultimately leads to a reduction in the expression and secretion of pro-angiogenic factors like VEGF, ICAM-1, and VCAM-1. Furthermore, Q8 has been shown to impact the TIE-2-Angiopoietin signaling pathway, suggesting a broader mechanism of anti-angiogenic action.
Experimental Protocols
The following are summaries of the key experimental methodologies used to compare the efficacy of this compound and Q8.
Cell Proliferation and Viability Assays
-
Method: Human Microvascular Endothelial Cells (HMEC-1) were seeded in 96-well plates and treated with various concentrations of this compound, Q8, or a vehicle control. Cell viability and number were assessed at 24, 72, and 96-hour time points using standard colorimetric assays (e.g., MTS or MTT).
-
Purpose: To determine the cytotoxic and anti-proliferative effects of the compounds on endothelial cells.
Endothelial Cell Migration Assay (Wound Healing Assay)
-
Method: A confluent monolayer of HMEC-1 cells was "scratched" to create a cell-free gap. The cells were then treated with this compound, Q8, or a vehicle control. The rate of cell migration into the gap was monitored and quantified over time using microscopy.
-
Purpose: To assess the inhibitory effect of the compounds on endothelial cell motility, a key step in angiogenesis.
Endothelial Cell Tubule Formation Assay
-
Method: HMEC-1 cells were seeded onto a basement membrane matrix (e.g., Matrigel) and treated with this compound, Q8, or a vehicle control. The formation of capillary-like structures (tubules) was observed and quantified using microscopy.
-
Purpose: To evaluate the ability of the compounds to inhibit the differentiation of endothelial cells into vascular networks.
In Vivo Xenograft Model
-
Method: Human colorectal cancer cells (HT29-Luc2) were subcutaneously injected into immunocompromised mice. Once tumors were established, mice were treated with this compound, Q8, or a vehicle control. Tumor volume was measured regularly using calipers, and tumor bioluminescence was quantified using an in vivo imaging system.
-
Purpose: To evaluate the in vivo anti-tumor efficacy of the compounds in a living organism.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. 1,4-dihydroxy this compound attenuates growth of colorectal cancer cells and xenografts and regulates the TIE-2 signaling pathway in patient tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A this compound Analogue and Cysteinyl Leukotriene Receptor Antagonist Inhibits Vascular Endothelial Growth Factor (VEGF)-independent Angiogenesis and Exerts an Additive Antiangiogenic Response with Bevacizumab - PMC [pmc.ncbi.nlm.nih.gov]
Validating Quininib's Mechanism of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Quininib's performance against other anti-angiogenic alternatives, supported by experimental data. We delve into the molecular mechanisms, present quantitative data for comparison, and provide detailed experimental protocols for key assays.
This compound (B610386) and its more potent analogue, 1,4-dihydroxy this compound (Q8), represent a novel class of anti-angiogenic agents. Their primary mechanism of action is the antagonism of cysteinyl leukotriene receptors 1 and 2 (CysLT1 and CysLT2). This action is distinct from traditional anti-angiogenic therapies that target the Vascular Endothelial Growth Factor (VEGF) pathway, offering a promising alternative for overcoming resistance to drugs like Bevacizumab.
Mechanism of Action: A Departure from VEGF-centric Therapies
This compound's therapeutic effect stems from its ability to block the binding of cysteinyl leukotrienes to their receptors. This blockade initiates a cascade of downstream effects that collectively inhibit angiogenesis and tumor progression.
A key differentiator for this compound is its VEGF-independent mechanism. While Bevacizumab directly sequesters VEGF, preventing its interaction with VEGF receptors on endothelial cells, this compound's action is initiated upstream at the CysLT receptors. This leads to the modulation of different downstream signaling pathways, making it a valuable tool in scenarios where resistance to anti-VEGF therapy has developed.
The downstream signaling cascade following CysLT1 receptor antagonism by this compound involves the reduction of several key pro-angiogenic and pro-inflammatory factors:
-
Nuclear Factor-kappa B (NF-κB): A transcription factor that plays a central role in inflammation and cell survival. This compound treatment leads to a decrease in NF-κB activity.
-
Calpain-2: A calcium-dependent protease involved in cell migration and angiogenesis. This compound has been shown to reduce the levels of this enzyme.
-
Pro-angiogenic Proteins: Secretion of Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1) is diminished, which are crucial for endothelial cell adhesion and migration.
-
TIE-2/Angiopoietin Pathway: this compound and its analogue Q8 have been shown to modulate the TIE-2 signaling pathway, a critical regulator of vascular maturation and stability. Specifically, Q8 has been observed to decrease the secretion of TIE-2 and VCAM-1 in colorectal cancer models.[1]
Comparative Performance Data
Direct, head-to-head comparative studies of the half-maximal inhibitory concentration (IC50) for this compound and its alternatives across a standardized panel of cell lines are limited in publicly available literature. The following table summarizes available IC50 values, but it is crucial to note that these values were determined in different experimental settings and for various biological effects, making direct comparisons challenging.
| Compound | Target/Assay | Cell Line(s) | IC50 Value | Citation(s) |
| Itraconazole | Proliferation | HUVEC | 5 µM | [2] |
| Bevacizumab | VEGF Antagonism | In vitro assay | 0.11 µg/mL | [3] |
| Zafirlukast | LTD4-induced Ca2+ mobilization | CysLT1 receptor cell line | 20.6 ± 4.1 nM | [4] |
| Montelukast | UDP-induced [Ca2+]i transients | dU937 cells | 4.3 ± 0.3 µM | |
| Pranlukast | UDP-induced [Ca2+]i transients | dU937 cells | 1.6 ± 0.4 µM |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes involved, the following diagrams illustrate this compound's mechanism of action and a typical experimental workflow for its validation.
Caption: this compound's mechanism of action via CysLT1 receptor antagonism.
References
- 1. Suppression of Cancer-associated Fibroblasts and Endothelial Cells by Itraconazole in Bevacizumab-resistant Gastrointestinal Cancer | Anticancer Research [ar.iiarjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CysLT1 leukotriene receptor antagonists inhibit the effects of nucleotides acting at P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Cross-Species Comparative Analysis of Quininib and its Analogue, 1,4-dihydroxy quininib (Q8)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical effects of Quininib (B610386) and its more potent analogue, 1,4-dihydroxy this compound (Q8), across various species. The data presented herein is collated from a range of in vitro, ex vivo, and in vivo studies, offering insights into their anti-angiogenic and anti-cancer properties.
Executive Summary
This compound and its analogue Q8 are antagonists of the cysteinyl leukotriene receptors 1 and 2 (CysLT1 and CysLT2), with Q8 demonstrating more potent CysLT1 antagonism.[1][2] Preclinical studies have primarily focused on their potential as anti-angiogenic and anti-cancer agents. This guide summarizes the key findings from studies conducted in zebrafish, mice, and with human tissues, providing a comparative overview of their efficacy and mechanism of action. While robust data exists for their pharmacological effects, detailed quantitative pharmacokinetic profiles across species are not extensively available in the public domain.
Data Presentation
Table 1: In Vitro and Ex Vivo Anti-Angiogenic Effects
| Parameter | Species/Model | This compound | 1,4-dihydroxy this compound (Q8) | Reference(s) |
| Endothelial Tubule Formation | Human (HMVEC-D) | Reduced at 10 µM (p < 0.001) | More effective than this compound at 1-10 µM | [2] |
| Endothelial Cell Migration | Human (HMVEC-D) | No significant effect | Reduced | [2] |
| Endothelial Cell Survival | Human (HMVEC-D) | Reduced at 10 µM and 20 µM (p < 0.0001) | Reduced | [2] |
| Secretion of Angiogenic Factors (IL-6, IL-8, VEGF) | Human (Colorectal Cancer Explants) | Significantly reduced at 10 µM (p < 0.01) | Not explicitly stated, but implied to be effective | |
| Secretion of TIE-2 and VCAM-1 | Human (Colorectal Cancer Explants) | Not specified | Significantly decreased at 10 µM |
Table 2: In Vivo Anti-Angiogenic Effects
| Parameter | Species/Model | This compound | 1,4-dihydroxy this compound (Q8) | Reference(s) |
| Intersegmental Blood Vessel (ISV) Development | Zebrafish (Danio rerio) | Significantly inhibited at 10 µM (p < 0.001) | More potent inhibition than this compound |
Table 3: In Vitro and Ex Vivo Anti-Cancer Effects
| Parameter | Species/Model | This compound | 1,4-dihydroxy this compound (Q8) | Reference(s) |
| Cancer Cell Survival (Colony Formation) | Human (HT-29luc2 Colorectal Cancer Cells) | Reduced at 10 µM and 20 µM | Reduced clone formation | |
| Secretion of Pro-inflammatory Cytokines | Human (Uveal Melanoma Explants) | No significant effect | Significantly increased secretion of TNF-α, IL-13, and IL-2 at 20 µM |
Table 4: In Vivo Anti-Cancer Effects
| Parameter | Species/Model | This compound | 1,4-dihydroxy this compound (Q8) | Reference(s) |
| Tumor Growth Reduction (Colorectal Cancer Xenograft) | Mouse (Mus musculus) | Significant reduction at 25 mg/kg and 50 mg/kg | Significantly more effective at reducing tumor volume than this compound | |
| Expression of Angiogenic Marker (Calpain-2) in Tumors | Mouse (Mus musculus) | Not specified | Significantly reduced |
Table 5: Pharmacokinetics and Safety
| Parameter | Species/Model | This compound | 1,4-dihydroxy this compound (Q8) | Reference(s) |
| Maximum Tolerated Dose (MTD) | Mouse (Mus musculus) | 50 mg/kg (intraperitoneal) | 50 mg/kg (intraperitoneal) | |
| Safety Profile | Mouse (Mus musculus) | Well tolerated up to 50 mg/kg; significant weight loss and piloerection at 100 mg/kg. | Well tolerated up to 50 mg/kg; significant weight loss and piloerection at 100 mg/kg. | |
| Aqueous Solubility | N/A | Poor | Poor | |
| Aqueous Solubility (hydrochloride salt of an esterified analogue) | N/A | N/A | Excellent (2.18 ± 0.18 mg/mL) |
Note: Detailed pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life are not publicly available for this compound or Q8 in the reviewed literature.
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound and Q8
This compound and its analogue Q8 exert their effects primarily through the antagonism of cysteinyl leukotriene receptors (CysLT1 and CysLT2). This inhibition disrupts downstream signaling pathways involved in angiogenesis and cancer progression.
Caption: this compound and Q8 antagonize CysLT receptors, inhibiting pro-angiogenic and pro-cancer signaling.
Zebrafish Anti-Angiogenesis Assay Workflow
The zebrafish model is a key tool for in vivo screening of anti-angiogenic compounds due to its rapid development and transparent embryos.
Caption: Workflow for assessing anti-angiogenic effects of this compound in zebrafish embryos.
Mouse Xenograft Model Workflow
The mouse xenograft model is a standard for evaluating the in vivo efficacy of anti-cancer drug candidates.
Caption: Workflow for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Experimental Protocols
Zebrafish Intersegmental Vessel (ISV) Assay
-
Animal Model: Transgenic zebrafish line Tg(fli1:EGFP), where endothelial cells express green fluorescent protein.
-
Procedure:
-
Collect fertilized embryos and raise them at 28.5°C.
-
At 24 hours post-fertilization (hpf), dechorionate embryos manually.
-
Place embryos in 24-well plates and expose them to varying concentrations of this compound or Q8 (typically up to 10 µM).
-
Incubate for a further 24-48 hours.
-
Anesthetize the larvae and mount them for imaging.
-
Capture fluorescent images of the trunk vasculature.
-
Quantify the number and length of the intersegmental vessels.
-
-
Reference:
Endothelial Cell Tubule Formation Assay
-
Cell Line: Human Microvascular Endothelial Cells (HMVEC-D).
-
Procedure:
-
Coat a 96-well plate with a basement membrane matrix (e.g., Matrigel).
-
Seed HMVEC-D cells onto the matrix.
-
Treat the cells with different concentrations of this compound or Q8.
-
Incubate for 16-24 hours to allow for the formation of capillary-like structures (tubules).
-
Image the wells using a microscope.
-
Quantify the extent of tubule formation by measuring parameters such as total tubule length, number of junctions, and number of loops.
-
-
Reference:
Mouse Colorectal Cancer Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude).
-
Cell Line: Human colorectal cancer cell line, such as HT-29luc2 (luciferase-expressing for bioluminescence imaging).
-
Procedure:
-
Subcutaneously inject a suspension of HT-29luc2 cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 25 or 50 mg/kg) or Q8 intraperitoneally, typically every 3 days.
-
Measure tumor volume with calipers regularly.
-
Monitor tumor growth via bioluminescence imaging.
-
At the end of the study, excise the tumors for weighing and further analysis (e.g., immunohistochemistry for angiogenic markers like calpain-2).
-
-
Reference:
References
A Comparative Analysis of Quininib and Other CysLT Antagonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Quininib and other prominent cysteinyl leukotriene (CysLT) antagonists. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways and workflows to support informed decisions in drug discovery and development.
Cysteinyl leukotrienes (CysLTs) are potent lipid mediators that play a crucial role in the pathophysiology of a range of inflammatory diseases, most notably asthma and allergic rhinitis. By binding to their receptors, CysLT1R and CysLT2R, they trigger a cascade of events leading to bronchoconstriction, airway inflammation, and increased vascular permeability. Consequently, antagonists of these receptors have emerged as a significant class of therapeutics. This guide focuses on a comparative analysis of this compound, a dual CysLT1/CysLT2 receptor antagonist with recognized anti-angiogenic properties, against established CysLT1-selective antagonists: Montelukast, Zafirlukast, and Pranlukast.
Performance Data: A Quantitative Comparison
The following tables summarize the available quantitative data for this compound, its potent analog Q8 (1,4-dihydroxy this compound), Montelukast, Zafirlukast, and Pranlukast. It is important to note that these values have been compiled from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.
Table 1: Receptor Binding Affinity and Functional Potency
| Compound | Target Receptor(s) | Binding Affinity (Ki) | Functional Potency (IC50) | Reference(s) |
| This compound | CysLT1R, CysLT2R | 1.4 µM (IC50, CysLT1R) | 1.2 µM (CysLT1R), 52 µM (CysLT2R) | [1][2] |
| Q8 (1,4-dihydroxy this compound) | CysLT1R | Not explicitly stated | 4.9 µM (CysLT1R) | [3] |
| Montelukast | CysLT1R | 0.18 nM (guinea pig lung) | ~5 nM (functional assays) | [4] |
| Zafirlukast | CysLT1R | ~2 nM | 0.6 µM (LTD4-induced mucus secretion) | [4] |
| Pranlukast | CysLT1R | Not explicitly stated | 0.3 µM (LTD4-induced mucus secretion) |
Table 2: Comparative Efficacy in In Vitro Angiogenesis and Cancer Models
| Compound | Assay | Endpoint | Key Findings | Reference(s) |
| This compound | Endothelial Tube Formation | Inhibition of tube formation | Potent inhibitor of angiogenesis. | |
| Uveal Melanoma (UM) Cell Viability | Inhibition of cell viability | Outperforms Montelukast in UM cell viability assays. | ||
| Q8 (1,4-dihydroxy this compound) | Zebrafish Angiogenesis | Inhibition of blood vessel development | More potent anti-angiogenic activity than this compound. | |
| Montelukast | Uveal Melanoma (UM) Cell Viability | Inhibition of cell viability | Less effective than this compound and 1,4-dihydroxy this compound. | |
| Zafirlukast | Not available | Not available | - | - |
| Pranlukast | Not available | Not available | - | - |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying mechanisms and experimental designs, the following diagrams illustrate the CysLT signaling pathway and a typical workflow for evaluating CysLT antagonists.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are summaries of protocols for assays commonly used to characterize CysLT antagonists.
CysLT Receptor Binding Assay (Radioligand Displacement)
This assay is fundamental for determining the binding affinity (Ki) of a compound for the CysLT receptors.
-
Objective: To measure the ability of a test compound to displace a radiolabeled ligand from the CysLT receptor.
-
Materials:
-
Cell membranes expressing the target CysLT receptor (e.g., from CHO-K1 cells).
-
Radioligand (e.g., [3H]LTD4).
-
Test compounds (this compound and other antagonists).
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of the test compound.
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove unbound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by a CysLT receptor agonist.
-
Objective: To determine the functional potency (IC50) of an antagonist in blocking agonist-induced CysLT receptor activation.
-
Materials:
-
Cells expressing the target CysLT receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
CysLT receptor agonist (e.g., LTD4).
-
Test compounds.
-
Plate reader with fluorescence detection capabilities.
-
-
Procedure:
-
Load the cells with the calcium-sensitive fluorescent dye.
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Stimulate the cells with a CysLT receptor agonist.
-
Measure the change in fluorescence, which corresponds to the change in intracellular calcium concentration.
-
Determine the IC50 value of the antagonist by plotting the percentage of inhibition against the antagonist concentration.
-
Endothelial Cell Tube Formation Assay
This in vitro assay assesses the anti-angiogenic potential of a compound by measuring its effect on the ability of endothelial cells to form capillary-like structures.
-
Objective: To evaluate the effect of CysLT antagonists on in vitro angiogenesis.
-
Materials:
-
Human umbilical vein endothelial cells (HUVECs) or other endothelial cell lines.
-
Basement membrane extract (e.g., Matrigel).
-
Cell culture medium and supplements.
-
Test compounds.
-
Microscope for visualization and imaging.
-
-
Procedure:
-
Coat the wells of a culture plate with basement membrane extract and allow it to solidify.
-
Seed endothelial cells onto the gel in the presence of varying concentrations of the test compound.
-
Incubate the plate to allow for the formation of tube-like structures.
-
Visualize and capture images of the tube networks.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops.
-
In Vivo Zebrafish Angiogenesis Assay
The zebrafish embryo model provides a rapid and effective in vivo system for assessing the effects of compounds on blood vessel development.
-
Objective: To evaluate the in vivo anti-angiogenic activity of CysLT antagonists.
-
Materials:
-
Transgenic zebrafish embryos expressing a fluorescent protein in their vasculature (e.g., Tg(fli1:EGFP)).
-
Embryo medium.
-
Test compounds.
-
Fluorescence microscope.
-
-
Procedure:
-
Collect and dechorionate zebrafish embryos.
-
Place the embryos in a multi-well plate and expose them to varying concentrations of the test compound.
-
Incubate the embryos for a defined period (e.g., 24-48 hours).
-
Anesthetize the embryos and mount them for imaging.
-
Acquire fluorescent images of the developing vasculature, particularly the intersegmental vessels.
-
Quantify the anti-angiogenic effect by counting the number of complete intersegmental vessels or measuring the total vessel length.
-
Conclusion
This comparative analysis highlights the distinct profiles of this compound and other CysLT antagonists. While Montelukast, Zafirlukast, and Pranlukast are potent and selective CysLT1R antagonists primarily utilized for their anti-inflammatory and bronchodilatory effects in respiratory diseases, this compound and its analog Q8 present a broader mechanism of action by targeting both CysLT1 and CysLT2 receptors, coupled with significant anti-angiogenic properties. The choice of antagonist for further research and development will depend on the specific therapeutic indication. For diseases where both inflammation and pathological angiogenesis are key drivers, such as in certain cancers, this compound and its derivatives may offer a novel therapeutic strategy. Conversely, for conditions primarily driven by CysLT1R-mediated inflammation, the established antagonists remain the benchmark. The provided data and experimental protocols offer a foundational resource for researchers to design and execute further comparative studies to elucidate the full therapeutic potential of this important class of drugs.
References
Quininib and its Analogues: A Comparative Analysis of Induced Secretome Changes in Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quininib (B610386), a small molecule antagonist of the cysteinyl leukotriene receptor 1 (CysLT1), and its analogues are under investigation for their anti-cancer properties. A key aspect of their mechanism of action involves the modulation of the tumor microenvironment through alterations in the cancer cell secretome. This guide provides a comparative analysis of the secretome changes induced by this compound and its potent analogue, 1,4-dihydroxy this compound (Q8), in preclinical models of uveal melanoma and colorectal cancer. The data presented is compiled from published experimental studies and is intended to inform further research and drug development efforts.
Data Presentation: Quantitative Comparison of Secretome Changes
The following tables summarize the significant changes in the secretion of various cytokines and angiogenic factors induced by this compound and its analogue, 1,4-dihydroxy this compound (Q8), in different cancer models.
Uveal Melanoma
In studies involving uveal melanoma cell lines, this compound and Q8 have demonstrated distinct effects on the secretome. The following data is derived from experiments on the metastatic OMM2.5 cell line and the primary Mel285 cell line.
| Cell Line | Treatment | Secreted Protein | Change in Secretion |
| OMM2.5 (Metastatic) | This compound (20 µM) | IL-10, IL-1β, IL-2 | Significantly Upregulated (p = 0.0001)[1] |
| IL-13 | Significantly Upregulated (p = 0.0007)[1] | ||
| IL-8 | Significantly Upregulated (p = 0.001)[1] | ||
| IL-12p70 | Significantly Upregulated (p = 0.0119)[1] | ||
| TNF-α | Significantly Upregulated (p = 0.0023)[1] | ||
| IL-6 | Significantly Upregulated (p = 0.0441) | ||
| Flt-1 | Significantly Upregulated (p = 0.0362) | ||
| 1,4-dihydroxy this compound (Q8) (20 µM) | VEGF-A | Significantly Upregulated (p = 0.0183) | |
| Mel285 (Primary) | This compound (20 µM) | IL-2, IL-6 | Significantly Downregulated (p < 0.05) |
| 1,4-dihydroxy this compound (Q8) (20 µM) | IL-2, IL-6 | Significantly Downregulated |
In ex vivo cultures of primary uveal melanoma tumor explants, 1,4-dihydroxy this compound (Q8) was shown to significantly increase the secretion of TNF-α, IL-13, and IL-2 compared to vehicle control, whereas this compound had no significant effect on the secretion of these cytokines.
Colorectal Cancer
In ex vivo human colorectal cancer explants, both this compound and its analogue Q8 have been shown to modulate the secretion of key angiogenic and inflammatory factors. It is important to note that the following data for this compound and Q8 are from separate studies and not a direct head-to-head comparison within the same experiment.
| Treatment | Secreted Protein | Change in Secretion |
| This compound (10 µM) | IL-6 | Significantly Reduced (37.8%) |
| VEGF | Significantly Reduced (47.3%) | |
| IL-8 | Significantly Reduced (13.2%) | |
| 1,4-dihydroxy this compound (Q8) (10 µM) | TIE-2 | Significantly Decreased (p < 0.01) |
| VCAM-1 | Significantly Decreased (p < 0.05) |
Experimental Protocols
The following are summaries of the key experimental methodologies used in the cited studies to investigate the secretome changes induced by this compound and its analogues.
Ex Vivo Colorectal Cancer Explant Culture and Secretome Analysis
Freshly obtained colorectal cancer tissue was placed in Hank's balanced salt solution and cut into 2–3 mm³ pieces. These explants were placed onto a polyvinylidene fluoride (B91410) culture insert disc and floated on culture medium (DMEM with 2% FCS and 1% Glutamax). The tissue was allowed to recover for 24 hours at 37°C and 5% CO2. Following recovery, the explants were transferred to fresh media containing either the vehicle control, this compound (10 µM), or 1,4-dihydroxy this compound (Q8) (10 µM) for a further 72 hours. The conditioned media was then collected for secretome analysis.
Uveal Melanoma Cell Culture and Secretome Analysis
Human uveal melanoma cell lines (OMM2.5 and Mel285) were cultured in complete medium. For secretome analysis, cells were seeded and allowed to adhere. The medium was then replaced with serum-free or low-serum medium containing either the vehicle control, this compound (20 µM), or 1,4-dihydroxy this compound (Q8) (20 µM). After a 24-hour incubation period, the conditioned media was collected, centrifuged to remove cellular debris, and stored at -80°C until analysis.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
The concentrations of secreted cytokines and angiogenic factors in the conditioned media were quantified using commercially available ELISA kits. Briefly, 96-well plates were coated with a capture antibody specific for the protein of interest. After blocking non-specific binding sites, the conditioned media samples and standards were added to the wells. A biotinylated detection antibody was then added, followed by an enzyme-linked streptavidin. A substrate solution was used to produce a colorimetric signal, which was measured using a microplate reader. The concentration of the secreted protein in each sample was determined by comparison to a standard curve. All secretion measurements were normalized to the total protein content of the corresponding cell or tissue lysate.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and its analogues, as well as a typical experimental workflow for secretome analysis.
References
Safety Operating Guide
Navigating the Disposal of Quininib: A Guide for Laboratory Professionals
Core Principles for Quininib Disposal
All waste materials containing this compound, including the pure compound, solutions, and contaminated laboratory consumables, must be treated as hazardous chemical waste.[4] Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[5] The primary objective is to ensure the complete containment and destruction of the compound through authorized disposal channels, minimizing any potential risk to human health and the environment.
Quantitative Data and Chemical Properties
To facilitate safe handling and disposal, the following table summarizes key chemical and physical properties of this compound.
| Property | Value | Reference |
| Chemical Name | 2-[(1E)-2-(2-quinolinyl)ethenyl]-phenol | |
| CAS Number | 143816-42-6 | |
| Molecular Formula | C₁₇H₁₃NO | |
| Formula Weight | 247.3 g/mol | |
| Appearance | Crystalline solid | |
| Solubility | Soluble in DMSO |
Step-by-Step Disposal Protocol
Researchers must adhere to the following procedural steps to ensure the safe and compliant disposal of this compound and associated waste materials.
1. Segregation of Waste: At the point of generation, all waste contaminated with this compound must be segregated from other laboratory waste streams. This includes:
-
Unused or expired solid this compound.
-
Solutions containing this compound.
-
Contaminated consumables such as weighing paper, gloves, pipette tips, and vials.
2. Waste Containment:
-
Solid Waste: Place pure this compound and contaminated solid materials into a designated, robust, and sealable hazardous waste container. This container should be clearly labeled as "Hazardous Waste" and specify "this compound" as a constituent.
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, leak-proof, and shatter-resistant container. The container must be kept securely closed when not in use and be clearly labeled with "Hazardous Waste," listing all chemical components, including this compound and the solvent used.
-
Sharps Waste: Any sharps, such as needles or blades, contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container that is clearly labeled for cytotoxic or hazardous chemical waste.
3. Labeling: Accurate and clear labeling of all waste containers is mandatory. The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The names of any other chemicals present in the waste mixture.
-
The approximate concentration or quantity of each component.
-
The date the waste was first added to the container.
4. Storage: Store all this compound waste containers in a designated, secure area away from incompatible materials. This storage area should be clearly marked, and access should be restricted to authorized personnel. Ensure that all containers are properly sealed to prevent any leaks or spills.
5. Disposal Request and Collection: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not attempt to dispose of this waste through standard municipal channels.
6. Empty Container Disposal: Containers that have held this compound must be managed as hazardous waste unless properly decontaminated. To decontaminate, triple-rinse the container with a suitable solvent capable of dissolving this compound. The rinsate from all three rinses must be collected and disposed of as hazardous liquid waste. After triple-rinsing and air-drying, and once all hazardous labels have been defaced or removed, the container may be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policies.
Experimental Workflow and Disposal Logic
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.
References
- 1. caymanchem.com [caymanchem.com]
- 2. A this compound Analogue and Cysteinyl Leukotriene Receptor Antagonist Inhibits Vascular Endothelial Growth Factor (VEGF)-independent Angiogenesis and Exerts an Additive Antiangiogenic Response with Bevacizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
